molecular formula C9H8BrN3 B3416074 4-(4-bromophenyl)-1H-pyrazol-3-amine CAS No. 57999-08-3

4-(4-bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B3416074
CAS No.: 57999-08-3
M. Wt: 238.08 g/mol
InChI Key: ABKUXQSVMWMABM-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.99016 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUXQSVMWMABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960957
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-64-0, 57999-08-3
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. Among the vast family of pyrazole-containing compounds, 4-(4-bromophenyl)-1H-pyrazol-3-amine stands out as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its strategic substitution pattern, featuring a reactive amino group and a synthetically versatile bromophenyl moiety, makes it an ideal precursor for constructing complex molecular architectures with diverse biological activities, including anti-inflammatory and anti-cancer properties.[2]

This comprehensive technical guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a high-purity final product.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The pyrazole ring can be efficiently constructed through the cyclocondensation of a suitably functionalized three-carbon synthon with hydrazine. A particularly effective and widely adopted approach for the synthesis of 3-aminopyrazoles involves the reaction of a β-alkoxy- or β-amino-α,β-unsaturated nitrile with hydrazine hydrate.[3] This strategy offers high regioselectivity and generally proceeds under mild reaction conditions.

Following this retrosynthetic blueprint, the synthesis of this compound can be envisioned in two key stages:

  • Formation of a versatile intermediate: The synthesis commences with the activation of the α-carbon of (4-bromophenyl)acetonitrile. This is typically achieved by reaction with an orthoformate, such as triethyl orthoformate, or a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMFDMA), to generate a reactive α,β-unsaturated nitrile intermediate.

  • Cyclization to the pyrazole core: The subsequent reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 3-aminopyrazole ring system through a nucleophilic addition-elimination and intramolecular cyclization cascade.

This two-step, one-pot approach is highly efficient and avoids the isolation of potentially unstable intermediates, making it amenable to scale-up.

Reaction Mechanism: A Stepwise Perspective

The formation of this compound from (4-bromophenyl)acetonitrile and triethyl orthoformate in the presence of a catalyst (e.g., acetic anhydride), followed by the addition of hydrazine, proceeds through a well-established mechanistic pathway:

  • Activation of the α-carbon: In the first step, the active methylene group of (4-bromophenyl)acetonitrile undergoes a condensation reaction with triethyl orthoformate, typically catalyzed by an acid anhydride. This reaction forms the key intermediate, 2-(4-bromophenyl)-3-ethoxyacrylonitrile, and ethanol as a byproduct. The ethoxy group serves as a good leaving group in the subsequent step.

  • Nucleophilic attack by hydrazine: Hydrazine, being a potent bis-nucleophile, initiates a nucleophilic attack on the β-carbon of the activated acrylonitrile intermediate. This results in the displacement of the ethoxy group.

  • Intramolecular cyclization: The terminal amino group of the newly formed hydrazine adduct then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the five-membered pyrazole ring.

  • Tautomerization: The resulting iminopyrazoline intermediate readily tautomerizes to the more stable aromatic 3-aminopyrazole structure, yielding the final product, this compound.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start (4-bromophenyl)acetonitrile Intermediate 2-(4-bromophenyl)-3-ethoxyacrylonitrile Start->Intermediate Condensation Reagent1 Triethyl Orthoformate + Acetic Anhydride Reagent1->Intermediate Cyclization Nucleophilic Attack & Intramolecular Cyclization Intermediate->Cyclization Reagent2 Hydrazine Hydrate Reagent2->Cyclization Product This compound Cyclization->Product

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
(4-bromophenyl)acetonitrileC₈H₆BrN196.0416532-79-9
Triethyl orthoformateC₇H₁₆O₃148.20122-51-0
Acetic anhydrideC₄H₆O₃102.09108-24-7
Hydrazine hydrate (80%)H₆N₂O50.067803-57-8
EthanolC₂H₅OH46.0764-17-5
Diethyl ether(C₂H₅)₂O74.1260-29-7
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8
Anhydrous magnesium sulfateMgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add (4-bromophenyl)acetonitrile (19.6 g, 0.1 mol) and triethyl orthoformate (22.2 g, 0.15 mol).

  • Initiation of Intermediate Formation: Begin stirring the mixture and add acetic anhydride (20.4 g, 0.2 mol) dropwise from the dropping funnel over a period of 15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting nitrile.

  • Cooling and Addition of Hydrazine: After 4 hours, remove the heating source and allow the reaction mixture to cool to approximately 60-70 °C.

  • Cyclization: Add hydrazine hydrate (80%, 12.5 g, 0.2 mol) dropwise to the stirred reaction mixture. An exothermic reaction may be observed.

  • Completion of Cyclization: After the addition of hydrazine hydrate is complete, heat the mixture to reflux for an additional 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of ice-water. A solid precipitate should form.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Purification:

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the bromophenyl group, the pyrazole C-H proton, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR spectroscopy will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the compound, and the isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and pyrazole rings, and C=C and C=N stretching vibrations of the heterocyclic core.

  • Melting Point Determination:

    • A sharp melting point range is indicative of a pure compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Triethyl orthoformate and acetic anhydride are flammable and corrosive. Avoid contact with skin and eyes.

  • (4-bromophenyl)acetonitrile is harmful if swallowed or in contact with skin.

Conclusion: A Gateway to Novel Chemical Entities

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of readily available starting materials and a robust cyclization reaction makes this pathway attractive for both academic research and industrial applications. The versatility of the amino and bromo functionalities on the pyrazole scaffold opens up a multitude of possibilities for further chemical transformations, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical development programs. By providing a thorough understanding of the synthetic strategy, reaction mechanism, and experimental details, this guide empowers researchers to confidently produce this valuable chemical intermediate and accelerate their research endeavors.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
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  • Der Pharma Chemica. (2014). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 6(4), 357-363.
  • L.S.College, Muzaffarpur. (2020). Thorpe reaction.
  • Deng, X., & Mani, N. S. (n.d.). 4-CHLORO-1-METHYL-3,5-DIPHENYL-1H-PYRAZOLE. Organic Syntheses Procedure.
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  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
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  • National Institutes of Health. (2022).
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  • ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.
  • PubMed Central. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole 97.
  • El Kaim, L., & Grimaud, L. (2009). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron, 65(11), 2153-2156.
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). The reaction of phenylmalononitrile with hydrazine.
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Sources

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-bromophenyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a vast spectrum of biological activities.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to interact with a multitude of biological targets with high affinity and specificity.[2] Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for drug discovery and material science.

This technical guide provides an in-depth analysis of this compound, moving from its fundamental chemical properties to its synthesis, reactivity, and critical role in the development of advanced therapeutics. The presence of three key functional domains—a reactive 3-amino group, a tunable pyrazole core, and a bromophenyl moiety ripe for cross-coupling—makes this molecule a powerful platform for generating chemical diversity. We will explore the causality behind its synthetic routes and derivatization strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. This compound is a stable, crystalline solid under standard conditions.[3] Its key identifiers and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 40545-64-0[3][5]
Molecular Formula C₉H₈BrN₃[3][6]
Molecular Weight 238.09 g/mol [3][7]
Appearance White to tan flakes/solid[3][8]
Melting Point 163-170 °C[3]
Purity ≥ 98% (by HPLC)[3]
SMILES Nc1n[nH]cc1-c2ccc(Br)cc2
InChI Key ABKUXQSVMWMABM-UHFFFAOYSA-N[4]

The bromophenyl group imparts a degree of lipophilicity, which can be advantageous for enhancing the bioavailability and cell permeability of its derivatives.[3] This property is a critical consideration in drug design, where traversing cellular membranes to reach intracellular targets is often a prerequisite for efficacy.

PART 2: Synthesis and Characterization

The utility of a chemical building block is directly tied to the reliability and efficiency of its synthesis. The most common and established route to 3-amino-4-arylpyrazoles involves the condensation of an arylacetonitrile with a formylating agent followed by cyclization with hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, two-step synthesis starting from commercially available materials. The causality behind this choice is its high-yielding nature and the relative simplicity of the procedures.

Step 1: Vilsmeier-Haack Formylation of 4-Bromophenylacetonitrile

The Vilsmeier-Haack reaction is the method of choice for the formylation of activated aromatic and methylene compounds. Here, it efficiently converts the active methylene group of the acetonitrile precursor into a β-aminopropenonitrile intermediate, which is the direct precursor to the pyrazole ring.

  • Reagents: 4-Bromophenylacetonitrile, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool an equimolar solution of 4-bromophenylacetonitrile in anhydrous DMF to 0-5 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the solution with aqueous sodium hydroxide to precipitate the intermediate, 2-(4-bromophenyl)-3-(dimethylamino)acrylonitrile.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Cyclization with Hydrazine Hydrate

The final pyrazole ring is formed by the condensation of the enaminonitrile intermediate with hydrazine. This reaction is typically rapid and regioselective.

  • Reagents: 2-(4-bromophenyl)-3-(dimethylamino)acrylonitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

    • Recrystallize from ethanol or an ethanol/water mixture to obtain the final product with high purity.[9]

Workflow for Synthesis and Purification

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Cyclization & Purification Start 4-Bromophenylacetonitrile + DMF, POCl₃ Reaction1 Formylation at 0-60 °C Start->Reaction1 Workup1 Ice Quench & Neutralization Reaction1->Workup1 Intermediate Crude 2-(4-bromophenyl)-3- (dimethylamino)acrylonitrile Workup1->Intermediate Reaction2 Add Hydrazine Hydrate in Ethanol, Reflux Intermediate->Reaction2 Workup2 Cooling & Precipitation Reaction2->Workup2 Purification Filtration & Recrystallization Workup2->Purification FinalProduct Pure 4-(4-bromophenyl)- 1H-pyrazol-3-amine Purification->FinalProduct caption Fig 1. Synthetic workflow for this compound. G cluster_amine Amine (Position 3) cluster_pyrazole Pyrazole Ring cluster_bromide Bromophenyl (Position 4') Core This compound Amide Acylation (R-COCl) Core->Amide Forms Amide SecAmine Reductive Amination (R-CHO, NaBH₃CN) Core->SecAmine Forms Sec. Amine N1_Alkylation N-Alkylation (R-X, Base) Core->N1_Alkylation Forms N1-Alkyl Derivative Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Forms Biaryl Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Forms Arylamine caption Fig 2. Key reactivity sites of this compound.

Caption: Fig 2. Key reactivity sites of this compound.

PART 4: Applications in Drug Discovery

The 3-amino-4-phenylpyrazole scaffold is a validated pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors. [10]Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.

This compound is an ideal starting point for synthesizing kinase inhibitors. The pyrazole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents, installed via the reactions described above, are then used to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many Bruton's tyrosine kinase (BTK) inhibitors, critical for treating B-cell malignancies, are based on a pyrazolopyrimidine core, which is often constructed from 3-aminopyrazole precursors. [11]Similarly, inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases, have been developed from 1H-pyrazol-3-amine derivatives. [12] The general strategy is as follows:

  • The 3-amino group is used to build a fused ring system (e.g., pyrazolo[3,4-d]pyrimidine) or is acylated.

  • The N1 position of the pyrazole is substituted to probe a specific pocket of the kinase.

  • The 4-bromophenyl group is elaborated via Suzuki coupling to introduce a moiety that occupies the solvent-exposed region, often enhancing potency and tuning pharmacokinetic properties.

G cluster_0 Drug Design Logic cluster_1 Biological Action Core 4-(4-Br-Ph)-Pyrazol-3-amine Scaffold Deriv Synthetic Derivatization (e.g., Suzuki Coupling) Core->Deriv Inhibitor Potent & Selective Kinase Inhibitor Deriv->Inhibitor Kinase Active Kinase (e.g., BTK, RIPK1) Inhibitor->Kinase Binds to Active Site (Inhibition) PhosphoSubstrate Phosphorylated Substrate (Leads to Disease Signal) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase caption Fig 3. Role of the scaffold in kinase inhibitor design.

Caption: Fig 3. Role of the scaffold in kinase inhibitor design.

Beyond oncology and inflammation, derivatives have been investigated for a range of other therapeutic areas, including their use as anti-inflammatory, analgesic, and anti-leishmanial agents, highlighting the broad utility of this chemical class. [1][3][13]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for chemists. For drug discovery professionals, it represents a validated starting point for the development of potent and selective modulators of key biological pathways. As the demand for novel therapeutics continues to grow, the importance of versatile and powerful building blocks like this compound will only increase, solidifying the central role of the pyrazole scaffold in the future of medicinal chemistry.

References

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physical properties of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Introduction

This compound is a heterocyclic amine with a pyrazole core, a class of compounds renowned for their wide-ranging pharmacological activities.[1][2] This particular derivative serves as a versatile building block in medicinal chemistry and drug development, primarily in the synthesis of anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[3][4] The presence of the bromophenyl group can enhance lipophilicity, potentially improving a drug candidate's bioavailability and efficacy.[3][5]

A thorough understanding of the physical properties of an Active Pharmaceutical Ingredient (API) like this compound is a critical first step in the drug development process.[6][7] These properties influence everything from formulation design and manufacturing processes to the drug's stability, dissolution, and ultimately, its therapeutic effectiveness.[6][7] This guide provides a comprehensive overview of the key physical characteristics of this compound, detailing established methodologies for their determination and explaining the significance of each property for researchers and drug development professionals.

Identity and Structural Characteristics

Correctly identifying the compound and its structural features is the foundation of all further characterization.

PropertyValueSource
IUPAC Name This compound[3][4]
Synonyms 4-Bromo-phenyl-pyrazole-3-amine[3]
CAS Number 40545-64-0[3][4]
Molecular Formula C₉H₈BrN₃[3]
Molecular Weight 238.09 g/mol [3]
PubChem ID 17390115[3][4]

Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in various environments, which is crucial for formulation and delivery.

Melting Point

The melting point is a key indicator of a crystalline solid's purity and identity.[8] A sharp melting range typically signifies a high degree of purity.

  • Reported Value: 163-170 °C[3]

  • Appearance: White flakes[3]

  • Significance: The relatively high melting point suggests a stable crystalline lattice structure. This thermal stability is a desirable trait for an API, as it can simplify manufacturing and storage.[9] The melting point also influences solubility; generally, higher melting points correlate with lower solubility in a given solvent.

This is a standard and widely used method for determining the melting point of a solid.

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry the sample prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube prep2->prep3 analysis1 Place in apparatus prep3->analysis1 Transfer analysis2 Heat at controlled rate analysis1->analysis2 analysis3 Observe melting analysis2->analysis3 result Record Melting Range (Onset to Clear Point) analysis3->result SolubilityWorkflow start Add excess solid to solvent equilibrate Agitate at constant temp (e.g., 24-48h) start->equilibrate separate Filter or Centrifuge equilibrate->separate quantify Analyze concentration (HPLC or UV-Vis) separate->quantify end Determine Solubility (e.g., mg/mL) quantify->end

References

An In-depth Technical Guide to 4-(4-bromophenyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its fundamental properties, a robust synthesis protocol with mechanistic insights, detailed analytical characterization, and its diverse applications, grounded in authoritative scientific principles.

Introduction

This compound is a substituted pyrazole derivative of significant interest in synthetic and medicinal chemistry. The pyrazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific incorporation of a 4-bromophenyl group at the C4 position and an amine at the C3 position endows this molecule with a unique combination of reactivity and physicochemical properties. The bromine atom serves as a useful synthetic handle for cross-coupling reactions and enhances lipophilicity, which can improve pharmacokinetic profiles. The 3-amino group provides a crucial nucleophilic site for further derivatization, making it an essential intermediate for constructing more complex molecules. This guide aims to be a definitive resource, consolidating its core technical attributes to empower innovative research.

Section 1: Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its structure and physical characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its suitability for various applications.

Molecular Identity
  • Chemical Name: this compound

  • Synonyms: 4-(4-Bromophenyl)-3-aminopyrazole, 4-Bromo-phenyl-pyrazole-3-amine

  • CAS Number: 40545-64-0

  • Molecular Formula: C₉H₈BrN₃

  • Molecular Weight: 238.09 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Appearance White to off-white solid (flakes or powder)[1]
Melting Point 163-170 °C[1]
Purity Typically ≥ 98% (by HPLC)[1]
Solubility Soluble in polar organic solvents like DMSO and DMF.General chemical knowledge
Storage Store at 0-8°C under an inert atmosphere.[1]

Section 2: Synthesis and Mechanistic Insights

A reliable and well-understood synthetic route is paramount for any key intermediate. While numerous methods exist for pyrazole synthesis, a highly effective and logical approach for this compound involves the cyclocondensation of a β-ketonitrile with hydrazine.[2][3]

Recommended Synthesis Protocol

This protocol describes the synthesis from the precursor 2-(4-bromobenzoyl)acetonitrile (also known as 3-(4-bromophenyl)-3-oxopropanenitrile).

Reaction Scheme: (4-Bromophenyl Acetonitrile) + (Base + Ethyl Acetate) → 2-(4-bromobenzoyl)acetonitrile → This compound (with Hydrazine)

Step-by-Step Methodology:

  • Precursor Synthesis (Claisen Condensation):

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add a mixture of 4-bromophenylacetonitrile (1.0 eq) and ethyl acetate (1.2 eq) dropwise.

    • Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl acetate in a classic Claisen-type condensation to form the β-ketonitrile precursor.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent. Purify via recrystallization or column chromatography.

  • Pyrazole Formation (Knorr-Type Cyclization):

    • Dissolve the synthesized 2-(4-bromobenzoyl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.1-1.5 eq) to the solution.

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons (the ketone is more electrophilic than the nitrile). This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the stable aromatic pyrazole ring.[3]

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_pyrazole Step 2: Pyrazole Formation P1 Start: 4-Bromophenylacetonitrile + Ethyl Acetate P2 Reaction: Claisen Condensation (NaOEt, EtOH) P1->P2 P3 Workup: Acid Quench & Extraction P2->P3 P4 Purification P3->P4 P5 Intermediate: 2-(4-bromobenzoyl)acetonitrile P4->P5 S2 Reaction: Cyclocondensation (Ethanol, Reflux) P5->S2 S1 Reactant: Hydrazine Hydrate S1->S2 S3 Isolation: Precipitation & Filtration S2->S3 S4 Final Product: This compound S3->S4

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a complete, published dataset for this specific molecule is scarce, the following represents the expected spectroscopic data based on its structure and analysis of similar compounds.[4][5][6][7]

Representative Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: Aromatic protons of the bromophenyl ring (AA'BB' system, ~7.4-7.6 ppm, 2H and ~7.2-7.4 ppm, 2H), pyrazole C5-H (~7.8-8.0 ppm, 1H), broad singlet for NH₂ (~5.0-5.5 ppm, 2H), broad singlet for pyrazole N-H (~11.0-12.0 ppm, 1H).
¹³C NMR δ (ppm) in DMSO-d₆: Pyrazole C3 (~150-155 ppm), Pyrazole C5 (~130-135 ppm), Pyrazole C4 (~110-115 ppm), Bromophenyl C-Br (~120-125 ppm), other aromatic carbons (~128-135 ppm).
FT-IR ν (cm⁻¹): Two distinct N-H stretching bands for the primary amine (~3400-3250 cm⁻¹), N-H bending (~1650-1580 cm⁻¹), C=C and C=N stretching in the aromatic region (~1600-1450 cm⁻¹), and a strong C-Br stretch (~700-500 cm⁻¹).[8]
Mass Spec. (ESI+): Expected [M+H]⁺ ion at m/z ≈ 238.0/240.0, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio).
Analytical Workflow

A self-validating protocol for confirming the identity and purity of a synthesized batch is crucial for trustworthiness in research.

Analytical_Workflow Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Column Chromatography or Recrystallization TLC->Purify If impure MS Mass Spectrometry (Confirm Mass & Isotope Pattern) TLC->MS If single spot Purify->MS NMR ¹H and ¹³C NMR (Confirm Structure) MS->NMR IR FT-IR Spectroscopy (Confirm Functional Groups) NMR->IR HPLC HPLC Analysis (Quantitative Purity >98%) IR->HPLC Final Verified Compound HPLC->Final

Caption: Standard analytical workflow for compound verification.

Section 4: Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. Its structural features are leveraged across multiple scientific disciplines.

Pharmaceutical and Medicinal Chemistry

This compound is a cornerstone for building libraries of potential drug candidates.

  • Kinase Inhibitor Scaffolds: The 3-aminopyrazole core is a well-established hinge-binding motif for many protein kinases. The amine can be acylated or reacted with electrophilic partners to build out molecules that target the ATP-binding site of kinases, which are implicated in cancer and inflammatory diseases.[4]

  • Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This building block is used to synthesize novel compounds screened for anti-inflammatory and pain-relief properties.[1]

  • Anticancer Drug Design: Researchers utilize this intermediate to synthesize more complex structures that are evaluated for their ability to inhibit cancer cell proliferation. The bromophenyl group can be used in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to explore structure-activity relationships (SAR) by adding diverse substituents.[1][4]

Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals. This compound serves as a starting material for creating novel pesticides and herbicides.[1] The specific substitutions can be tuned to maximize efficacy against target pests while minimizing environmental impact.

Materials Science

The thermal stability and chemical resistance of polymers and coatings can be enhanced by incorporating heterocyclic structures. This compound can be used as a monomer or an additive in polymer synthesis to impart desirable properties to advanced materials.

Role as a Versatile Building Block

The diagram below illustrates the key reactive sites on the molecule that enable its use as a versatile synthetic intermediate.

Building_Block Molecule Molecule Alkylation N-Alkylation/ N-Arylation Alkylation->Molecule:n1 Acylation Amide Formation/ Sulfonamide Synthesis Acylation->Molecule:nh2 Coupling Cross-Coupling Rxns (Suzuki, Buchwald, etc.) Coupling->Molecule:br

Caption: Reactive sites of the molecule for further synthesis.

References

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Nepal Journals Online. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO South Africa. [Link]

  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link]

Sources

Spectroscopic Profile of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-bromophenyl)-1H-pyrazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a pyrazole ring substituted with a bromophenyl group and an amine functionality, serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[2] This compound is a key intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of synthetic pathways.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by insights into the electronic and structural characteristics of the molecule.

Molecular Structure and Isomerism

The structural framework of this compound, with the IUPAC name 4-(4-bromophenyl)-1H-pyrazol-5-amine, is centered around a five-membered pyrazole ring.[1] This aromatic heterocycle is substituted at the 4-position with a 4-bromophenyl group and at the 3-position with an amino group. The presence of the bromine atom introduces a characteristic isotopic pattern in mass spectrometry, aiding in structural elucidation. The pyrazole ring can exist in different tautomeric forms, and the position of the amine and aryl groups is crucial for its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy, if required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the protons of the amine and pyrazole NH groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole C5-H~7.5 - 8.0Singlet (s)-
Bromophenyl H2', H6'~7.4 - 7.6Doublet (d)~8-9
Bromophenyl H3', H5'~7.2 - 7.4Doublet (d)~8-9
NH₂~4.5 - 5.5Broad Singlet (br s)-
Pyrazole N1-H~11.0 - 12.0Broad Singlet (br s)-
  • Aromatic Protons: The protons on the bromophenyl ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the bromine atom (H3' and H5') are expected at a slightly different chemical shift than the protons meta to the bromine (H2' and H6').

  • Pyrazole Proton: The lone proton on the pyrazole ring (C5-H) is anticipated to be a singlet, as it lacks adjacent proton neighbors.

  • Amine and NH Protons: The protons of the primary amine (NH₂) and the pyrazole NH group are expected to appear as broad singlets. Their chemical shifts can be influenced by solvent, concentration, and temperature, and they may undergo D₂O exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C3~145 - 155
Pyrazole C4~100 - 110
Pyrazole C5~125 - 135
Bromophenyl C1'~130 - 135
Bromophenyl C2', C6'~128 - 132
Bromophenyl C3', C5'~131 - 135
Bromophenyl C4'~118 - 122
  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the electronic effects of the substituents. The carbon bearing the amino group (C3) is expected to be downfield, while the carbon attached to the bromophenyl group (C4) will also have a characteristic shift.

  • Bromophenyl Carbons: The carbon atoms of the bromophenyl ring will exhibit distinct signals. The carbon directly bonded to the bromine atom (C4') will have a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=C, and C-N bond vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. Alternatively, if the compound is soluble in a suitable solvent (e.g., CHCl₃), a solution-phase spectrum can be obtained.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretching (amine and pyrazole)3400 - 3200Medium-Strong
Aromatic C-H Stretching3100 - 3000Medium
C=N and C=C Stretching (pyrazole and phenyl rings)1650 - 1450Medium-Strong
N-H Bending (amine)1640 - 1560Medium
C-N Stretching1350 - 1250Medium
C-Br Stretching700 - 500Strong
  • N-H Stretching: The presence of both a primary amine and a pyrazole NH group will result in characteristic stretching vibrations in the high-frequency region of the spectrum.

  • Aromatic Vibrations: The stretching vibrations of the C-H and C=C bonds in the phenyl and pyrazole rings will appear in their expected regions.

  • C-Br Stretching: A strong absorption band in the fingerprint region is indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Instrumentation: Utilize a mass spectrometer capable of high-resolution mass analysis (e.g., a time-of-flight or quadrupole mass analyzer).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

MS Data and Fragmentation Analysis

The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺) and several fragment ions.

Ion Expected m/z Comment
[M]⁺237/239Molecular ion peak showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M - HCN]⁺210/212Loss of hydrogen cyanide from the pyrazole ring.
[M - Br]⁺158Loss of a bromine radical.
[C₆H₄Br]⁺155/157Bromophenyl cation.
  • Molecular Ion: The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 237 and 239, corresponding to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in approximately equal abundance. The molecular formula of the compound is C₉H₈BrN₃, with a molecular weight of approximately 238.09 g/mol .[1]

  • Fragmentation Pathway: The fragmentation of the molecular ion can proceed through various pathways, including the loss of small neutral molecules like HCN from the pyrazole ring or the cleavage of the bond between the pyrazole and the bromophenyl ring.

Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint for its identification and characterization. The combination of NMR, IR, and MS data offers a self-validating system for confirming the structure and purity of this important synthetic intermediate. This guide serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling them to confidently utilize this compound in their synthetic endeavors and drug discovery programs.

References

  • ACS Publications. Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles. [Link]

  • Chem-Impex. This compound. [Link]

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The Ascendant Trajectory of Substituted Pyrazole Amines: A Technical Guide to Unlocking Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules. This in-depth technical guide focuses on a particularly promising class: substituted pyrazole amines. We will traverse the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action across diverse therapeutic landscapes including oncology, inflammation, infectious diseases, and neuroscience. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also actionable, field-proven experimental protocols to empower the discovery and evaluation of novel pyrazole amine-based therapeutics.

The Pyrazole Core: A Foundation for Diverse Bioactivity

The versatility of the pyrazole ring is central to its success in drug discovery. Its two nitrogen atoms—one "pyrrole-like" and one "pyridine-like"—allow for a range of non-covalent interactions with biological targets.[2] The planarity of the ring system facilitates stacking interactions, while the nitrogen atoms act as hydrogen bond donors and acceptors. Furthermore, the pyrazole core is synthetically tractable, allowing for the introduction of various substituents at multiple positions, thereby enabling fine-tuning of the molecule's physicochemical properties and biological activity.[1] The amino group, in particular, serves as a key pharmacophoric feature, often engaging in critical hydrogen bonding interactions within the active sites of target proteins.[2]

The general synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] For instance, the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine salt can readily yield substituted pyrazoles.[3] The synthesis of 5-aminopyrazoles, a key precursor for many bioactive compounds, can be achieved through various routes, including the reaction of ketene N,S-acetals with hydrazine hydrate.[4]

Therapeutic Frontiers of Substituted Pyrazole Amines

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrazole amines have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.[5][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole amines exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, and the amino group often forms critical hydrogen bonds with the hinge region of the enzyme.

A prominent example is Ruxolitinib , a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[8][9] Ruxolitinib is approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[9] The pyrazole moiety, linked to a pyrrolo[2,3-d]pyrimidine scaffold, is crucial for its inhibitory activity.[8]

Signaling Pathway: JAK-STAT Pathway Inhibition by Ruxolitinib

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of substituted pyrazole amines is highly dependent on the nature and position of substituents.

Compound ClassKey Structural Features & SAR InsightsTarget(s)IC50 (µM)Reference
Pyrazole-Thiophene HybridsThe presence of a thiophene moiety often enhances cytotoxic activity.MCF-7, HepG26.57 (MCF-7), 8.86 (HepG2)[10]
Pyrazole BenzamidesAntiproliferative efficacy against HCT-116 and MCF-7 cell lines.HCT-116, MCF-77.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7)[6]
Pyrazole CarbaldehydesPotent inhibition of PI3 kinase.MCF-70.25[5]
5-Aminopyrazoles with TetrazoleA tetrazole substituent at the C4 position enhances cytotoxic activity.HCT-116, MCF-73.18 (HCT-116), 4.63 (MCF-7)[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of substituted pyrazole amines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT-116) to 70-80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazole amine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: From Synthesis to In Vitro Evaluation

Anticancer_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 1,3-dicarbonyls, hydrazines) Synth Synthesis of Substituted Pyrazole Amines Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify CellCulture Cancer Cell Line Culture Purify->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT Kinase Kinase Inhibition Assay CellCulture->Kinase WB Western Blot (Mechanism of Action) CellCulture->WB IC50 IC50 Determination MTT->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) WB->SAR IC50->SAR

Caption: Workflow for the synthesis and in vitro evaluation of anticancer pyrazole amines.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Substituted pyrazoles have a long-standing history as anti-inflammatory agents, with celecoxib being a prime example.[13][14][15] These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[13][16]

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[17] Selective COX-2 inhibitors, like celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][17] The sulfonamide group of celecoxib is thought to be crucial for its selectivity, as it can bind to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[17]

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cleavage COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Selective Inhibition

Sources

An In-Depth Technical Guide to the Interplay of Lipophilicity and Bioavailability in Bromophenyl Pyrazole Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Physicochemical Tightrope of Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for a wide range of biological activities, from anti-inflammatory to anticancer effects.[2][3][4] The introduction of a bromophenyl moiety to this scaffold further modulates its properties, often enhancing target affinity due to the halogen's ability to form specific interactions. However, this modification presents a significant challenge that every drug development professional must navigate: the delicate balance between lipophilicity and bioavailability.

This guide moves beyond theoretical definitions to provide a field-proven perspective on how to characterize and optimize this critical relationship for bromophenyl pyrazole derivatives. We will explore the causal links between a molecule's affinity for lipids and its ultimate journey into systemic circulation, offering detailed experimental protocols and data-driven insights to guide your research and development efforts.

Chapter 1: The Double-Edged Sword of Lipophilicity

Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7] It is the driving force that allows a drug to traverse the lipid bilayer of cell membranes, a necessary step for oral absorption.[][9]

The addition of a bromine atom to the phenyl ring of a pyrazole derivative significantly increases its lipophilicity. While this can be advantageous for enhancing binding affinity within hydrophobic protein pockets, it simultaneously pushes the molecule towards two potential failure points: poor aqueous solubility and increased metabolic clearance.[6][] An excessively lipophilic compound may precipitate in the aqueous environment of the gastrointestinal tract, never reaching the intestinal wall for absorption.[9] If it is absorbed, its high affinity for lipid-rich tissues can lead to sequestration away from the target site and rapid metabolism by hepatic enzymes.[9]

Therefore, the goal is not to maximize lipophilicity, but to achieve an optimal balance. This "sweet spot" is typically found where the partition coefficient (Log P) is between 0 and 3, a range that often correlates with good oral bioavailability.[6]

Table 1: Key Lipophilicity Descriptors

DescriptorDefinitionRelevance for Bromophenyl Pyrazoles
Log P The logarithm of the partition coefficient of a neutral compound between an immiscible lipid (n-octanol) and aqueous phase.[7]A fundamental measure of intrinsic lipophilicity, heavily influenced by the bromine substituent.
Log D The logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and un-ionized) in each phase at a specific pH.A more biologically relevant predictor, as it accounts for the ionization state of the pyrazole ring's nitrogen atoms at physiological pH (e.g., Log D₇.₄).

Chapter 2: Bioavailability: The Ultimate Test of Drug Delivery

Oral bioavailability (F%) is the fraction of an administered drug that reaches systemic circulation unchanged.[10] It is the ultimate endpoint that determines whether a potent molecule can become an effective oral therapeutic. For bromophenyl pyrazoles, bioavailability is directly and profoundly influenced by the lipophilicity discussed previously.

The journey from the gut to the bloodstream is a complex process:

  • Dissolution: The compound must first dissolve in the gastrointestinal fluids. Highly lipophilic bromophenyl pyrazoles may exhibit poor aqueous solubility, making this a rate-limiting step.[9]

  • Permeation: The dissolved drug must then permeate across the intestinal epithelium. This is where optimal lipophilicity is key, allowing the molecule to enter and cross the lipid-rich cell membranes of enterocytes.[5]

  • First-Pass Metabolism: After absorption, the drug enters the portal circulation and is transported to the liver. Here, it may be extensively metabolized by cytochrome P450 enzymes before it can reach the rest of the body. Highly lipophilic compounds are often more susceptible to this "first-pass effect."[]

The following diagram illustrates the critical balance required.

G cluster_2 Pharmacokinetic Outcome Low Too Low (Hydrophilic) Sol Aqueous Solubility Low->Sol High Perm Membrane Permeability Low->Perm Low Optimal Optimal Range (LogP 0-3) Optimal->Sol Adequate Optimal->Perm High High Too High (Lipophilic) High->Sol Low High->Perm High (but limited by solubility) Abs Absorption Sol->Abs Perm->Abs Bio Bioavailability Abs->Bio

Caption: The Lipophilicity-Bioavailability Relationship.

Chapter 3: Methodologies for Lipophilicity Determination

Accurate measurement of lipophilicity is essential for building robust structure-activity relationships (SAR). While numerous methods exist, the Shake-Flask and RP-HPLC techniques remain cornerstones of drug discovery.[11][12][13]

Experimental Protocol 1: Shake-Flask Method for Log P Determination (Gold Standard)

The rationale for this method's "gold standard" status is its directness; it is a physical measurement of the partitioning equilibrium.[13][14]

Step-by-Step Methodology:

  • Preparation: Prepare mutually saturated solutions of n-octanol and buffer (typically phosphate buffer at pH 7.4 for Log D measurement).

  • Compound Dosing: Prepare a stock solution of the bromophenyl pyrazole test compound in n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).

  • Equilibration: Agitate the mixture vigorously on a shaker at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached. A common pitfall is insufficient shaking time, leading to inaccurate results.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to achieve complete separation of the two phases.

  • Quantification: Carefully sample a known aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.[15]

  • Calculation: Calculate Log P (or Log D) using the formula: Log P = log₁₀ ([Compound]octanol / [Compound]aqueous)

Experimental Protocol 2: RP-HPLC for High-Throughput Lipophilicity Estimation

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. Its primary advantage is speed, making it ideal for screening large numbers of compounds.[12][13]

G cluster_workflow RP-HPLC Lipophilicity Workflow A 1. Prepare Mobile Phase (e.g., Acetonitrile/Water Gradient) B 2. Calibrate System (Inject LogP Standards) A->B C 3. Prepare & Inject Sample (Bromophenyl Pyrazole) B->C E 5. Generate Calibration Curve (Log k' vs. Known LogP) B->E D 4. Acquire Chromatogram (Measure Retention Time, tR) C->D F 6. Calculate Log k' for Sample D->F G 7. Interpolate Sample LogP from Curve E->G F->G

Caption: Workflow for RP-HPLC based LogP determination.

Step-by-Step Methodology:

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with a constant buffer).

  • Calibration: Prepare a set of 5-7 calibration standards with known Log P values that span the expected range of your test compounds. Inject each standard and record its retention time (t_R).

  • Sample Analysis: Dissolve the bromophenyl pyrazole derivative in a suitable solvent and inject it into the HPLC system, recording its retention time.

  • Calculate Capacity Factor (k'): For each compound (standards and sample), calculate the capacity factor: k' = (t_R - t₀) / t₀ where t₀ is the column dead time (void volume).

  • Generate Correlation: Plot the known Log P values of the standards against their calculated log k' values. Perform a linear regression to obtain a calibration curve.

  • Determine Log P: Using the calculated log k' of the bromophenyl pyrazole sample, interpolate its Log P value from the calibration curve.

Chapter 4: Predictive Models for Oral Bioavailability

While lipophilicity is a strong indicator, bioavailability must be confirmed experimentally. This is typically done in a tiered approach, starting with high-throughput in vitro models before progressing to more resource-intensive in vivo studies.[16][17][18]

Experimental Protocol 3: Caco-2 Permeability Assay (In Vitro)

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10] It is the industry standard for predicting in vivo drug absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Validate the integrity of the cell monolayer before each experiment. This is a self-validating step. Measure the Transepithelial Electrical Resistance (TEER) and confirm low permeability of a fluorescent marker like Lucifer Yellow.

  • Assay Setup:

    • A-to-B (Apical to Basolateral): Add the bromophenyl pyrazole test compound (in transport buffer) to the apical (upper) chamber, which represents the gut lumen.

    • B-to-A (Basolateral to Apical): In a separate well, add the compound to the basolateral (lower) chamber to assess active efflux.

  • Incubation & Sampling: Incubate at 37°C. At set time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the receiver chamber samples using LC-MS/MS.

  • Calculate Apparent Permeability (P_app): P_app (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Data Interpretation: Classify the compound's permeability (Low, Medium, High) by comparing its P_app value to those of standard control compounds (e.g., Propranolol for high permeability, Atenolol for low).

In Vivo Assessment: The Rodent Pharmacokinetic Study

The definitive measure of oral bioavailability is an in vivo pharmacokinetic (PK) study.[16][19] This involves administering the bromophenyl pyrazole to a preclinical species (typically rats or mice) by both intravenous (IV) and oral (PO) routes.

The IV dose serves as the 100% bioavailability reference. By comparing the Area Under the Curve (AUC) of the plasma concentration-time plot for the oral dose to the AUC for the IV dose, absolute bioavailability (F%) can be calculated:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Chapter 5: Structure-Property Relationships in Bromophenyl Pyrazoles

Systematic structural modification is key to optimizing the ADME profile. For bromophenyl pyrazoles, modulating lipophilicity often involves altering the position of the bromine atom or introducing other functional groups.

Table 2: Illustrative Structure-Property Relationships for Bromophenyl Pyrazoles (Note: Data are representative examples for illustrative purposes)

Compound IDStructural ModificationCalculated LogPCaco-2 P_app (10⁻⁶ cm/s)Oral Bioavailability F% (Rat)Analysis
BP-1 4-Bromophenyl at N13.815.2 (High)15%High permeability is offset by poor solubility and/or high first-pass metabolism, leading to low bioavailability.
BP-2 4-Bromophenyl at N1, add -COOH group2.58.5 (Medium)55%The carboxylic acid reduces lipophilicity into a more optimal range, improving the solubility/permeability balance.
BP-3 3-Bromophenyl at N13.714.8 (High)22%Shifting the bromine to the meta position has a minor effect on lipophilicity but may alter metabolism, slightly improving F%.
BP-4 4-Bromophenyl at N1, add polar -OH group2.910.1 (Medium-High)68%The hydroxyl group provides a handle for H-bonding, improving solubility while maintaining good permeability, leading to high bioavailability.

This data illustrates a classic drug discovery strategy: attenuating the high lipophilicity imparted by the bromophenyl group with small, polar functional groups to achieve a superior overall ADME profile.[20]

Conclusion

The development of bromophenyl pyrazoles as drug candidates is a compelling exercise in multiparameter optimization. The bromophenyl group can be critical for target potency but introduces significant lipophilicity that must be carefully managed to ensure adequate bioavailability. A successful development campaign requires an integrated strategy that combines predictive physicochemical measurements (LogD), in vitro absorption models (Caco-2), and definitive in vivo pharmacokinetic studies. By understanding the causal relationships between chemical structure, lipophilicity, and bioavailability, and by applying the rigorous experimental methodologies outlined in this guide, researchers can more efficiently navigate the path from a promising lead compound to a viable clinical candidate.

References

A Technical Guide to 4-(4-bromophenyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromophenyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole ring system is a foundational scaffold in numerous pharmacologically active compounds, valued for its metabolic stability and diverse biological activities.[1][2] The incorporation of a 4-bromophenyl group at the C4 position and an amine group at the C3 position of the pyrazole core imparts specific physicochemical properties that make this compound a versatile intermediate in the synthesis of more complex molecules.[3] Its utility spans from the development of anti-inflammatory and anti-cancer agents to applications in agricultural chemistry.[1][3] This guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and the established applications of this compound, grounded in authoritative scientific principles.

Physicochemical Properties

The physical characteristics of a compound are critical for its identification, purification, and application in further synthetic endeavors. This compound is typically isolated as white flakes.[3] A key identifier for a pure crystalline solid is its melting point, which for this compound is in the range of 163-170 °C.[3]

PropertyValueReference
Appearance White flakes[3]
Melting Point 163-170 °C[3]
Molecular Formula C₉H₈BrN₃[3]
Molecular Weight 238.09 g/mol [3]
CAS Number 40545-64-0[3]

Synthesis and Characterization

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned starting from 4-bromophenylacetonitrile.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-Bromophenylacetonitrile D 2-(4-bromophenyl)-3-oxopropanenitrile (β-ketonitrile intermediate) A->D B Ethyl formate B->D C Sodium ethoxide C->D F This compound D->F E Hydrazine hydrate E->F

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 2-(4-bromophenyl)-3-oxopropanenitrile.

    • To a solution of sodium ethoxide in anhydrous ethanol, 4-bromophenylacetonitrile is added dropwise at a reduced temperature.

    • Ethyl formate is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude β-ketonitrile.

  • Step 2: Synthesis of this compound.

    • The crude 2-(4-bromophenyl)-3-oxopropanenitrile is dissolved in a suitable solvent such as ethanol.

    • Hydrazine hydrate is added, and the mixture is refluxed for several hours.

    • Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of protons on the aromatic ring, the pyrazole ring, and the amine group, with characteristic chemical shifts and coupling patterns. ¹³C NMR would show the expected number of carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, C-H stretching of the aromatic and heterocyclic rings, C=C and C=N stretching within the rings, and the C-Br stretching frequency.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of functional molecules due to its reactive amine group and the potential for further modification of the bromophenyl moiety through cross-coupling reactions.

Pharmaceutical Development

The pyrazole scaffold is a well-established pharmacophore. This compound is a valuable intermediate for the synthesis of potential therapeutic agents, particularly in the areas of:

  • Anti-inflammatory and Analgesic Drugs: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anti-cancer Agents: Many kinase inhibitors and other anti-proliferative agents incorporate the pyrazole structure.[1] The bromophenyl group can be utilized for structure-activity relationship (SAR) studies and to enhance binding to biological targets.[3]

Agrochemical Chemistry

This compound is also used in the development of novel pesticides and herbicides.[1][3] The pyrazole ring system is found in several commercially successful agrochemicals.

Material Science and Analytical Chemistry

Beyond life sciences, this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance.[1] It can also serve as a reagent or standard in various analytical techniques, including chromatography and spectroscopy.[1]

Conclusion

This compound is a compound with established physical properties and significant potential as a synthetic intermediate. Its value is particularly evident in the fields of drug discovery and agrochemical research, where the pyrazole core continues to be a source of novel and effective molecules. The synthetic accessibility and the potential for diverse chemical modifications make it a compound of ongoing interest for researchers and scientists.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Synthetic Approaches. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. [https://www.sciencedirect.com/science/article/pii/S096808961730594X]

Sources

preliminary biological screening of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently probe the compound's potential bioactivity across key therapeutic areas, including oncology and infectious diseases. We will detail the rationale behind assay selection, provide robust, step-by-step protocols for in vitro cytotoxicity and antimicrobial susceptibility testing, and introduce a logical progression to mechanistic enzyme inhibition assays. The methodologies are presented with an emphasis on experimental integrity, including necessary controls and data validation, to ensure the generation of reliable and actionable preliminary data for drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold and the Subject Compound

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile binding capabilities.[3][4] Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB underscores the therapeutic potential embedded within this heterocyclic motif.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5]

The subject of this guide, this compound, is a synthetic derivative that combines the proven pyrazole core with a bromophenyl substituent. This structural feature is of particular interest as the bromine atom can modulate lipophilicity and engage in halogen bonding, potentially enhancing binding affinity to biological targets.[6] Literature suggests that this compound is a versatile intermediate for developing anti-inflammatory, analgesic, and anti-cancer agents, making it a prime candidate for a structured biological screening campaign.[6][7]

This guide provides the strategic and technical details for conducting a preliminary, yet comprehensive, biological screening of this promising compound.

Foundational Strategy: A Phased Screening Cascade

In early-stage drug discovery, a tiered or cascaded screening approach is essential for efficient resource allocation and rapid decision-making.[8] This strategy prioritizes broad, cost-effective primary assays to identify potential "hits," which are then subjected to more specific, mechanism-of-action-focused secondary assays. Our proposed cascade for this compound begins with parallel screens for two of the most prominent activities of the pyrazole class: anticancer and antimicrobial effects.

G cluster_0 Phase 1: Primary Broad-Spectrum Screening cluster_1 Phase 2: Secondary / Mechanistic Screening cluster_2 Phase 3: Lead Optimization Compound This compound Anticancer In Vitro Cytotoxicity Screen (e.g., MTT Assay) Compound->Anticancer Test 1 Antimicrobial Antimicrobial Susceptibility (e.g., MIC Assay) Compound->Antimicrobial Test 2 Enzyme Mechanistic Assay (e.g., COX Enzyme Inhibition) Anticancer->Enzyme If Structurally Relevant Apoptosis Cell-Based Mechanistic Assay (e.g., Apoptosis/Cell Cycle Analysis) Anticancer->Apoptosis If Active LeadOpt Further Development (SAR, In Vivo Models) Antimicrobial->LeadOpt If Active Enzyme->LeadOpt Apoptosis->LeadOpt

Caption: A proposed screening cascade for the test compound.

Part 1: In Vitro Anticancer Activity Screening

Expertise & Rationale

The pyrazole nucleus is a core component of numerous compounds demonstrating significant anticancer activity.[9] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases like CDK2 and disruption of tubulin polymerization.[9][10] Given that this compound is cited as a building block for potential anticancer agents, a primary cytotoxicity screen against a panel of human cancer cell lines is the logical first step.[6][11]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability.[12] It measures the metabolic activity of mitochondrial reductase enzymes, providing a reliable proxy for the number of living cells. It is a standard in high-throughput screening for its simplicity and reproducibility.[13]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung]).[12]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • This compound (Test Compound).

  • Dimethyl sulfoxide (DMSO), sterile.

  • Doxorubicin (Positive Control).

  • MTT reagent (5 mg/mL in PBS), sterile-filtered.

  • 96-well flat-bottom plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity
CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. A549
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)[10]~0.95~24.7Literature Value

Part 2: In Vitro Antimicrobial Susceptibility Testing

Expertise & Rationale

Heterocycles containing the pyrazole moiety are well-documented for their potent and broad-spectrum antimicrobial activities.[14][15] They represent an important class of compounds in the search for new agents to combat drug-resistant pathogens.[2][16] Therefore, screening this compound for antibacterial and antifungal activity is a critical component of its preliminary evaluation.

The broth microdilution method is the gold-standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] It is more quantitative than the agar diffusion method and is suitable for screening multiple compounds against a panel of microbes.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative).[17]

  • Fungal Strains: Candida albicans, Aspergillus niger.[17]

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

  • Test Compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

  • Sterile 96-well U-bottom plates.

  • Spectrophotometer (600 nm).

Procedure:

  • Inoculum Preparation: Culture microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL) to the first column. Perform 2-fold serial dilutions across the plate, resulting in concentrations from 128 µg/mL to 0.25 µg/mL. Repeat for control drugs.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL and halving the compound concentrations.

  • Controls: Include wells for:

    • Growth Control: Broth + Inoculum (no compound).

    • Sterility Control: Broth only (no inoculum).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compoundExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)Literature ValueLiterature ValueN/A
Fluconazole (Control)N/AN/ALiterature Value

Part 3: Secondary Screen - Mechanistic Enzyme Inhibition

Expertise & Rationale

Should the primary screens yield positive results, or if the compound's structure suggests a specific mechanism, a targeted enzyme inhibition assay is a logical next step. Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][18] If the initial screens suggest anti-inflammatory or certain anticancer activities, evaluating the compound's effect on COX-1 and COX-2 is a well-founded hypothesis.

G Hit Positive 'Hit' from Primary Screen Hypothesis Formulate Hypothesis (e.g., 'Activity is due to COX inhibition') Hit->Hypothesis Assay Select & Perform Mechanistic Assay (COX-1/COX-2 Inhibition) Hypothesis->Assay Data Analyze Data (Determine IC₅₀ and Selectivity) Assay->Data Decision Go / No-Go Decision for Further Study Data->Decision

Caption: Workflow from primary hit to mechanistic assay.

Protocol: Colorimetric COX Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against COX-1 and COX-2 enzymes.

This protocol is based on the principles of commercially available colorimetric COX inhibitor screening kits, which are highly recommended for preliminary studies.

Procedure:

  • Reagent Preparation: Prepare all kit components (buffer, heme, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's instructions.

  • Enzyme Incubation: In separate wells of a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (or a known inhibitor like Celecoxib for a positive control) to the enzyme-containing wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX).

  • Colorimetric Reaction: The peroxidase activity of COX converts a probe, resulting in a colorimetric product. Incubate for a specified time (e.g., 5 minutes).

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit (e.g., 590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Plot percent inhibition against the logarithm of compound concentration to determine the IC₅₀ for both COX-1 and COX-2.

Data Presentation: Enzyme Inhibition
CompoundIC₅₀ (µM) vs. COX-1IC₅₀ (µM) vs. COX-2Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Literature ValueLiterature ValueLiterature Value

Conclusion and Future Directions

This guide presents a validated and logical pathway for the . By systematically evaluating its cytotoxic and antimicrobial properties, researchers can efficiently identify its most promising therapeutic potential. Positive results from these primary screens should trigger further investigation. For instance, a potent and selective anticancer "hit" would warrant follow-up studies on its mechanism of action, such as cell cycle analysis and apoptosis induction assays.[10][19] A compound with significant antimicrobial activity would be further characterized to determine if it is bacteriostatic or bactericidal. This structured approach ensures that resources are directed effectively, accelerating the journey from a novel compound to a potential drug candidate.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Verma, A., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. Available at: [Link]

  • Shaikh, R. A., & Shinde, D. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Bansal, R. K., & Kumar, V. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Li, W., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Foley, D., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available at: [Link]

  • Akhtar, T., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. Available at: [Link]

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  • Gowsade, S. T., et al. (2022). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Wallace, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

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Methodological & Application

The Versatile Scaffold: Harnessing 4-(4-bromophenyl)-1H-pyrazol-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Nucleus in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics due to its versatile chemical reactivity and its ability to form key interactions with various biological targets.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[5][6]

Within this important class of compounds, 4-(4-bromophenyl)-1H-pyrazol-3-amine has emerged as a particularly valuable and versatile building block for the synthesis of potent and selective therapeutic agents.[2][7] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted uses of this compound in medicinal chemistry. We will delve into its applications in the development of kinase inhibitors for oncology and inflammatory diseases, provide detailed experimental protocols for the synthesis and evaluation of its derivatives, and discuss key structure-activity relationships. The bromophenyl group enhances lipophilicity, which can improve a compound's bioavailability and efficacy, making this intermediate especially valuable in drug discovery.[2]

Core Application: A Gateway to Potent Kinase Inhibitors

A primary application of this compound is its role as a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines . This fused heterocyclic system is a bioisostere of adenine, the purine nucleobase in ATP, allowing it to effectively compete for the ATP-binding site of protein kinases.[8] The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[9] Derivatives of pyrazolo[3,4-d]pyrimidine have shown remarkable efficacy as inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them attractive targets for cancer therapy.[10]

  • Src and Bcr-Abl Tyrosine Kinases: Implicated in the progression of chronic myeloid leukemia and other cancers.

  • Janus Kinases (JAKs) and Aurora Kinases: Involved in inflammatory responses and cell division, respectively.[11]

  • Receptor Tyrosine Kinases (e.g., RET, FLT3, VEGFR2): Key players in cell signaling pathways that, when dysregulated, can drive tumor growth and angiogenesis.[3][6]

The 3-amino group of this compound serves as a crucial nucleophile for the construction of the pyrimidine ring, while the 4-(4-bromophenyl) substituent provides a vector for further chemical modification to enhance potency and selectivity.

Visualizing the Synthetic Pathway: From Pyrazole to Pyrazolo[3,4-d]pyrimidine

The general synthetic route to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is a well-established process in medicinal chemistry. The following diagram illustrates a typical reaction sequence.

G A This compound C Intermediate A->C Condensation B Cyclization Reagent (e.g., Ethyl Acetoacetate) B->C E 4-Chloro-pyrazolo[3,4-d]pyrimidine C->E Aromatization & Chlorination D Chlorination (e.g., POCl3) D->E G Final Kinase Inhibitor E->G Functionalization F Nucleophilic Substitution (e.g., Amine) F->G

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Application in Anti-Inflammatory Drug Discovery

Beyond oncology, pyrazole derivatives are well-known for their anti-inflammatory properties.[12][13] The scaffold is present in the selective COX-2 inhibitor Celecoxib.[12] More recently, derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) .[14][15] RIPK1 is a key regulator of necroptosis, a form of programmed cell death that contributes to the inflammatory response in various autoimmune and neurodegenerative diseases.[14]

The development of orally available RIPK1 inhibitors from a 1H-pyrazol-3-amine scaffold highlights the potential of this compound as a starting point for novel anti-inflammatory therapeutics.[14][15]

The RIPK1 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the therapeutic intervention by its inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI TNF-α binding RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor RIPK1 Kinase Inhibitor (e.g., Pyrazole Derivative) Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1-mediated necroptosis pathway and inhibitor action.

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Representative 4-Amino-pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a 4-amino-substituted pyrazolo[3,4-d]pyrimidine from this compound, adapted from methodologies reported in the literature for similar transformations.[16][17]

Step 1: Synthesis of 4-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of this compound (1 eq.) in formamide (10 vol.), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (approx. 190 °C) for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidinone intermediate.

Step 2: Chlorination to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend the pyrazolo[3,4-d]pyrimidinone intermediate (1 eq.) in phosphorus oxychloride (POCl₃, 5-10 vol.).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 106 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain the 4-chloro intermediate.

Step 3: Nucleophilic Substitution to the Final 4-Amino Derivative

  • Dissolve the 4-chloro intermediate (1 eq.) in a suitable solvent such as isopropanol or DMF.

  • Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the final 4-amino-pyrazolo[3,4-d]pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[9][14][15][18][19]

Materials:

  • Purified target kinase and its specific substrate.

  • Kinase reaction buffer (specific to the kinase).

  • ATP solution (at or near the Kₘ for the kinase).

  • Test compound (e.g., synthesized pyrazolo[3,4-d]pyrimidine derivative) in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white, opaque assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the kinase reaction buffer to create 2X compound solutions.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Initiate Kinase Reaction: Add 2.5 µL of a 2X kinase/substrate mixture to each well. Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity of a potential anti-cancer agent.[1][2][4][10]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[3,4-d]pyrimidines has generated valuable SAR data that can guide the design of more potent and selective inhibitors.[3][5][6][13][20]

Position of ModificationGeneral Observations on Kinase Inhibition
N1 of the Pyrazole Ring Substitution at this position can significantly impact potency and selectivity. Small alkyl groups or unsubstituted N1 positions are often favored for potent CDK2 inhibition.[10] For Bcr-Abl T315I mutant inhibitors, a 4-bromophenyl group at N1 was found to be crucial for activity.
C4 of the Pyrimidine Ring This position is a key point for interaction with the hinge region of the kinase ATP-binding site. Anilino substitutions generally show better activity than benzyl groups.[10] Electron-withdrawing groups on the aniline ring can enhance potency.
C6 of the Pyrimidine Ring Modifications at this position can be used to modulate solubility and pharmacokinetic properties.
4-Aryl Group (from starting material) The 4-bromophenyl group from the starting material provides a handle for further modifications via cross-coupling reactions to explore the solvent-exposed region of the kinase active site, which can improve selectivity.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, providing a reliable and versatile entry point for the synthesis of a wide range of biologically active molecules. Its primary utility in the construction of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for cancer and inflammatory diseases is well-established and continues to be an active area of research. The protocols and SAR insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics.

References

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. PubMed. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. Available at: [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at: [Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Figshare. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: [Link]_

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available at: [Link]

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The Strategic Utility of 4-(4-Bromophenyl)-1H-pyrazol-3-amine in Contemporary Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. The pyrazole nucleus is a prime example of such a scaffold, forming the core of numerous approved therapeutics.[1] Its unique electronic properties and conformational flexibility allow for the precise spatial orientation of substituents, facilitating critical binding interactions with enzymes and receptors. Within this class of compounds, 4-(4-bromophenyl)-1H-pyrazol-3-amine stands out as a particularly valuable intermediate. The presence of the 3-amino group provides a key nucleophilic handle for further molecular elaboration, while the 4-(4-bromophenyl) moiety enhances lipophilicity, a critical parameter for improving the pharmacokinetic profile and bioavailability of drug candidates.[2] This guide provides a comprehensive overview of the synthesis and application of this versatile intermediate, with a focus on its role in the development of potent kinase inhibitors.

Physicochemical and Analytical Characterization

A thorough understanding of the physical and analytical properties of a key intermediate is fundamental for process development and quality control. Below is a summary of the typical characterization data for this compound.

PropertyValue
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance White to off-white crystalline solid
Melting Point 163-170 °C
Purity (HPLC) ≥ 98%
¹H NMR (DMSO-d₆, 400 MHz) δ 11.9 (s, 1H, NH), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, pyrazole-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 4.95 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 151.0, 137.5, 131.2, 130.5, 129.0, 119.5, 115.0, 98.0
Mass Spectrometry (ESI+) m/z 237.99 [M+H]⁺

Synthesis of the Intermediate: this compound

The synthesis of this compound can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is a representative method.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of (4-bromophenyl)acetonitrile

  • Reaction Setup: To a solution of 4-bromobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add sodium cyanide (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

  • Reaction Setup: To a solution of (4-bromophenyl)acetonitrile (1.0 eq) in a suitable solvent like ethyl acetate, add sodium ethoxide (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Work-up and Purification: Quench the reaction with a dilute acid and extract the product with an organic solvent. The crude product is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Reaction Conditions: Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to afford the desired product.

Causality Behind Experimental Choices:

  • Choice of Base in Step 2: Sodium ethoxide is a strong base that can efficiently deprotonate the benzylic position of (4-bromophenyl)acetonitrile, facilitating the subsequent condensation reaction.

  • Use of Hydrazine Hydrate in Step 3: Hydrazine hydrate serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring via a cyclization-condensation reaction with the 1,3-dicarbonyl equivalent.

  • Recrystallization for Purification: Recrystallization is an effective method for purifying the final product, as it allows for the removal of impurities by taking advantage of differences in solubility.

Diagram of the Synthesis Workflow:

G A 4-Bromobenzyl Bromide B (4-bromophenyl)acetonitrile A->B  NaCN, EtOH, Reflux C 3-(4-bromophenyl)-3-oxopropanenitrile B->C  NaOEt, Ethyl Acetate D This compound C->D  Hydrazine Hydrate, EtOH, Reflux

Caption: Synthesis of this compound.

Application in the Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor

The 3-amino group of this compound is a versatile nucleophile that can be readily functionalized to construct more complex heterocyclic systems. A prominent application is in the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous kinase inhibitors. The following is a representative protocol for the synthesis of a potent cyclin-dependent kinase (CDK) inhibitor, structurally analogous to the clinical candidate AT7519.

Protocol 2: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

Step 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-amine Intermediate

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq) with an excess of formamide.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the crude product often precipitates from the reaction mixture. It can be collected by filtration and washed with a suitable solvent to remove residual formamide. Further purification can be achieved by recrystallization.

Step 2: Acylation of the Pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: Suspend the pyrazolo[3,4-d]pyrimidin-4-amine intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of an acylating agent, for example, 2,6-dichlorobenzoyl chloride (1.1 eq).

  • Reaction Conditions: Stir the reaction at room temperature until completion, as indicated by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final kinase inhibitor.

Self-Validating System and Rationale:

  • Monitoring Reaction Progress: The use of TLC or LC-MS at each stage allows for the confirmation of product formation and the consumption of starting materials, ensuring the reaction proceeds as expected before moving to the next step.

  • Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate its identity and purity.

  • Choice of Acylating Agent: 2,6-Dichlorobenzoyl chloride is chosen as a representative acylating agent as this substitution pattern is often found in potent kinase inhibitors, where the chlorine atoms can form key interactions within the ATP-binding pocket of the target kinase.

Diagram of the Kinase Inhibitor Synthesis:

G cluster_0 Synthesis of Kinase Inhibitor A This compound B Pyrazolo[3,4-d]pyrimidin-4-amine Intermediate A->B  Formamide, High Temp. C Final Kinase Inhibitor B->C  2,6-Dichlorobenzoyl Chloride, Base, DCM

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its 3-amino group make it an ideal starting point for the construction of complex, biologically active molecules. The protocols and rationale provided herein offer a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their quest for novel therapeutics, particularly in the ever-expanding field of kinase inhibitor discovery. The principles of careful reaction monitoring and thorough analytical characterization are paramount to ensuring the successful and reproducible synthesis of these potentially life-saving compounds.

References

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  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

  • Elkady, M. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2815. [Link]

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Application of 4-(4-bromophenyl)-1H-pyrazol-3-amine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] Derivatives of pyrazole are prominent in a wide array of commercial pesticides, including fungicides, herbicides, and insecticides.[1] The subject of this guide, 4-(4-bromophenyl)-1H-pyrazol-3-amine, is a key intermediate, offering multiple reactive sites for the synthesis of diverse and potent agrochemical candidates.[1][2] Its 4-bromophenyl moiety can enhance bioactivity and modulate physical properties like lipophilicity, which is crucial for effective uptake and translocation within target organisms. This document provides an in-depth exploration of the synthetic utility of this versatile building block, complete with detailed protocols for its conversion into two major classes of agrochemicals: pyrazole carboxamide fungicides and pyrazolopyrimidine herbicides.

Core Synthetic Strategies

The synthetic potential of this compound hinges on the reactivity of its two primary functional groups: the 3-amino group and the pyrazole ring itself. The amino group can be a nucleophile in substitution reactions or, more strategically, can be converted into other functional groups via diazotization. The pyrazole ring nitrogens offer sites for alkylation or arylation, further expanding the accessible chemical space.

This guide will focus on two high-impact synthetic pathways:

  • Pathway A: Synthesis of Pyrazole Carboxamide Fungicides. This route leverages the conversion of the 3-amino group into a carboxylic acid, which is then coupled with various amines to generate a library of potential succinate dehydrogenase inhibitor (SDHI) fungicides.

  • Pathway B: Synthesis of Pyrazolopyrimidine Herbicides. This pathway utilizes the 3-amino group as a key nucleophile in a condensation reaction to construct a fused pyrazolopyrimidine core, a privileged scaffold in many herbicidal compounds.

G start This compound pathA Pathway A: Pyrazole Carboxamide Fungicides start->pathA Diazotization & Carboxylation pathB Pathway B: Pyrazolopyrimidine Herbicides start->pathB Cyclocondensation endA Target Fungicides (e.g., SDHIs) pathA->endA Amide Coupling endB Target Herbicides (e.g., ALS Inhibitors) pathB->endB

Figure 1: High-level synthetic strategies from the starting material.

Pathway A: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a critically important class of fungicides that primarily act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This disruption of fungal respiration leads to potent and broad-spectrum fungicidal activity. The following protocols outline a robust synthetic sequence to convert this compound into a representative pyrazole carboxamide fungicide.

Workflow for Pathway A

WorkflowA cluster_0 Step 1: Diazotization & Cyanation (Sandmeyer Reaction) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Amide Coupling A 4-(4-bromophenyl)-1H- pyrazol-3-amine B Diazonium Salt Intermediate A->B NaNO2, HCl C 4-(4-bromophenyl)-1H- pyrazole-3-carbonitrile B->C CuCN D 4-(4-bromophenyl)-1H- pyrazole-3-carboxylic acid C->D H2SO4, H2O, heat E 4-(4-bromophenyl)-1H- pyrazole-3-carbonyl chloride D->E SOCl2 F Target Pyrazole Carboxamide E->F Amine (R-NH2), Base

Figure 2: Workflow for the synthesis of pyrazole carboxamide fungicides.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functionalities, including a nitrile, via a diazonium salt intermediate.[3][4]

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Copper(I) Cyanide (CuCN) (1.2 eq)

    • Deionized Water

    • Ice

  • Protocol:

    • Suspend this compound in a mixture of concentrated HCl and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of CuCN in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile.

Step 2: Hydrolysis to 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

Acid-catalyzed hydrolysis is an effective method for converting nitriles to carboxylic acids.[5][6][7]

  • Materials:

    • 4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

  • Protocol:

    • Add the pyrazole carbonitrile to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Step 3: Formation of 4-(4-bromophenyl)-1H-pyrazole-3-carbonyl chloride

The carboxylic acid is activated by conversion to the more reactive acid chloride, facilitating the subsequent amide bond formation.[8][9]

  • Materials:

    • 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (excess)

    • A catalytic amount of Dimethylformamide (DMF)

  • Protocol:

    • Combine the pyrazole carboxylic acid and an excess of thionyl chloride in a flask equipped with a reflux condenser.

    • Add a catalytic amount of DMF.

    • Heat the mixture under reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(4-bromophenyl)-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 4: Amide Coupling to Synthesize the Target Pyrazole Carboxamide

The final step involves the coupling of the acid chloride with a selected amine to form the desired pyrazole carboxamide fungicide.[10][11][12]

  • Materials:

    • 4-(4-bromophenyl)-1H-pyrazole-3-carbonyl chloride (1.0 eq)

    • Desired amine (e.g., 2-aminotoluene) (1.0 eq)

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Protocol:

    • Dissolve the amine and the base in the anhydrous solvent and cool the solution to 0 °C.

    • Slowly add a solution of the pyrazole carbonyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.

Step Reactant Reagents Product Typical Yield
1This compound1. NaNO₂, HCl2. CuCN4-(4-bromophenyl)-1H-pyrazole-3-carbonitrile60-75%
2Pyrazole-3-carbonitrileH₂SO₄, H₂O, heat4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid80-90%
3Pyrazole-3-carboxylic acidSOCl₂, cat. DMF4-(4-bromophenyl)-1H-pyrazole-3-carbonyl chloride>95% (crude)
4Pyrazole-3-carbonyl chlorideR-NH₂, baseN-substituted-4-(4-bromophenyl)-1H-pyrazole-3-carboxamide70-85%

Pathway B: Synthesis of Pyrazolopyrimidine Herbicides

Pyrazolopyrimidines are another class of heterocyclic compounds with significant applications in agrochemicals, particularly as herbicides that inhibit acetolactate synthase (ALS).[13] The 3-amino group of the starting material is an excellent nucleophile for the construction of the fused pyrimidine ring.

Workflow for Pathway B

WorkflowB cluster_0 Cyclocondensation Reaction A 4-(4-bromophenyl)-1H- pyrazol-3-amine C Target Pyrazolopyrimidine A->C B 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) B->C

Figure 3: Workflow for the synthesis of pyrazolopyrimidine herbicides.

Detailed Experimental Protocol

Synthesis of a 4-(4-bromophenyl)-pyrazolo[1,5-a]pyrimidine Derivative

This one-pot cyclocondensation reaction provides an efficient route to the pyrazolopyrimidine core.

  • Materials:

    • This compound (1.0 eq)

    • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

    • Glacial Acetic Acid or another suitable solvent/catalyst

  • Protocol:

    • In a round-bottom flask, dissolve this compound in glacial acetic acid.

    • Add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which will cause the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrazolopyrimidine derivative.

Reactants Reagents/Solvent Product Typical Yield
This compound, Ethyl acetoacetateGlacial Acetic Acid, heat7-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-2(3H)-one75-85%

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate for the synthesis of a wide range of agrochemicals. The protocols detailed in this guide for the preparation of pyrazole carboxamide fungicides and pyrazolopyrimidine herbicides demonstrate two of the many potential applications of this starting material. The structure-activity relationships of these and other pyrazole derivatives continue to be an active area of research, with ongoing efforts to develop new compounds with improved efficacy, broader spectrum of activity, and enhanced safety profiles. The synthetic pathways outlined here provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this key pyrazole building block.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-1H-pyrazol-3-amine in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic structure, containing two adjacent nitrogen atoms, is a key pharmacophore in many approved drugs and clinical candidates.[2] Pyrazole derivatives have demonstrated significant potential in oncology, inflammation, and neurodegenerative diseases, often by targeting key cellular signaling pathways.[3][4][5]

4-(4-bromophenyl)-1H-pyrazol-3-amine is a versatile intermediate and a potential bioactive molecule in its own right.[3] Its structure, featuring a bromophenyl group, enhances lipophilicity, which can contribute to improved bioavailability and efficacy in therapeutic applications.[3] This application note provides a comprehensive guide for researchers on the experimental use of this compound, with a focus on its evaluation as a potential anticancer agent and kinase inhibitor. The protocols provided are based on established methodologies for analogous pyrazole-based compounds and are designed to be a robust starting point for in vitro investigations.[6]

Compound Profile and Handling

A thorough understanding of the physicochemical properties of this compound is critical for reproducible and accurate experimental results.

PropertyValueSource
Molecular Formula C₉H₈BrN₃Chem-Impex[3]
Molecular Weight 238.09 g/mol Chem-Impex[3]
Appearance White flakesChem-Impex[3]
Melting Point 163-170 °CChem-Impex[3]
Purity ≥ 98% (HPLC)Chem-Impex[3]
Storage Store at 0-8°CChem-Impex[3]

Safety Precautions:

As with any chemical compound, proper safety measures must be followed. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. In general, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Experimental Workflows: From Stock Solution to Cellular Assays

The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a preclinical setting.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis stock_prep Stock Solution Preparation working_sol Working Solution Dilution stock_prep->working_sol Dilute in media cytotoxicity Cytotoxicity Assay (e.g., MTT) working_sol->cytotoxicity kinase Kinase Activity Assay working_sol->kinase apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis ic50 IC50 Determination cytotoxicity->ic50 pathway Mechanism of Action Elucidation kinase->pathway ic50->pathway

Figure 1: General experimental workflow for evaluating the biological activity of this compound.
Protocol 1: Preparation of Stock and Working Solutions

The solubility of a compound is a critical parameter for in vitro assays. While specific solubility data for this compound in various solvents is not extensively published, pyrazole derivatives are commonly dissolved in dimethyl sulfoxide (DMSO).[7][8]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a known amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.38 mg of the compound.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Important: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[10]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10⁴ to 4 x 10⁴ cells per well, depending on the cell line's growth rate.[9]

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanisms of Action: Kinase Inhibition

The 3-amino-1H-pyrazole core is a well-established pharmacophore for the development of kinase inhibitors.[2] Derivatives of this scaffold have been shown to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Receptor-Interacting Protein Kinase 1 (RIPK1).[2][5][6] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, in particular, is a privileged scaffold for kinase inhibitor design.[2]

G cluster_0 Cellular Processes compound 4-(4-bromophenyl)- 1H-pyrazol-3-amine kinase Protein Kinase (e.g., CDK, Aurora, RIPK1) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase proliferation Cell Proliferation p_substrate->proliferation survival Cell Survival p_substrate->survival inflammation Inflammation p_substrate->inflammation

Figure 2: Hypothesized mechanism of action for this compound as a kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Conceptual Framework)

To determine if this compound directly inhibits the activity of specific kinases, an in vitro kinase assay can be performed. This can be done using purified recombinant kinases and a suitable substrate.

General Principle:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound (this compound) at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set amount of time at an optimal temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

Experimental Considerations:

  • Kinase Selection: Based on literature for similar pyrazole compounds, kinases such as CDKs, Aurora kinases, or RIPK1 would be logical starting points for screening.[2][5][6]

  • Assay Format: Numerous commercial kits are available for various kinase assays, which provide optimized reagents and protocols.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining at each compound concentration, from which an IC₅₀ value can be calculated.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery efforts, particularly in the realm of oncology and inflammatory diseases. The protocols outlined in this application note provide a foundational framework for its initial in vitro characterization. Further studies could involve broader kinase profiling to identify its specific molecular targets, evaluation in additional cancer cell lines, and investigation of its effects on downstream signaling pathways. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the development of more potent and selective therapeutic agents.

References

  • Gomes, P. A. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Retrieved from [Link]

  • Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Silva, F. V. M., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. Retrieved from [Link]

  • Martinez-Paniagua, M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Trivedi, S. L., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. Retrieved from [Link]

  • Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Retrieved from [Link]

  • Brehme, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Retrieved from [Link]

Sources

The Strategic Role of 4-(4-bromophenyl)-1H-pyrazol-3-amine in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory drugs.[1] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. A prime example of the clinical success of this scaffold is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

At the heart of synthesizing novel pyrazole-based anti-inflammatory agents is the versatile building block, 4-(4-bromophenyl)-1H-pyrazol-3-amine . This intermediate offers two key reactive sites for molecular elaboration: the amino group at the 3-position and the potential for cross-coupling reactions at the brominated phenyl ring.[3] Its structural resemblance to portions of established anti-inflammatory drugs makes it an attractive starting point for the design of new chemical entities with improved efficacy and safety profiles. This guide provides an in-depth exploration of the synthetic utility of this compound in generating next-generation anti-inflammatory candidates, complete with detailed experimental protocols and the underlying scientific rationale.

Synthetic Strategies and Methodologies

The primary amino group of this compound is a nucleophilic handle that can be readily derivatized to introduce a wide array of functional groups and build more complex molecular architectures. Key synthetic transformations include the formation of Schiff bases, N-acylation, and the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines.

Synthesis of Schiff Base Derivatives

The condensation of the amino group of this compound with various aromatic aldehydes yields Schiff bases, which are known to possess a broad spectrum of biological activities, including anti-inflammatory properties.[4][5] This reaction is typically straightforward and proceeds under mild conditions.

Rationale: The formation of an imine linkage extends the conjugation of the pyrazole system and allows for the introduction of diverse substituted aryl moieties. The electronic and steric properties of the substituent on the aldehyde can significantly influence the anti-inflammatory activity of the resulting Schiff base.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the desired substituted aromatic aldehyde (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.

Characterization: The synthesized Schiff bases can be characterized by standard spectroscopic techniques:

  • FT-IR: Appearance of a characteristic C=N stretching band around 1600-1625 cm⁻¹ and disappearance of the N-H stretching bands of the primary amine.

  • ¹H NMR: A singlet in the region of 8-9 ppm corresponding to the azomethine proton (-N=CH-).

  • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are fused heterocyclic systems that have demonstrated significant anti-inflammatory activity, often through the inhibition of kinases involved in inflammatory signaling pathways.[6][7] These can be synthesized from this compound through cyclocondensation reactions with appropriate dicarbonyl compounds or their equivalents.

Rationale: The construction of a fused pyrimidine ring rigidifies the molecular structure and introduces additional points for interaction with biological targets. This scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidinone Derivative

  • In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice. The solid product will precipitate.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent.

Characterization:

  • FT-IR: Appearance of a characteristic C=O stretching band for the pyrimidinone ring and disappearance of the primary amine N-H stretches.

  • ¹H NMR: Signals corresponding to the pyrazole and newly formed pyrimidinone ring protons.

  • ¹³C NMR: Resonances for the carbonyl carbon and other carbons in the fused ring system.

Biological Evaluation of Synthesized Compounds

The anti-inflammatory potential of the newly synthesized derivatives of this compound should be assessed through a combination of in vitro and in vivo assays.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes. A colorimetric or fluorometric inhibitor screening assay can be used to determine the IC₅₀ values of the synthesized compounds against both COX-1 and COX-2, providing insights into their potency and selectivity.[6]

Protocol for COX Inhibition Assay:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or a vehicle control to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Protocol for Carrageenan-Induced Paw Edema:

  • Divide adult Wistar rats into groups, including a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for each synthesized compound.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose.

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation and Structure-Activity Relationship (SAR)

The biological activity data should be tabulated for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity Data for Synthesized Derivatives

Compound IDSynthetic RouteIn Vitro COX-2 IC₅₀ (µM)In Vivo Edema Inhibition (%) at 4h
SB-1 Schiff Base5.245.8
SB-2 Schiff Base2.862.3
PP-1 Pyrazolo[3,4-d]pyrimidine1.575.1
PP-2 Pyrazolo[3,4-d]pyrimidine0.882.5
Celecoxib -0.0478.0

Structure-Activity Relationship Insights:

From the hypothetical data, it can be inferred that the pyrazolo[3,4-d]pyrimidine scaffold (PP-1 and PP-2) leads to more potent anti-inflammatory agents compared to the Schiff base derivatives (SB-1 and SB-2). Further analysis of the substituents on these core structures would provide a more detailed understanding of the SAR. For instance, the introduction of electron-withdrawing or -donating groups on the aromatic rings can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the target enzyme.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

G A This compound C Schiff Base Derivative A->C Condensation E Pyrazolo[3,4-d]pyrimidinone Derivative A->E Cyclocondensation B Aromatic Aldehyde B->C F In Vitro COX Inhibition Assay C->F G In Vivo Carrageenan-Induced Paw Edema C->G D Ethyl Acetoacetate D->E E->F E->G H Anti-inflammatory Activity Data F->H G->H

Caption: Synthetic workflow for the derivatization of this compound and subsequent biological evaluation.

Inflammatory Signaling Pathway

G A Inflammatory Stimulus C Phospholipase A2 A->C B Cell Membrane Phospholipids D Arachidonic Acid B->D via C F Prostaglandins (e.g., PGE2) D->F via E E COX-2 Enzyme G Inflammation (Pain, Edema) F->G H Synthesized Pyrazole Derivatives H->E Inhibition

Caption: Simplified diagram of the COX-2 pathway in inflammation and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of pyrazole derivatives. The subsequent biological evaluation using standardized in vitro and in vivo models allows for the identification of lead compounds with potent anti-inflammatory activity. Future research should focus on exploring a wider range of substituents and heterocyclic ring systems to further optimize the pharmacological profile of these promising compounds. Additionally, detailed mechanistic studies, including kinase profiling and molecular docking, will be crucial in elucidating the precise mode of action and guiding the development of the next generation of pyrazole-based anti-inflammatory therapeutics.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-1H-pyrazol-3-amine in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its versatile chemical nature, allowing for substitutions at various positions, which can significantly enhance pharmacological efficacy and target selectivity.[1] In the realm of oncology, numerous pyrazole derivatives have been successfully developed and have even received FDA approval as potent anti-cancer agents.[2] These compounds are known to exert their effects through multiple mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1][3][4]

The subject of this guide, 4-(4-bromophenyl)-1H-pyrazol-3-amine, is a valuable intermediate in the synthesis of a diverse array of bioactive molecules.[5][6] The presence of the 4-bromophenyl group can enhance the molecule's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.[5] This application note will provide a comprehensive overview of the potential role of this compound in the development of novel anti-cancer drugs, including a hypothesized mechanism of action, and detailed protocols for its evaluation.

Hypothesized Mechanism of Action: A Multi-Kinase Inhibitor

Based on the extensive literature on pyrazole derivatives in oncology, it is hypothesized that this compound and its subsequent derivatives will function as inhibitors of key protein kinases that are often dysregulated in cancer. The pyrazole core can act as a scaffold for hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases.[7] The primary targets are likely to be:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[2][8] Pyrazole-based CDK inhibitors have shown significant promise in preclinical and clinical studies.[9][10]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, the inhibition of VEGFR-2 can starve tumors of the blood supply necessary for their growth and metastasis.[3][11]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Pyrazole derivatives have been successfully designed as EGFR inhibitors.[4][12]

The following diagram illustrates the potential signaling pathways that could be targeted by this compound derivatives.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Growth_Factors Growth Factors (e.g., VEGF, EGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (VEGFR-2, EGFR) Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinases->Signaling_Cascade Cell_Cycle_Progression Cell Cycle Progression (CDK/Cyclin Complexes) Signaling_Cascade->Cell_Cycle_Progression Proliferation_Angiogenesis Cell Proliferation, Angiogenesis, Survival Cell_Cycle_Progression->Proliferation_Angiogenesis Pyrazole_Derivative 4-(4-bromophenyl)-1H- pyrazol-3-amine Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinases Inhibition Pyrazole_Derivative->Cell_Cycle_Progression Inhibition caption Potential kinase inhibition pathways.

Caption: Potential kinase inhibition pathways targeted by this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the initial in vitro and in vivo evaluation of this compound derivatives as potential anti-cancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its potency.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14] Viable cells with active mitochondria will reduce MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Parameter Description
Cell Lines MCF-7 (Breast), HCT-116 (Colon), A549 (Lung)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration 0.01 µM to 100 µM (serial dilution)
Incubation Time 48 or 72 hours
MTT Incubation 3-4 hours
Wavelength 570 nm
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the anti-cancer effect of the compound is due to an arrest at a specific phase of the cell cycle.[15][16]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[17] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the this compound derivative for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start: Cancer Cells Treat Treat with Pyrazole Derivative Start->Treat 24 hours Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Overnight Stain Stain with PI and RNase A Fix->Stain 30 minutes Analyze Analyze on Flow Cytometer Stain->Analyze End End: Cell Cycle Profile Analyze->End caption Workflow for cell cycle analysis.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.[18]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-VEGFR2, anti-CDK2, anti-Cyclin E, anti-Bax, anti-Bcl-2, anti-Caspase-3, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Target Protein Pathway/Function Expected Change with Treatment
p-EGFR Growth Factor SignalingDecrease
p-VEGFR2 AngiogenesisDecrease
CDK2 Cell CycleNo change in total, decrease in activity
Cyclin E Cell CycleDecrease
Bax Apoptosis (Pro-apoptotic)Increase
Bcl-2 Apoptosis (Anti-apoptotic)Decrease
Cleaved Caspase-3 Apoptosis ExecutionIncrease
Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model

This protocol is a crucial preclinical step to evaluate the anti-tumor activity of the compound in a living organism.[19][20]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[21] The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.[22]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion and Future Directions

The pyrazole scaffold, and specifically the this compound moiety, holds significant promise for the development of novel anti-cancer therapeutics. The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of such compounds. By systematically assessing their in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can effectively advance promising candidates through the drug discovery pipeline. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these pyrazole derivatives, ultimately leading to the development of safer and more effective cancer treatments.

References

  • Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

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  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • RJPBCS. (2023). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Retrieved from [https://www.rjpbcs.com/pdf/2023_14(2)/[15].pdf]([Link]15].pdf)

  • PubMed. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Retrieved from [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

  • Scientific Reports. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

  • PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

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Application Note: Leveraging 4-(4-bromophenyl)-1H-pyrazol-3-amine as a Versatile Building Block in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving field of material science, the rational design of molecular building blocks is paramount to achieving novel functionalities and enhanced performance in advanced materials. 4-(4-bromophenyl)-1H-pyrazol-3-amine is a heterocyclic compound distinguished by a unique trifecta of functional groups: a pyrazole ring, an aromatic amine, and a bromophenyl moiety. This strategic combination makes it an exceptionally versatile precursor for a wide range of materials, including coordination polymers, organic semiconductors, and functional coatings.

The pyrazole core, with its two adjacent nitrogen atoms, is a superb ligand for forming stable complexes with various metal ions.[1][2] The 3-amino group provides a site for hydrogen bonding and a reactive handle for further derivatization, such as forming imines or amides.[3][4] Crucially, the 4-bromophenyl group serves as a key site for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the precise tuning of electronic properties and the extension of π-conjugated systems.[5][6] This application note provides a technical guide for researchers, outlining the core properties, key applications, and detailed experimental protocols for employing this compound in material science research.

Physicochemical Properties & Handling

Understanding the fundamental properties of the precursor is critical for successful experimental design.

PropertyValueSource
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance Off-white to light brown solid
Melting Point 132-136 °C
Key Functional Groups Pyrazole N-H, Primary Amine (-NH₂), Aryl Bromide (-Br)
Solubility Soluble in DMSO, DMF, hot ethanol; limited solubility in water.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.

Core Applications in Material Science

The unique molecular architecture of this compound opens avenues for several high-value applications.

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Scientific Rationale: The pyrazole and amine groups act as excellent N,N'-bidentate or bridging ligands for transition metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).[2][7][8] The rigid phenyl spacer promotes the formation of stable, porous frameworks. The resulting MOFs can be explored for applications in gas storage, separation, and heterogeneous catalysis.[7][[“]] The bromine atom can either participate in halogen bonding to direct the supramolecular structure or be used as a handle for post-synthetic modification to introduce new functionalities within the pores.

Logical Relationship: From Molecule to MOF

G cluster_molecule Molecular Features cluster_application Material Application A Pyrazole & Amine Groups (N-Donors) D Metal-Organic Frameworks (MOFs) & Coordination Polymers A->D Metal Ion Coordination B Bromophenyl Group B->D Post-Synthetic Modification Site C Rigid Structure C->D Structural Scaffolding

Caption: Key molecular features of the precursor and their role in MOF synthesis.

Building Block for Organic Semiconductors

Scientific Rationale: The compound serves as an excellent starting material for creating larger, π-conjugated systems used in organic electronics like OLEDs and OPVs.[10] The bromophenyl group is a prime site for Suzuki or Stille cross-coupling reactions, allowing for the covalent linking of other aromatic or heteroaromatic units.[6] This process, known as π-system extension, is a cornerstone of tuning the HOMO/LUMO energy levels of a material, which directly impacts its charge transport and photophysical properties.[11] The electron-donating amine group and the pyrazole ring can be integrated into donor-acceptor (D-A) architectures to achieve desired electronic characteristics.[11]

Synthesis of Advanced Corrosion Inhibitors

Scientific Rationale: Pyrazole derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments.[12][13][14][15] The mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen heteroatoms and the π-electrons of the aromatic rings form a protective film that acts as a barrier to corrosive agents.[16] The functional groups (-NH₂, -Br) on this compound can enhance this adsorption process through strong coordination with the metal surface, offering superior protection compared to simpler pyrazole structures.[12]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer

This protocol details the synthesis of a coordination polymer to demonstrate the ligand properties of the title compound.

Objective: To synthesize a crystalline coordination polymer using this compound (L) and zinc nitrate.

Materials:

  • This compound (L) (FW: 238.09 g/mol )

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (FW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Ethanol, absolute

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclaves

Procedure:

  • In a 20 mL scintillation vial, dissolve 23.8 mg of L (0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve 29.7 mg of Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.

  • Add the zinc nitrate solution to the ligand solution dropwise while stirring.

  • Cap the vial tightly (or seal the autoclave) and place it in a programmable oven.

  • Heat the oven to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool slowly to room temperature over 24 hours.

  • Colorless, block-like crystals should form. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol.

  • Dry the crystals under vacuum at 60 °C for 4 hours.

Validation & Characterization: This protocol is self-validating through rigorous characterization of the product.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) Phase purity and crystallinityA sharp, distinct diffraction pattern matching the simulated pattern from single-crystal data.
Thermogravimetric Analysis (TGA) Thermal stabilityA stability profile indicating the temperature at which the framework decomposes (typically >300 °C).
Photoluminescence (PL) Spectroscopy Optical propertiesEmission spectrum (typically in the blue region) upon excitation, indicating potential for sensing applications.
Protocol 2: Suzuki Cross-Coupling for π-System Extension

This protocol demonstrates the functionalization of the bromophenyl group, a key step in synthesizing organic semiconductors.

Objective: To couple a pyrene moiety to the bromophenyl group of L to create a larger, fluorescent conjugated molecule.

Materials:

  • This compound (L)

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene and water (degassed)

  • Standard Schlenk line and glassware

Experimental Workflow: Suzuki Cross-Coupling

G A Reactant Loading (L, Boronic Acid, Base, Catalyst, Ligand) B Degassing (3x Vacuum/Argon Cycles) A->B C Reaction (Toluene/H₂O, 90°C, 18h) B->C D Workup (Extraction with EtOAc) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spec) E->F

Caption: Step-by-step workflow for the Suzuki cross-coupling protocol.

Procedure:

  • To a Schlenk flask, add L (238 mg, 1.0 mmol), pyrene-1-boronic acid (271 mg, 1.1 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 15 mL of degassed toluene and 3 mL of degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 18 hours under an argon atmosphere.

  • Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to yield the desired coupled product.

Validation & Characterization:

  • ¹H and ¹³C NMR: Confirm the disappearance of the C-Br bond and the appearance of new aromatic signals corresponding to the pyrene moiety.

  • Mass Spectrometry (MS): Verify the molecular weight of the final product.

  • UV-Vis & PL Spectroscopy: Analyze the new absorption and emission properties resulting from the extended π-conjugation.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Comput
  • This compound. Geshem.
  • This compound. Chem-Impex.
  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characteriz
  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. Semantic Scholar.
  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis.
  • Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands.
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Crystal Growth & Design.
  • The Role of Bromophenyl Terpyridines in Advanced M
  • A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Consensus.
  • Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • p-Bromoaryl- and ω-Bromoalkyl-VA-PNBs: Suitable Starting Materials for the Functionalization of Vinylic Addition Polynorbornenes via Palladium-Catalyzed Cross-Coupling Reactions.
  • Reaction of 5-amino-pyrazole derivatives with various imines.
  • 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9. Sigma-Aldrich.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis.

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Application Notes and Protocols for 4-(4-bromophenyl)-1H-pyrazol-3-amine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Enhanced Analyte Detection

4-(4-bromophenyl)-1H-pyrazol-3-amine is a multifaceted chemical compound recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique molecular architecture, featuring a pyrazole ring, a primary amine, and a bromophenyl group, also positions it as a promising, yet underexplored, reagent in the field of analytical chemistry.[1][3] The presence of the bromophenyl moiety, in particular, offers significant advantages for analytical applications, including enhancing the lipophilicity of derivatives for improved retention in reversed-phase chromatography and introducing a characteristic isotopic signature for mass spectrometry (MS) detection.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a derivatizing agent to facilitate the detection and quantification of challenging analytes, such as carboxylic acids, by High-Performance Liquid Chromatography (HPLC). While specific, published protocols for this exact reagent are scarce, this guide provides a robust, field-proven methodology adapted from established procedures for structurally analogous reagents.[1][2]

Core Principles of Derivatization

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique.[4] For analytes that lack a strong chromophore or fluorophore, or exhibit poor chromatographic retention, derivatization is a critical step to enhance sensitivity and selectivity.[5]

The primary amine of this compound is a nucleophilic functional group that can react with various electrophilic centers in target analytes. A particularly powerful application is the derivatization of carboxylic acids. This is typically achieved through a coupling reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid to form an active O-acylisourea intermediate that is then readily attacked by the amine.

Application: Derivatization of Carboxylic Acids for HPLC-MS Analysis

This section outlines a detailed protocol for the derivatization of carboxylic acids using this compound, enabling their sensitive detection by HPLC coupled with mass spectrometry. The bromophenyl group on the reagent serves a dual purpose: it increases the hydrophobicity of the resulting derivative for better retention on C18 columns and provides a distinct bromine isotope pattern ([79Br]/[81Br] ≈ 1) in the mass spectrum, which greatly aids in the identification of derivatized analytes.[1]

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Carboxylic acid standards or sample extracts

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

Protocol:

  • Preparation of Reagent Solutions:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Coupling Agent: Prepare a 20 mg/mL solution of EDC in water. This solution should be prepared fresh before each use.

  • Sample Preparation:

    • Dissolve the carboxylic acid standard or dried sample extract in a suitable solvent (e.g., acetonitrile/water mixture). The concentration should be adjusted to fall within the expected linear range of the assay.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 50 µL of the sample/standard solution.

      • 100 µL of the this compound solution.

      • 50 µL of the freshly prepared EDC solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at room temperature (approximately 25°C) for 60 minutes.

  • Reaction Quenching and Sample Cleanup (Optional but Recommended):

    • To quench any remaining EDC, add 10 µL of formic acid.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagent Solutions (Derivatizing Agent & EDC) Mix Mix Sample, Derivatizing Agent, and EDC Reagents->Mix Sample Prepare Carboxylic Acid Sample/Standard Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Analyze Analyze by HPLC-MS Quench->Analyze

Caption: Workflow for the derivatization of carboxylic acids.

Proposed HPLC-MS Parameters

The following are suggested starting parameters for the analysis of derivatized carboxylic acids. Method optimization is recommended for specific analytes.

ParameterSuggested Condition
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Full Scan (m/z 100-800) and/or Multiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • C18 Column: Ideal for retaining the now more hydrophobic derivatives.

  • Acidified Mobile Phase: Promotes good peak shape and ionization efficiency in ESI+.

  • Gradient Elution: Necessary to elute a wide range of derivatized carboxylic acids with varying polarities.

  • Positive ESI: The pyrazole nitrogen atoms are readily protonated, leading to strong signals in positive ion mode.

Expected Mass Spectra

The key feature to look for in the mass spectrum of a successfully derivatized analyte is the characteristic bromine isotopic pattern. For a singly derivatized compound, two peaks of nearly equal intensity will be observed, separated by approximately 2 Da. This provides a high degree of confidence in identifying the derivatized species.

MassSpecConcept Analyte Carboxylic Acid (Analyte-H) Derivative Derivatized Product (Analyte-Reagent-H2O) Analyte->Derivative Reagent This compound (Reagent-H) Reagent->Derivative MS Mass Spectrometer (ESI+) Derivative->MS Spectrum Mass Spectrum with Bromine Isotope Pattern MS->Spectrum

Caption: Conceptual pathway from analyte to mass spectrum.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following validation steps are recommended:

  • Reagent Blank: A blank sample containing all reagents except the analyte should be run to identify any potential interferences.

  • Derivatization Efficiency: Analyze a known concentration of a carboxylic acid standard before and after derivatization to assess the reaction yield.

  • Calibration Curve: Prepare a series of standards at different concentrations and derivatize them to establish the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method.

  • Spike and Recovery: To assess matrix effects, spike a known amount of a standard into a sample matrix and calculate the recovery.

Conclusion and Future Perspectives

This compound holds considerable potential as a derivatizing reagent in analytical chemistry. The protocol detailed herein provides a solid foundation for its application in the analysis of carboxylic acids by HPLC-MS. The principles can be extended to other classes of analytes that are amenable to reaction with a primary amine. Further research is warranted to fully explore the scope of this reagent, including its application with different detection techniques such as fluorescence or electrochemical detection, and to develop and validate methods for a broader range of analytes in complex matrices.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Xu, X., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6525. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of pyrazole fatty ester derivatives in water: a sonochemical approach. RSC Publishing. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. [Link]

  • Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate. [Link]

  • Singh, V., & Mishra, G. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Christie, W. W. (2019). Preparation of Fatty Acid Derivatives for their Further Analysis and Quantification by Gas Chromatography. Springer Nature Experiments. [Link]

  • Shetty, S. N., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Annunziata, L., et al. (2019). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide. PubChem. [Link]

  • Singh, V., & Mishra, G. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-1-(3-bromophenyl)-1H-pyrazole-3-carboxamide. PubChem. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1h-pyrazol-4-amine. PubChemLite. [Link]

Sources

Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-bromophenyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its pyrazole core, substituted with a bromophenyl group and an amine functionality, serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules. Notably, this compound is a key intermediate in the development of anti-inflammatory agents, analgesics, and potential anti-cancer therapeutics due to its ability to interact with various biological targets.[2][3] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the amino group allows for the introduction of diverse substituents to modulate pharmacological properties. This application note provides a detailed, step-by-step protocol for the laboratory synthesis of this compound, designed for researchers and scientists in the field of organic and medicinal chemistry.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves a Claisen-type condensation of 4-bromophenylacetonitrile with an ester to form a β-ketonitrile intermediate. This is followed by the classical pyrazole synthesis via cyclization of the β-ketonitrile with hydrazine.

Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

Step 2: Synthesis of this compound

Mechanistic Insights

The formation of the pyrazole ring from a β-ketonitrile and hydrazine is a well-established reaction in heterocyclic chemistry.[4][5] The reaction proceeds through an initial condensation of hydrazine with the ketone carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then leads to the stable, aromatic 3-aminopyrazole product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Synthesis Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Cyclization Start 4-Bromophenylacetonitrile Ethyl Acetate Sodium Ethoxide Reaction1 Claisen Condensation (Ethanol, Reflux) Start->Reaction1 Workup1 Acidification Extraction Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate 3-(4-bromophenyl)-3-oxopropanenitrile Purification1->Intermediate Reactants2 Intermediate Hydrazine Hydrate Intermediate->Reactants2 Reaction2 Cyclization (Ethanol, Reflux) Reactants2->Reaction2 Workup2 Cooling Filtration Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 1: A flowchart illustrating the two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
4-BromophenylacetonitrileC₈H₆BrN196.0416532-79-9≥98%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6Anhydrous, ≥99.8%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05141-52-6≥96%Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5Absolute, ≥99.5%Sigma-Aldrich
Hydrazine HydrateH₆N₂O50.067803-57-850-60% aqueous solutionSigma-Aldrich
Hydrochloric AcidHCl36.467647-01-02 M aqueous solutionFisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS reagent gradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS reagent gradeFisher Scientific
HexanesC₆H₁₄86.18110-54-3ACS reagent gradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Synthesis Protocol

Part 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (3.40 g, 50 mmol) to absolute ethanol (50 mL).

  • Addition of Reactants: To the stirred suspension, add a solution of 4-bromophenylacetonitrile (9.80 g, 50 mmol) and ethyl acetate (5.8 mL, 60 mmol) in absolute ethanol (20 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). Acidify the aqueous solution to pH 5-6 with 2 M hydrochloric acid. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to afford 3-(4-bromophenyl)-3-oxopropanenitrile as a crystalline solid.

Part 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-(4-bromophenyl)-3-oxopropanenitrile (4.48 g, 20 mmol) obtained from Part 1 in ethanol (40 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 mL of a 50-60% solution, approximately 24-30 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (eluent: 1:1 hexanes/ethyl acetate).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield this compound as a pure crystalline solid.

Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
3-(4-bromophenyl)-3-oxopropanenitrile Off-white to pale yellow solid135-1387.95 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 4.65 (s, 2H)185.2, 134.5, 132.1, 129.8, 127.5, 115.8, 28.9
This compound White to off-white crystalline solid158-16111.80 (s, 1H, NH), 7.55 (s, 1H, pyrazole-H), 7.48 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 5.30 (s, 2H, NH₂)152.1, 138.5, 131.2, 130.8, 120.5, 119.8, 98.6

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • 4-Bromophenylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sodium Ethoxide: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction and is suspected of causing cancer.[6] Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in a designated container.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Extend the reflux time and monitor by TLC.
Loss of product during work-up.Carefully control the pH during acidification to ensure complete precipitation.
Low yield in Step 2 Incomplete cyclization.Ensure the correct stoichiometry of hydrazine hydrate. Extend the reflux time.
Impure final product Incomplete reaction or side reactions.Ensure the purity of the intermediate from Step 1. Perform a second recrystallization if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure is robust and scalable for laboratory settings. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this important building block for applications in drug discovery and development.

References

  • MDPI. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12158, 4-Bromophenylhydrazine. Retrieved from [Link]

  • Pen-Yuan Biotech. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journals. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • Pen-Yuan Biotech. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

Sources

Designing Next-Generation Kinase Inhibitors: An Application Guide to the 4-(4-Bromophenyl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[3] However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing potent and selective inhibitors, often leading to off-target effects and acquired resistance.[4]

The pyrazole ring has been recognized as a "privileged scaffold" in medicinal chemistry for its ability to serve as a versatile framework in the design of various protein kinase inhibitors (PKIs).[5][6][7] Its synthetic tractability and ability to form key hydrogen bonding interactions with the kinase hinge region make it an ideal starting point for inhibitor design.[8] Notably, eight FDA-approved kinase inhibitors feature a pyrazole ring, a testament to its clinical significance.[7][9]

This application note provides a comprehensive guide for researchers and drug development professionals on leveraging the 4-(4-bromophenyl)-1H-pyrazol-3-amine scaffold for the rational design and synthesis of novel kinase inhibitors. We will delve into the strategic considerations, synthetic methodologies, and bioassay protocols necessary to advance from this versatile starting material to potent and selective clinical candidates. The 3-amino group serves as a crucial anchor for building into the kinase hinge region, while the 4-(4-bromophenyl) moiety offers a reactive handle for diversification and exploration of the solvent-exposed region of the kinase active site.[10][11]

Strategic Design Principles: From Scaffold to Selective Inhibitor

The design of a successful kinase inhibitor is a multifactorial process that balances potency, selectivity, and drug-like properties. The this compound scaffold offers strategic vectors for optimization.

Targeting the Kinase Hinge Region

The 3-amino group of the pyrazole core is a key pharmacophore that can mimic the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. A common strategy involves the elaboration of this amino group to create more extensive interactions. One powerful approach is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the natural purine core of ATP.[12] This is typically achieved through condensation of the 3-aminopyrazole with a suitable pyrimidine precursor.

Exploring the Solvent-Front and Selectivity Pockets

The 4-bromophenyl group provides a versatile handle for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This allows for the introduction of a wide array of aryl and heteroaryl moieties that can extend into the solvent-front region or target unique selectivity pockets within the kinase active site.

Scaffold Hopping and Bioisosteric Replacement

"Scaffold hopping" is a powerful strategy to identify novel core structures with improved physicochemical properties while maintaining key pharmacophoric interactions.[2][4][15][16] The pyrazole core itself can be considered a successful scaffold hop from other heterocyclic systems like pyrimidines. Furthermore, bioisosteric replacement of the 4-bromophenyl group can be employed to fine-tune properties such as solubility, metabolic stability, and off-target liabilities.

Computational Modeling in Inhibitor Design

Before embarking on extensive synthesis, computational modeling can provide invaluable insights to guide the design process.

Workflow for In Silico Design

Caption: Computational workflow for designing kinase inhibitors.

Rational drug design often begins with computational methods like molecular docking and pharmacophore modeling to predict the binding affinity and mode of interaction of designed compounds with the target kinase.[17] This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.

Synthetic Protocols: Building Novel Kinase Inhibitors

The following protocols provide detailed methodologies for the synthesis of key intermediates and final inhibitor scaffolds from this compound.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol describes the synthesis of a key intermediate, a pyrazolo[3,4-d]pyrimidine, which serves as a versatile scaffold for numerous kinase inhibitors. This is achieved through a condensation reaction followed by a Buchwald-Hartwig amination.

Step 1: Condensation to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Sources

Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)-1H-pyrazol-3-amine for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets, most notably protein kinases.[1][2][3] This guide focuses on a particularly valuable derivative, 4-(4-bromophenyl)-1H-pyrazol-3-amine , a versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of a nucleophilic amino group and a readily functionalizable aryl bromide makes it an ideal starting point for generating diverse chemical libraries for drug discovery.[4] This document provides an in-depth exploration of its synthetic utility, complete with detailed protocols, mechanistic insights, and expert troubleshooting advice for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of the this compound Scaffold

In the quest for novel therapeutics, the efficiency of a synthetic route is as critical as the biological activity of the final compound. This compound emerges as a high-value starting material for several key reasons:

  • Dual Reactive Centers: The scaffold possesses two distinct and orthogonal reactive sites. The 3-amino group serves as a potent nucleophile, ideal for forming amides or participating in substitution reactions to build core pharmacophores.[1][2] The 4-bromophenyl moiety is a classic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

  • Proven Pharmacophore: The aminopyrazole core is integral to numerous kinase inhibitors, where it often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site.[1][2] Derivatives have shown promise as anti-inflammatory, analgesic, and anti-cancer agents.[4][7][8]

  • Structural Versatility: The bromine atom provides a gateway to extensive Structure-Activity Relationship (SAR) studies. Through reactions like the Suzuki-Miyaura coupling, researchers can systematically explore different chemical spaces, fine-tuning the molecule's interaction with its biological target.[9]

This guide will detail the primary synthetic transformations that leverage these features, providing actionable protocols for laboratory application.

Core Synthetic Strategies & Protocols

The true power of this compound lies in the selective functionalization of its two key reactive sites. The following sections provide detailed protocols for the most critical transformations.

Functionalization at the 3-Amino Group: Building the Core

The 3-amino group is often the starting point for constructing the central pharmacophore. Nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles is a common and highly effective strategy, particularly for synthesizing kinase inhibitor scaffolds.[1]

This protocol describes a typical SNAr reaction to form a core structure found in many kinase inhibitors. The pyrazole's amino group displaces a leaving group (e.g., a halogen) on a pyrimidine ring.

Workflow Diagram:

reagents Reagents: - this compound - 4-chloropyrimidine - Triethylamine (TEA) - Isopropanol setup Combine reactants in a sealed vessel under an inert atmosphere (e.g., Argon). reagents->setup reaction Heat the mixture at 55-80°C for 24-48 hours. setup->reaction Thermal Activation monitor Monitor reaction progress using TLC or LC-MS. reaction->monitor monitor->reaction Reaction Incomplete workup Cool to room temperature. Concentrate under reduced pressure. monitor->workup Reaction Complete purify Purify the crude product via column chromatography (e.g., EtOAc/Hexane). workup->purify product Obtain N-(4-(4-bromophenyl)-1H-pyrazol-3-yl)pyrimidin-4-amine purify->product

Caption: Workflow for SNAr reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry microwave vial or sealed tube, add this compound (1.0 eq.).

  • Reagent Addition: Add 4-chloropyrimidine (1.1 eq.) and a suitable solvent such as isopropanol or ethanol.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to act as an acid scavenger.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 55-80°C. For thermally driven reactions, stir for 24-48 hours. Alternatively, microwave irradiation at 80-120°C for 1-10 hours can significantly accelerate the reaction.[1]

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • Solvent: Polar aprotic (e.g., DMF, NMP) or alcoholic solvents (e.g., isopropanol) are chosen to solubilize the reactants and facilitate the polar transition state of the SNAr mechanism.

  • Base: A tertiary amine base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.

  • Microwave Irradiation: This technique is often employed to reduce reaction times from days to hours by efficiently and uniformly heating the reaction mixture, overcoming activation energy barriers more effectively than conventional heating.[1]

Functionalization at the Bromophenyl Group: Exploring Chemical Diversity

The Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing the 4-bromophenyl moiety. It allows for the formation of a C-C bond between the aryl bromide and a wide variety of organoboron reagents (boronic acids or esters), enabling the introduction of diverse aryl and heteroaryl groups.[5][6][10]

This protocol provides a robust starting point for coupling this compound or its derivatives with various boronic acids.

Workflow Diagram:

reagents Reagents: - Pyrazole Substrate (1.0 eq.) - Arylboronic Acid (1.2 eq.) - Palladium Catalyst (2-5 mol%) - Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.) setup Add solids to a Schlenk flask. reagents->setup inert Evacuate and backfill with Argon (3x). This is critical to prevent catalyst oxidation. setup->inert solvent Add degassed solvent(s) (e.g., 1,4-Dioxane/Water). inert->solvent reaction Heat mixture to 80-100°C for 4-18 hours. solvent->reaction Catalytic Cycle workup Cool, dilute with Ethyl Acetate. Wash with water and brine. reaction->workup purify Dry organic layer (Na₂SO₄), filter, concentrate. Purify via column chromatography. workup->purify product Obtain Aryl-Coupled Pyrazole Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.[11]

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add the 4-(4-bromophenyl)-pyrazole substrate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10][11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with a high-purity inert gas (e.g., Argon) three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[11]

  • Reaction: Stir the mixture vigorously and heat to 80-100°C for 4-18 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine).[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Conditions

The choice of catalyst, base, and solvent can be substrate-dependent. The table below provides a baseline for optimization.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8085[10]
3-bromo-pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidPdCl₂(dppf) (5)K₂CO₃1,4-Dioxane/H₂O11074[6]
4-bromo-3,5-dinitro-1H-pyrazole4-Vinylphenylboronic acidXPhos Pd G2 (2)K₃PO₄THF/H₂O6097[9]

Causality Behind Choices:

  • Palladium Catalyst: Catalysts like Pd(PPh₃)₄ or pre-catalysts with specialized phosphine ligands (e.g., XPhos) are used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can be crucial for coupling sterically hindered or electron-deficient partners.[9]

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, poisoning the reaction. Degassing the solvent (e.g., by bubbling argon through it) is a critical step for achieving high yields.

Application Note: Multi-Step Synthesis of a Bioactive Kinase Inhibitor Scaffold

This section integrates the previously described protocols into a cohesive strategy for synthesizing a potential kinase inhibitor. The target molecule will feature an N-pyrimidinyl core for hinge binding and a C-C coupled bi-aryl "tail" to probe deeper into the ATP pocket.

Overall Synthetic Pathway:

A 4-(4-bromophenyl)- 1H-pyrazol-3-amine B Intermediate 1: N-(4-(4-bromophenyl)-1H-pyrazol-3-yl) pyrimidin-4-amine A->B Step 1: SNAr (Protocol 2.1.1) 4-chloropyrimidine, TEA, EtOH, 80°C C Final Product: N-(4-(4'-methoxy-[1,1'-biphenyl]-4-yl)- 1H-pyrazol-3-yl)pyrimidin-4-amine B->C Step 2: Suzuki Coupling (Protocol 2.2.1) (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C

Caption: Two-step synthesis of a potential kinase inhibitor.

Protocol:

  • Step 1: Synthesis of Intermediate 1. Follow Protocol 2.1.1 using this compound and 4-chloropyrimidine to synthesize the N-pyrimidinyl intermediate. Purify thoroughly before proceeding.

  • Step 2: Synthesis of Final Product. Using the purified intermediate from Step 1 as the aryl bromide substrate, follow Protocol 2.2.1 . Couple it with (4-methoxyphenyl)boronic acid to yield the final bi-aryl product.

This two-step sequence is a powerful and modular approach. The Suzuki coupling in the final step can be performed with a library of different boronic acids to rapidly generate a series of analogues for SAR screening.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in SNAr Reaction 1. Incomplete reaction. 2. Base is acting as a nucleophile. 3. Insufficient heat.1. Increase reaction time or switch to microwave heating. 2. Use a more sterically hindered base like DIPEA. 3. Increase temperature, but monitor for decomposition.
Low Yield in Suzuki Coupling 1. Catalyst deactivation (oxidation). 2. Poor choice of base or solvent. 3. Inactive boronic acid (degradation).1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Screen different bases (K₂CO₃, K₃PO₄, CsF) and solvent systems. 3. Use fresh, high-purity boronic acid or a more stable pinacol boronate ester.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
Difficult Purification Product and starting material have similar polarity.If the starting material is the amine, it can be removed with an acidic wash during work-up. Optimize chromatography gradient (e.g., use a shallow gradient).

Conclusion

This compound is a demonstrably powerful and versatile building block in the synthesis of bioactive molecules. Its dual reactive handles allow for a modular and efficient approach to creating diverse chemical libraries. By mastering the core reactions of nucleophilic aromatic substitution at the 3-amino position and palladium-catalyzed cross-coupling at the 4-bromophenyl position, researchers can rapidly access novel compounds with significant potential in drug discovery, particularly in the development of targeted therapies like kinase inhibitors.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • This compound | 40545-64-0. (n.d.). J&K Scientific. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Springer. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and systematically optimize synthesis yield and purity. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing causal analysis and actionable solutions.

Q1: My reaction has a very low yield, or I'm not getting any product. What are the likely causes and how can I fix it?

A1: Low or no yield is a frequent issue, typically stemming from incomplete reaction, suboptimal conditions, or reagent degradation. Let's break down the possibilities.

The most prevalent synthetic route involves the condensation of a β-ketonitrile, such as 3-(4-bromophenyl)-3-oxopropanenitrile, with hydrazine.[3] The success of this reaction hinges on two key steps: the initial formation of a hydrazone intermediate and the subsequent intramolecular cyclization.

Causality & Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the pyrazole is often the rate-limiting step and can be sensitive to temperature.

    • Solution: Gradually increase the reaction temperature. Many classic pyrazole syntheses require refluxing in solvents like ethanol or acetic acid to drive the cyclization to completion.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to find the optimal balance between reaction time and potential side-product formation.

  • Suboptimal pH: The reaction is highly pH-dependent. The initial nucleophilic attack of hydrazine on the carbonyl is often base-catalyzed, while the dehydration and cyclization can be favored under slightly acidic conditions.

    • Solution: If using hydrazine hydrate in a neutral solvent like ethanol, consider adding a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., piperidine). A systematic screening of catalysts is recommended. Neutralizing the reaction mixture before introducing hydrazine can also be beneficial in some protocols.[3]

  • Reagent Purity and Stability: Hydrazine is a potent reducing agent and can degrade upon storage, especially if exposed to air or contaminants. Similarly, impurities in the β-ketonitrile starting material can introduce competing side reactions.

    • Solution: Always use high-purity, freshly opened, or properly stored hydrazine hydrate. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of sensitive reagents and intermediates.

Troubleshooting Decision Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Purity & Age (Hydrazine, β-ketonitrile) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents are High Purity check_reagents->reagents_ok Pass reagents_bad Use Fresh Reagents Run under Inert Gas check_reagents->reagents_bad Fail temp_issue Is Temperature Optimized? check_conditions->temp_issue reagents_ok->check_conditions ph_issue Is pH/Catalyst Correct? temp_issue->ph_issue Yes increase_temp Increase Temperature Incrementally (e.g., Reflux in Ethanol) temp_issue->increase_temp No screen_catalysts Screen Catalysts (e.g., Acetic Acid, Piperidine) ph_issue->screen_catalysts No final_check Re-run with Optimized Protocol ph_issue->final_check Yes increase_temp->final_check screen_catalysts->final_check

Caption: Troubleshooting workflow for low product yield.

Q2: My NMR spectrum shows a mixture of products. How do I deal with impurities, especially isomers?

A2: Impurity formation is common, arising from side reactions or incomplete conversion. For pyrazoles, regioselectivity can be a major concern when using unsymmetrical starting materials.[5]

Causality & Solutions:

  • Regioisomer Formation: While the synthesis of this compound from hydrazine (a symmetrical reagent) and 3-(4-bromophenyl)-3-oxopropanenitrile is designed to yield a single primary regioisomer, impurities in the starting nitrile or alternative synthetic routes using substituted hydrazines can lead to isomeric byproducts.

    • Solution: The most reliable solution is purification by column chromatography. A careful selection of the eluent system is critical for separating isomers with similar polarity.

  • Unreacted Starting Materials: The presence of starting materials in the final product is usually due to an incomplete reaction.

    • Solution: Ensure the reaction has gone to completion via TLC monitoring. If one reactant is consistently left over, consider adjusting the stoichiometry. Using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reagent, typically hydrazine, can help drive the reaction forward.

  • Side-Products: Self-condensation of the β-ketonitrile or other base/acid-catalyzed side reactions can generate impurities.

    • Solution: Control the reaction conditions tightly. Slow, controlled addition of reagents and maintaining a consistent temperature can minimize the formation of these byproducts.

Purification Method Recommended Application Typical Parameters
Recrystallization For removing minor impurities when the product is a stable solid.Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexane, Isopropanol.
Column Chromatography For separating isomers and impurities with similar polarity.[6]Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Start with non-polar systems (e.g., 20% Ethyl Acetate in Hexane) and gradually increase polarity.
Acid-Base Extraction To remove acidic or basic impurities. The product itself is basic.Dissolve crude product in an organic solvent (e.g., DCM), wash with a weak base (e.g., aq. NaHCO₃) to remove acidic impurities, then wash with brine.
Q3: The reaction starts but then stalls before all the starting material is consumed. What should I do?

A3: A stalled reaction indicates that a critical component has been consumed or has lost activity, or that an intermediate has become insoluble.

Causality & Solutions:

  • Catalyst Inactivation: Acidic or basic catalysts can be neutralized by impurities or side products during the reaction.

    • Solution: If monitoring shows the reaction has stopped, a second, small addition of the catalyst can sometimes restart it. Always use a fresh, high-quality catalyst.

  • Poor Solubility: The starting materials, intermediates, or the product itself may have limited solubility in the chosen solvent, causing them to precipitate and effectively leave the reaction phase.

    • Solution: A change in solvent may be required. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane can improve the solubility of many reactants.[7] Alternatively, running the reaction at a higher temperature (reflux) can keep components dissolved.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic pathway for this compound?

A1: The most widely adopted and robust method is the Knorr pyrazole synthesis, specifically the reaction between a β-functionalized nitrile and hydrazine hydrate.[3] The general workflow is straightforward and adaptable.

General Synthesis Workflow

synthesis_workflow sm1 3-(4-bromophenyl)- 3-oxopropanenitrile reaction Condensation & Cyclization sm1->reaction sm2 Hydrazine Hydrate (NH₂NH₂·H₂O) sm2->reaction solvent Solvent: Ethanol or Acetic Acid reaction->solvent catalyst Catalyst (optional): Piperidine or Acetic Acid reaction->catalyst crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure 4-(4-bromophenyl) -1H-pyrazol-3-amine purification->final_product

Caption: General workflow for pyrazole synthesis.

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is paramount. Several reagents used in this and related syntheses are hazardous.

  • Hydrazine (and its hydrate): It is highly toxic, a suspected carcinogen, and can be corrosive. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids/Bases: Strong acids (e.g., H₂SO₄) and bases used as catalysts are corrosive. Handle with care.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Q3: How can I effectively scale up this reaction from milligram to gram or kilogram scale?

A3: Scaling up introduces challenges related to heat and mass transfer.

  • Exothermicity: The initial condensation can be exothermic. On a large scale, this heat can accumulate, leading to uncontrolled temperature increases and side reactions. Use a jacketed reactor for precise temperature control and add reagents slowly and portion-wise.

  • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, which is crucial for reproducibility and yield.

  • Purification: Recrystallization is often more practical than chromatography for large-scale purification. Develop a robust crystallization procedure at the gram scale before moving to larger quantities. Forming a salt of the amine product with an acid can sometimes facilitate purification by crystallization.[8]

Section 3: Recommended Experimental Protocol

This protocol is a generalized starting point based on common literature procedures. Optimization may be required.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (approx. 5-10 mL per gram of nitrile).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the stirred suspension.

  • Catalysis (Optional): Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue, which may cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Purification: Air-dry the crude solid. For higher purity, recrystallize the product from an ethanol/water mixture or purify via silica gel column chromatography.

Section 4: References

  • This compound. Vertex AI Search Result.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Synthesis of Some New Pyrazoles. DergiPark.

  • This compound. Chem-Impex.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

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Technical Support Center: Purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine (CAS No. 40545-64-0). This molecule is a valuable intermediate in pharmaceutical and agrochemical research, notably in the development of anti-inflammatory agents and novel therapeutics.[1][2] Its unique structure, featuring a basic amine group and a lipophilic bromophenyl moiety, presents specific challenges and opportunities during purification.[1][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the "how" and the "why" behind effective purification strategies, ensuring you can achieve the desired purity (typically ≥98% by HPLC) for your downstream applications.[1]

Section 1: Compound Properties & Initial Assessment

Before attempting any purification, it is critical to understand the physicochemical properties of your target compound and the nature of the impurities.

Table 1: Physicochemical Properties of this compound
PropertyValueSignificance for Purification
Molecular Formula C₉H₈BrN₃Provides the elemental composition.
Molecular Weight 238.09 g/mol [1]
Appearance White to off-white flakes/solid[1]
Melting Point 163-170 °C[1]
Key Features - Aromatic amine (basic) - Pyrazole ring (heterocyclic) - Bromophenyl group (lipophilic)The basic amine can interact with acidic media (like silica gel). The combination of polar (amine) and non-polar (bromophenyl) regions influences solubility.
FAQ: Initial Assessment

Q1: My crude product is a dark, oily substance, not a white solid. What does this mean?

A1: This indicates the presence of significant impurities, likely polymeric materials, residual high-boiling solvents (like DMF), or colored by-products from the synthesis. A direct crystallization attempt is unlikely to succeed. Your first step should be a pre-purification workup. An acidic wash (e.g., with 1M HCl) can help remove highly basic impurities, followed by extraction into an organic solvent like ethyl acetate. If solvent impurities are suspected, co-evaporation with a solvent like toluene on a rotary evaporator can help remove residual DMF or DMSO.

Q2: How do I choose the best purification strategy to start with?

A2: The choice depends on the scale of your reaction and the presumed purity of your crude material. A simple decision tree can guide your initial approach.

G start Assess Crude Material purity_check Estimate Purity (TLC, crude ¹H NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<90%) Complex Mixture purity_check->low_purity Low recrystallization Recrystallization high_purity->recrystallization acid_base Acid-Base Extraction (as a pre-purification step) low_purity->acid_base chromatography Column Chromatography acid_base->chromatography Followed by

Caption: Initial Purification Strategy Selection.

Section 2: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids that are already at a relatively high purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

FAQ: Recrystallization Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent; the ideal choice depends on the specific impurities in your batch. However, polar protic solvents are generally a good starting point for pyrazole derivatives.[4] A mixed solvent system is often required.

  • Good Solvents (High solubility when hot): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.[4]

  • Poor Solvents (Low solubility when cold): Water, Hexane, Heptane.

The goal is to find a solvent or solvent pair where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A common and effective technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until turbidity (cloudiness) persists.[4][5] Gentle reheating to clarify the solution followed by slow cooling should yield crystals.

Q2: My yield after recrystallization is very low. What went wrong?

A2: Low yield is a common issue and can be caused by several factors:

  • Using too much solvent: The most frequent error. If too much solvent is used, the compound will remain in the mother liquor even after cooling. Solution: Concentrate the mother liquor and attempt a second crystallization.

  • Cooling too quickly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals or precipitation instead of crystallization. Solution: Allow the flask to cool slowly to room temperature, then move it to a refrigerator (0-5 °C).

  • Inappropriate solvent choice: The solvent may have high solubility for your compound even when cold. Solution: Re-screen for a better solvent system where solubility drops sharply upon cooling.[4]

Q3: How can I remove colored impurities during recrystallization?

A3: If your crude product imparts a color to the hot solution, activated charcoal can be used. After the compound is fully dissolved in the hot solvent, remove the flask from the heat source, wait a moment for boiling to cease, and add a small amount of activated charcoal (1-2% by weight). Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

Protocol: Recrystallization from an Ethanol/Water System
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • While hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.

  • Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.

Section 3: Purification by Column Chromatography

For complex mixtures or when recrystallization fails, silica gel column chromatography is the method of choice. However, the basic amine in your compound requires special consideration to prevent issues.

FAQ: Column Chromatography Troubleshooting

Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. Why?

A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine group interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase. This leads to significant tailing (streaking) and poor separation.[7]

Q2: How do I prevent my amine from sticking to the silica gel?

A2: The solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a competing amine base to your eluent system.[7]

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective method.[5]

  • Ammonia: Using a solvent system like Dichloromethane/Methanol saturated with ammonia can also be effective for more polar amines.[6]

Alternatively, you can use a different stationary phase, such as neutral alumina or amine-functionalized silica, which eliminates the acidic interaction problem.[5][6]

G start Problem: Compound Tailing on Silica cause Cause: Basic amine interacts with acidic silanol groups (Si-OH) on silica surface. start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 details1 Add 0.5-1% Triethylamine (Et₃N) or Ammonia to eluent. This 'competing base' neutralizes the acidic sites. solution1->details1 details2 Use Neutral Alumina or Amine-Functionalized Silica Gel. solution2->details2

Caption: Troubleshooting Tailing in Amine Purification.

Q3: What is a good starting solvent system (eluent) for my column?

A3: A gradient of ethyl acetate in hexane (or heptane) is a very common starting point for pyrazole derivatives.[8][9]

  • First, run TLC plates in various solvent mixtures to find a system that gives your product an Rf value of ~0.2-0.3 .

  • Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity (e.g., to 50% Ethyl Acetate / 50% Hexane).

  • Crucially, remember to add 0.5-1% triethylamine to all your eluent mixtures.

Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% EtOAc/Hexane + 1% Et₃N).

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed firmly and evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Start running the column with a low-polarity eluent (e.g., 10% EtOAc/Hexane + 1% Et₃N).

  • Gradient: Gradually increase the percentage of the more polar solvent (EtOAc) to elute your compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Purification by Acid-Base Extraction

This technique is excellent as a preliminary purification step to remove non-basic organic impurities or as a workup procedure following synthesis. It exploits the basicity of the amine group.[10]

G node1 Start: Crude Product in Organic Solvent (e.g., EtOAc) Contains: Target Amine (R-NH₂) + Neutral Impurities node2 Step 1: Wash with Acid Add dilute aqueous HCl (1M). Shake in separatory funnel. node1:f1->node2:f0 node3 Resulting Layers Organic Layer: Neutral Impurities Aqueous Layer: Protonated Amine (R-NH₃⁺Cl⁻) node2:f1->node3:f0 node4 node4 node3:f2->node4:f0 node5 Step 3: Re-extract Add fresh EtOAc. The neutral amine (R-NH₂) moves back into the organic layer. node4:f1->node5:f0 node6 Final Organic Layer Contains purified R-NH₂. Wash with brine, dry (e.g., Na₂SO₄), and evaporate solvent. node5:f1->node6:f0

Caption: Workflow for Acid-Base Extraction.

FAQ: Acid-Base Extraction

Q1: When should I use an acid-base extraction?

A1: This method is ideal right after the reaction workup to perform a bulk purification before a final polishing step like recrystallization or chromatography. It is highly effective at removing non-basic starting materials or by-products.

Q2: Can I lose my product during this process?

A2: Yes, if not performed carefully. Ensure the pH is sufficiently low (pH < 2) during the acid wash to fully protonate the amine and drive it into the aqueous layer. Conversely, ensure the pH is sufficiently high (pH > 10) during basification to fully deprotonate the amine for extraction back into the organic layer. Always check both organic and aqueous layers by TLC before discarding them to ensure you are not losing your product.

References

  • Benchchem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Chem-Impex. This compound.
  • PubChem. 4-Amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide. Available at: [Link]

  • Jetir.Org. (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Chemcasts. Thermophysical Properties of 1H-Pyrazol-3-amine, 1-(4-bromophenyl)-.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Supporting Information for Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Chem-Impex. 4-(4-bromofenil)-1H-pirazol-3-amina.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • IJCPS. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • J&K Scientific. This compound | 40545-64-0.
  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. J Nucl Med Radiat Ther. Available at: [Link]

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Technical Support Center: Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related aminopyrazole compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate common pitfalls and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of 3-aminopyrazoles is a cornerstone reaction in medicinal chemistry, yielding scaffolds for numerous pharmacologically active agents. A prevalent and efficient method for constructing this class of molecules is the cyclocondensation reaction between a β-ketonitrile and hydrazine. While robust, this reaction is not without its complexities. The formation of impurities, regioisomeric byproducts, and incomplete cyclization can complicate purification and compromise yield and purity. This guide will focus on the common synthesis of this compound from (E)-3-(4-bromophenyl)-2-cyano-N-hydroxypropanimidamide and hydrazine, addressing the most frequently encountered side products and providing actionable solutions.

Core Synthesis Pathway & Mechanism

The primary route involves the reaction of a β-ketonitrile, specifically 2-(4-bromobenzoyl)acetonitrile, with hydrazine hydrate. The reaction proceeds through a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the nitrile carbon, and subsequent tautomerization to yield the aromatic aminopyrazole ring.

Synthesis Pathway Reactant1 2-(4-bromobenzoyl)acetonitrile Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation (-H2O) Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Primary reaction pathway for the synthesis of this compound.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific issues and observable symptoms during the synthesis, linking them to potential side products and offering mitigation strategies.

Issue 1: Presence of an Unexpected Isomer - The 5-Amino Regioisomer

Symptoms:

  • You observe two distinct spots on your TLC plate with very similar Rf values that are difficult to separate via column chromatography.

  • ¹H NMR analysis of the crude product shows two sets of pyrazole ring protons or NH₂ signals.

Root Cause Analysis: While the reaction of 2-(4-bromobenzoyl)acetonitrile with hydrazine should theoretically lead to a single product due to the symmetry of hydrazine, the formation of the 5-amino regioisomer, 4-(4-bromophenyl)-1H-pyrazol-5-amine, can occur, particularly if substituted hydrazines are used. For the synthesis with hydrazine itself, this is less common but can be influenced by the reaction conditions which may favor one tautomeric form of the intermediate over another prior to cyclization. The primary cause, however, is often the use of an unsymmetrical hydrazine derivative in related syntheses. For the title compound, the more likely scenario is misidentification of other byproducts. However, understanding regioisomer formation is crucial. The Knorr pyrazole synthesis is a classic example where condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers.[1]

Mitigation Strategies:

  • Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., reflux in ethanol). Excursions to higher temperatures can sometimes provide the activation energy needed to overcome the selectivity barrier, leading to minor isomeric impurities.

  • pH Control: The pH of the reaction can influence the nucleophilicity of the hydrazine nitrogens and the nature of the intermediate species. Operating in a neutral to slightly basic medium is generally preferred for this cyclization. Adding a mild acid catalyst like acetic acid can promote the initial condensation but should be used judiciously.[2]

  • Purification: Careful fractional crystallization can sometimes be effective in separating regioisomers if they have sufficiently different solubilities. Reverse-phase HPLC is a more robust, albeit less scalable, method for separating polar isomers.

Issue 2: Incomplete Reaction - Persistent Starting Material or Intermediates

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the starting β-ketonitrile.

  • Mass spectrometry of the crude product shows a peak corresponding to the mass of the uncyclized hydrazone intermediate.

Root Cause Analysis: The cyclization step, which involves the nucleophilic attack of a nitrogen atom on the nitrile group, is often the rate-limiting step.[3] Insufficient reaction time, inadequate temperature, or deactivation of the nucleophile can lead to an incomplete conversion.

  • Hydrazone Intermediate: The initial condensation between the ketone and hydrazine is typically fast. However, the subsequent intramolecular cyclization onto the nitrile is slower. This intermediate may be stable enough to be isolated if the reaction is not driven to completion.

Incomplete Reaction cluster_0 Main Reaction Path cluster_1 Stalled Reaction Start β-Ketonitrile + Hydrazine Inter Hydrazone Intermediate Start->Inter Fast Prod Aminopyrazole Product Inter->Prod Slow (Rate-Limiting) Stalled Incomplete Cyclization Inter->Stalled Reaction stops here

Caption: Workflow illustrating the point of failure in an incomplete cyclization.

Mitigation Strategies:

  • Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient period. Monitoring by TLC is crucial. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Solvent Choice: Protic solvents like ethanol or methanol are generally effective as they can facilitate proton transfer during the reaction. In some cases, a higher boiling point solvent like n-butanol can be used to increase the reaction temperature.

  • Catalysis: The addition of a catalytic amount of a base (e.g., triethylamine, piperidine) can facilitate the cyclization step by increasing the nucleophilicity of the attacking nitrogen atom, though care must be taken to avoid base-catalyzed side reactions of the starting material.

Issue 3: Formation of Colored Impurities

Symptoms:

  • The reaction mixture develops a deep yellow, orange, or red color.[2]

  • The isolated crude product is a deeply colored solid that is difficult to decolorize.

Root Cause Analysis: Hydrazine and its derivatives can undergo aerial oxidation, especially at elevated temperatures, to form diimide (HN=NH) and other unstable, colored species. These can then participate in side reactions, leading to polymeric or complex nitrogen-containing impurities. The aminopyrazole product itself, while generally stable, can also be susceptible to oxidation, forming colored azo compounds or other degradation products under harsh conditions.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions involving hydrazine.[2]

  • Purification with Activated Carbon: Treatment of a solution of the crude product with activated charcoal (decolorizing carbon) followed by hot filtration is a classic and effective method for removing colored impurities.

  • Work-up Conditions: Avoid overly acidic or basic conditions during work-up and purification, as these can promote degradation of the aminopyrazole product. A neutral work-up is ideal.

Summary Table of Potential Side Products

Side ProductStructureProbable CauseDetection MethodMitigation & Removal
5-Amino Regioisomer 4-(4-bromophenyl)-1H-pyrazol-5-amineUse of unsymmetrical hydrazine; high reaction temperatures.¹H NMR, LC-MSStrict temperature control; fractional crystallization or preparative HPLC.
Hydrazone Intermediate (E)-2-(1-(4-bromophenyl)-2-hydrazonoethylidene)malononitrileIncomplete cyclization (insufficient time/temp).TLC, LC-MS, ¹H NMRIncrease reaction time/temperature; use of a mild base catalyst.
Oxidative Byproducts Azo compounds, polymeric materialsAerial oxidation of hydrazine or product.Deep coloration of productRun reaction under inert gas; treat with activated carbon during work-up.
Hydrolysis Product 2-(4-bromobenzoyl)acetamideHydrolysis of the nitrile group in the starting material.LC-MS, IR (amide C=O stretch)Use anhydrous solvents; control pH to avoid strongly acidic/basic conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction turns dark red, and the final product is an intractable tar. What is happening?

A: This is a classic sign of significant degradation, likely from the oxidation of hydrazine and subsequent polymerization reactions.[2] To prevent this, ensure your hydrazine hydrate is of good quality and consider running the reaction under an inert nitrogen or argon atmosphere. Also, avoid excessively high temperatures. If the problem persists, lowering the reaction temperature and extending the reaction time may yield a cleaner product.

Q2: I see a byproduct with a mass of M+18 in my LC-MS analysis. What could it be?

A: A mass increase of 18 amu strongly suggests the addition of a water molecule, which in this context points to the hydrolysis of a nitrile group. Your starting material, 2-(4-bromobenzoyl)acetonitrile, could be hydrolyzing to the corresponding amide, 2-(4-bromobenzoyl)acetamide, especially if your reaction conditions involve strong acid or base, or if there is significant water present and the reaction is heated for a long time. Using anhydrous solvents can help minimize this.

Q3: How can I effectively purify the final product if column chromatography is not giving good separation?

A: this compound is a crystalline solid. Recrystallization is often the most effective method for purification on a larger scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be very effective. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow it to cool slowly to obtain pure crystals. If impurities are very similar in polarity, fractional crystallization may be required.

Q4: Is it necessary to use a catalyst for this reaction?

A: The reaction between a β-ketonitrile and hydrazine can often proceed to completion without a catalyst, simply by refluxing in a suitable solvent like ethanol.[3][4] However, if the reaction is sluggish, a catalytic amount of a weak acid (like acetic acid) to catalyze the initial condensation, or a weak base (like piperidine or triethylamine) to catalyze the final cyclization, can be beneficial. The need for a catalyst should be determined on a case-by-case basis, starting with a non-catalyzed reaction first.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-(4-bromobenzoyl)acetonitrile

  • Hydrazine hydrate (64% solution in water, or anhydrous)

  • Ethanol, 200 proof

  • Activated Carbon

  • Standard reflux apparatus with condenser and magnetic stirring

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-(4-bromobenzoyl)acetonitrile (1.0 eq). Dissolve it in a minimal amount of ethanol (approx. 5-10 mL per gram of starting material).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting material spot.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by cold water to remove excess hydrazine salts.

  • Decolorization & Recrystallization: Transfer the crude solid to a new flask. Add ethanol and heat to reflux until the solid dissolves completely. If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reflux for another 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

References

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Available at: [Link]

  • Reddit discussion on Knorr Pyrazole Synthesis. (2024). r/Chempros. Available at: [Link]

  • Fakhr, I. M. et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(5), 638. Available at: [Link]

  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Available at: [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available at: [Link]

  • Barra-Gonzalez, A. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-938. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available at: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • Tumosienė, I. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(4). Available at: [Link]

  • Elnagdi, M. H. et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Kumar, V. et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 6, 101210. Available at: [Link]

  • Johnson, G. P. et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 141(39), 15666–15675. Available at: [Link]

  • Al-Issa, F. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(9), 2105-2116. Available at: [Link]

  • ResearchGate. 21 questions with answers in PYRAZOLES. Available at: [Link]

  • Yang, H. et al. (2017). Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. Journal of Chemical Research, 41(10), 581-585. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-1H-pyrazol-3-amine. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

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Technical Support Center: Synthesis & Purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-(4-bromophenyl)-1H-pyrazol-3-amine. The purity of this intermediate is critical for its downstream applications, including pharmaceutical development and agrochemical synthesis[1][2]. This document provides in-depth, experience-driven troubleshooting advice to help you diagnose purity issues and implement effective purification strategies.

The Challenge: Why Purity Matters

This compound is a versatile building block. However, its synthesis, typically involving the cyclocondensation of a β-ketonitrile with hydrazine, can generate a range of impurities[3][4]. These can include unreacted starting materials, regioisomers, and byproducts from side reactions. Failure to remove these impurities can lead to poor yields in subsequent steps, introduce unwanted functionalities into your final molecule, and complicate structural elucidation and biological testing. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and purification of this compound.

Question 1: My crude product is a discolored oil or waxy solid that won't crystallize. What's happening and how do I fix it?

Answer: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The likely culprits are residual solvents, unreacted starting materials, or low-melting point byproducts.

Causality: Crystalline solids form a highly ordered, low-energy lattice. Impurities disrupt this ordering process, often resulting in the product "oiling out" or precipitating as an amorphous solid. This is especially common if the impurities act as a solvent for your product or if the mixture's melting point is depressed below the temperature of the solution[5].

Troubleshooting Workflow:

  • Initial Cleanup: Before attempting a more rigorous purification, perform a simple trituration or slurry. Suspend the crude material in a non-polar solvent like hexanes or diethyl ether. Your target compound should be poorly soluble, while many organic impurities will dissolve. Stir vigorously, then filter and dry the solid. This can often remove enough of the "gunk" to allow for successful recrystallization.

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF) are thoroughly removed under high vacuum. Residual solvent is a common cause of oiling out.

  • Proceed to Chromatography: If trituration fails, do not repeatedly attempt recrystallization. It is more efficient to proceed directly to column chromatography to remove the bulk of the impurities. See Question 3 for a detailed protocol.

Question 2: My TLC shows a major product spot but also several minor spots. How do I choose the best purification method?

Answer: The nature and polarity of the impurities, as indicated by their TLC retention factors (Rƒ), will dictate the optimal strategy. A systematic approach is key.

Diagnostic Workflow Diagram:

G start Assess Crude Product by TLC (e.g., 50% EtOAc/Hexane) impurity_type What is the Rƒ of impurities relative to the product (P)? start->impurity_type close_spots Spots are very close to P (ΔRƒ < 0.15) impurity_type->close_spots Structurally Similar baseline_spots Spots are on the baseline (Rƒ ≈ 0) impurity_type->baseline_spots Highly Polar high_rf_spots Spots are near the solvent front (Rƒ > 0.8) impurity_type->high_rf_spots Non-Polar recrystallize Action: Recrystallization (High selectivity for lattice incorporation) close_spots->recrystallize column Action: Flash Column Chromatography (Separates by polarity) baseline_spots->column extraction Action: Acid-Base Extraction (Removes highly polar or ionic species) baseline_spots->extraction Alternative high_rf_spots->column

Caption: Troubleshooting workflow based on TLC analysis.

Detailed Strategies:

  • Structurally Similar Impurities (Close Rƒ): If impurities have similar polarity to your product, recrystallization is often superior to chromatography. The subtle differences in shape and intermolecular forces required for crystal lattice formation can provide separation that is difficult to achieve on silica gel.

  • Highly Polar Impurities (Baseline): These are often salts or highly functionalized byproducts. Flash column chromatography is very effective. Alternatively, an acid-base extraction can remove them efficiently.

  • Non-Polar Impurities (High Rƒ): These are typically residual starting materials like (4-bromophenyl)acetonitrile. Flash chromatography is the method of choice. A preliminary wash with a non-polar solvent like hexanes can also be effective.

Question 3: I need to perform column chromatography. Can you provide a reliable, step-by-step protocol?

Answer: Absolutely. Flash column chromatography is a workhorse technique for purifying pyrazole derivatives.[6][7][8] The key is proper column packing and eluent selection. Some aminopyrazoles can be sensitive to acidic silica gel, leading to streaking or degradation. Using a small amount of a basic modifier in your eluent can neutralize the silica surface and dramatically improve separation.

Protocol: Flash Column Chromatography with Basic Modifier

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 99:1 Hexane/Ethyl Acetate). A good rule of thumb is to use 50-100 g of silica per 1 g of crude product.

    • Stir to create a uniform slurry.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Use a funnel to avoid splashing.

    • Gently tap the column to settle the silica bed and drain the excess solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a strong solvent like methanol or acetone.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely under vacuum to obtain a dry, free-flowing powder of your product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column, creating a uniform band. Add another thin layer of sand on top.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a hand pump or nitrogen line) to begin elution, collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs. Monitor the separation by TLC.

Data Presentation: Recommended Eluent Systems

Eluent SystemModifierTypical GradientTarget Impurities
Hexane / Ethyl Acetate0.5% Triethylamine (v/v)10% to 70% Ethyl AcetateGeneral purpose, good for a range of polarities.
Dichloromethane / Methanol0.5% Triethylamine (v/v)1% to 10% MethanolFor more polar compounds that are not mobile in Hex/EtOAc.
Question 4: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield during recrystallization is a common and frustrating issue. It typically stems from using too much solvent, cooling the solution too quickly, or choosing a suboptimal solvent system[5].

Causality: The goal of recrystallization is to create a supersaturated solution of the target compound upon cooling, from which pure crystals will precipitate. If too much solvent is used, the solution never becomes supersaturated, and your product remains dissolved in the mother liquor.

Optimization Strategies:

  • Use Minimal Hot Solvent: This is the most critical factor. Add the hot solvent in small portions to your crude material, stirring and allowing time for dissolution, until the solid just dissolves. Avoid adding a large excess[5].

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Then, transfer it to an ice bath for at least 30 minutes to maximize precipitation. Rapid cooling leads to the formation of small, often impure crystals and traps impurities.

  • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization. This provides a template for crystal growth[5].

  • Try a Mixed Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol). Then, add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point. Allow this to cool slowly. This technique is excellent for achieving high recovery[5].

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemTypeNotes
Ethanol / WaterMixed ProticExcellent for polar pyrazoles. Dissolve in hot ethanol, add hot water until turbid.
IsopropanolSingle ProticGood general-purpose solvent.
Ethyl Acetate / HexaneMixed AproticGood for less polar products. Dissolve in hot EtOAc, add hot hexane until turbid.
Question 5: Can I use an acid-base extraction to purify my product?

Answer: Yes, this is an excellent and often underutilized technique for aminopyrazoles. It leverages the basicity of the 3-amino group to separate the target compound from non-basic impurities.

Causality: The amino group can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase. After separation, the aqueous layer can be basified to regenerate the free amine, which can then be extracted back into an organic solvent.

Workflow Diagram: Acid-Base Extraction

G start 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_acid 2. Extract with dilute aqueous acid (e.g., 1M HCl) start->add_acid separate_layers 3. Separate Layers add_acid->separate_layers org_phase Organic Phase: Contains neutral impurities. (Discard) separate_layers->org_phase Top Layer aq_phase Aqueous Phase: Contains protonated product [Product-NH3]+Cl- separate_layers->aq_phase Bottom Layer basify 4. Basify aqueous phase with NaOH or NaHCO3 to pH > 9 aq_phase->basify extract_back 5. Extract back into fresh organic solvent (e.g., Ethyl Acetate) basify->extract_back final_product 6. Dry, filter, and concentrate to yield purified product extract_back->final_product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract two or three times with 1M aqueous HCl. Combine the aqueous layers.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9). The free amine product should precipitate or form an emulsion.

  • Back-Extraction: Extract the product back into fresh organic solvent (EtOAc or DCM) three times.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified product.

This method is particularly effective at removing non-basic starting materials and byproducts.

References

  • Technical Support Center: Purification of Pyrazolone Deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • This compound. Chem-Impex.
  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c
  • Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles.
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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
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Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and in-depth protocols to navigate the common challenges encountered in pyrazole synthesis. As Senior Application Scientists, we have compiled this resource to explain not just the how, but the why behind experimental choices, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of substituted pyrazoles, providing quick and actionable answers.

Q1: What are the most common methods for synthesizing substituted pyrazoles?

A1: The most prevalent methods for synthesizing substituted pyrazoles include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] It is a versatile and widely used method, though it can present challenges with regioselectivity when using unsymmetrical dicarbonyl compounds.[2][3]

  • Paal-Knorr Pyrrole Synthesis Analogue: Similar to the Knorr synthesis, this method also utilizes a 1,4-dicarbonyl compound and a hydrazine to yield a pyrazole.[4][5]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to form the pyrazole ring.[3][6]

  • Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the pyrazole core, offering efficiency and diversity in the resulting products.[2][7]

Q2: Why is my pyrazole synthesis yielding a mixture of regioisomers?

A2: The formation of regioisomeric mixtures is a common challenge, especially in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[8] The two carbonyl groups of the dicarbonyl compound have different electronic and steric environments, and the initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different products.[9] The final ratio of isomers is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions such as pH and solvent.[8]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Improving regioselectivity often involves carefully controlling the reaction conditions. Here are some key strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[10]

  • pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[8] Adding a buffer or a specific acid or base can help control the reaction pathway.

  • Temperature Control: In some cases, adjusting the reaction temperature can favor the formation of one regioisomer over the other.[11]

  • Catalyst Selection: The use of specific catalysts, such as Lewis acids, can direct the reaction towards a single isomer.[2]

Q4: My reaction has a low yield. What are the likely causes?

A4: Low yields in pyrazole synthesis can be attributed to several factors:

  • Side Reactions: The formation of byproducts, such as furan derivatives from the self-condensation of the 1,4-dicarbonyl compound in Paal-Knorr type syntheses, can consume starting materials.[4][12]

  • Degradation of Starting Materials or Products: Harsh reaction conditions, such as prolonged heating or the use of strong acids, can lead to the decomposition of sensitive functional groups on your reactants or the pyrazole product.[4]

  • Purity of Reactants: Impurities in the starting materials, particularly the dicarbonyl compound, can lead to the formation of undesired side products and lower the overall yield.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

Q5: What are the best methods for purifying substituted pyrazoles?

A5: Purification of substituted pyrazoles often depends on the physical properties of the compound and the nature of the impurities. Common techniques include:

  • Recrystallization: This is a common and effective method if the pyrazole is a solid and a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired pyrazole from byproducts and unreacted starting materials.

  • Acid-Base Extraction: Since pyrazoles are basic, they can be protonated with an acid to form a salt, which can then be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13][14]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Symptom: Your reaction produces a mixture of two regioisomeric pyrazoles, and the desired isomer is the minor product or is present in a nearly 1:1 ratio.[9]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Similar Electronic/Steric Properties of Carbonyls The two carbonyl groups in your 1,3-dicarbonyl compound have very similar reactivity, leading to a lack of preference for the initial hydrazine attack.[9]1. Modify Reaction Conditions: Experiment with different solvents (e.g., fluorinated alcohols like TFE or HFIP), temperatures, and pH to exploit subtle differences in the activation energies for the two reaction pathways.[10][11] 2. Introduce a Directing Group: If possible, modify your 1,3-dicarbonyl substrate to include a group that strongly influences the electronics or sterics of one carbonyl over the other.
Unfavorable Reaction Conditions The chosen solvent, temperature, or pH may be favoring the formation of the undesired isomer. For example, acidic conditions can protonate the hydrazine, altering its nucleophilicity and the site of attack.[8]1. Solvent Screen: Conduct a small-scale screen of various solvents, including polar protic (e.g., ethanol, methanol), polar aprotic (e.g., DMF, DMSO), and non-polar solvents (e.g., toluene), in addition to fluorinated alcohols.[10] 2. pH Optimization: If using acidic or basic conditions, perform a systematic study by varying the acid/base or using a buffer to find the optimal pH for the desired regioselectivity.[8]
Kinetic vs. Thermodynamic Control The reaction may be under kinetic control, favoring the faster-formed product, which might be the undesired isomer. Running the reaction at a higher temperature for a longer time could potentially favor the thermodynamically more stable product.1. Vary Temperature and Time: Run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) and monitor the isomer ratio over time to determine if the product distribution changes, indicating a shift from kinetic to thermodynamic control.
Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity solvent_screen Perform Solvent Screen (EtOH, TFE, HFIP, Toluene) start->solvent_screen ph_optimization Optimize pH (Neutral, Acetic Acid, Base) solvent_screen->ph_optimization If still poor temp_variation Vary Temperature (RT, 60 °C, Reflux) ph_optimization->temp_variation If still poor analysis Analyze Isomer Ratio (NMR, LC-MS) temp_variation->analysis success Success: Desired Regioisomer is Major Product analysis->success Improved? failure Consider Alternative Synthetic Route analysis->failure No Improvement? G start Start: Low Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions Purity Confirmed catalyst_screen Screen Catalysts (Acidic, Basic, Lewis Acid) optimize_conditions->catalyst_screen No Improvement check_intermediates Check for Stable Intermediates catalyst_screen->check_intermediates No Improvement product_stability Assess Product Stability check_intermediates->product_stability No Intermediates Found success Success: Improved Yield product_stability->success Optimization Successful

Caption: A systematic approach to troubleshooting low yields.

Troubleshooting Guide 3: Product Characterization and Isomer Differentiation

Symptom: You have isolated a product, but you are unsure of its structure or need to differentiate between possible regioisomers.

Potential Causes & Solutions:

Analytical Technique Application and Interpretation
¹H NMR Spectroscopy The chemical shifts of the protons on the pyrazole ring and its substituents are highly sensitive to their electronic environment. The proton on the C4 position of the pyrazole ring typically appears as a singlet. Comparing the chemical shifts of the substituents on the C3 and C5 positions can help differentiate isomers. [15]
¹³C NMR Spectroscopy The chemical shifts of the carbons in the pyrazole ring (C3, C4, and C5) are distinct and can be used to confirm the ring structure and substitution pattern. [15]
Nuclear Overhauser Effect (NOE) Spectroscopy NOESY or ROESY experiments are powerful tools for differentiating regioisomers. An NOE correlation between the protons of the N-substituent and the protons of the substituent at the C5 position will confirm the 1,5-disubstituted isomer. Conversely, an NOE to the C3 substituent would indicate the 1,3-isomer. [16]
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy HMBC shows correlations between protons and carbons that are 2-3 bonds away. This can be used to definitively establish the connectivity of the molecule. For example, the protons of the N-substituent should show correlations to both the C3 and C5 carbons of the pyrazole ring. [16]
X-Ray Crystallography If a suitable single crystal can be grown, X-ray crystallography provides unambiguous structural determination, confirming the exact position of all atoms and substituents. [16]
Mass Spectrometry (MS) While regioisomers have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to their structure. However, this is generally less definitive than NMR or crystallography. [16]
Workflow for Isomer Identification

G start Isolated Product Mixture nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Inconclusive xray Attempt to Grow Single Crystal for X-Ray Crystallography nmr_2d->xray Ambiguous structure_confirmed Structure Confirmed nmr_2d->structure_confirmed Unambiguous Assignment xray->structure_confirmed Successful ambiguous Structure Still Ambiguous xray->ambiguous Unsuccessful

Caption: Strategy for the structural elucidation of pyrazole isomers.

III. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.

  • Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base (e.g., sodium acetate) can be added.

  • If desired, add a catalytic amount of acid.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Basic Pyrazole by Acid-Base Extraction

This protocol is useful for separating a basic pyrazole from non-basic impurities.

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃) until the solution is basic (check with pH paper).

  • The pyrazole should precipitate out as a solid or can be extracted with an organic solvent.

  • If the pyrazole precipitates, collect it by filtration, wash with water, and dry.

  • If it remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified pyrazole.

IV. Data Summaries

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃

[15]

Compound/Substituent H-3 H-4 H-5 Other Protons
3,5-Dimethylpyrazole 5.83 (s) - 5.83 (s) 2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 7.50-7.80 (m, 5H, Ar-H)

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.

Table 2: Influence of Solvent on Regioselectivity in the Reaction of 1-Aryl-4,4,4-trifluoro-1,3-butanediones with Methylhydrazine

[10]

Entry Solvent Ratio of 3-CF₃ Isomer to 5-CF₃ Isomer
1 Phenyl EtOH 1:1.1
2 Phenyl TFE 85:15
3 Phenyl HFIP 97:3
4 4-MeO-Ph EtOH 1:1.2
5 4-MeO-Ph TFE 90:10

| 6 | 4-MeO-Ph | HFIP | >99:1 |

V. References

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. Available from:

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem. Available from:

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. Available from:

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. Available from: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem. Available from:

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents. Available from:

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available from: [Link]

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem. Available from:

  • Process for the purification of pyrazoles. Google Patents. Available from:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available from: [Link]

  • synthesis of pyrazoles. YouTube. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

  • The substitution patterns of the pyrazole derivatives and the averages... ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available from: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available from: [Link]

  • troubleshooting guide for Paal-Knorr pyrrole synthesis. Benchchem. Available from:

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros. Reddit. Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

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solubility issues of 4-(4-bromophenyl)-1H-pyrazol-3-amine in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-bromophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

Understanding the Molecule: Physicochemical Properties

This compound is a versatile intermediate in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a pyrazole core, a bromophenyl group, and an amine substituent, dictates its physicochemical properties and, consequently, its solubility.

PropertyValueSource
Molecular FormulaC₉H₈BrN₃[3]
Molecular Weight238.09 g/mol [3]
AppearanceWhite flakes[3]
Melting Point163-170 °C[3]
Predicted logP2.2[4]

The presence of the bromophenyl group contributes to the molecule's lipophilicity, which can enhance its interaction with non-polar environments but often leads to poor aqueous solubility.[1] Conversely, the amine and pyrazole moieties can participate in hydrogen bonding, which may improve solubility in polar protic solvents.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubility of this compound.

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the bromophenyl group.[1] Aromatic systems like the pyrazole ring can also contribute to low solubility in water.[5] Strong intermolecular forces, such as hydrogen bonding and π-π stacking in the solid state, create a high lattice energy that water molecules may struggle to overcome.[5]

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." While this compound may be soluble in a strong organic solvent like dimethyl sulfoxide (DMSO)[6], its solubility dramatically decreases when diluted into an aqueous buffer where water is the predominant solvent. The organic solvent is miscible with the water, but the compound it was carrying is not, causing it to crash out of the solution.

Q3: How does pH influence the solubility of this compound?

Q4: Are there any recommended starting solvents for this compound?

A4: For initial dissolution, polar aprotic solvents such as DMSO, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often effective for compounds of this type. For less polar applications, chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) could be considered. Protic solvents like ethanol and methanol may also be suitable, potentially aided by gentle heating.[7]

Troubleshooting Guide: Enhancing Solubility

If you are encountering solubility issues with this compound, the following troubleshooting steps and advanced techniques can be employed.

Initial Troubleshooting Workflow

start Start: Poor Solubility Observed solvent_screening Solvent Screening (DMSO, DMF, EtOH, etc.) start->solvent_screening heating Gentle Heating solvent_screening->heating If still insoluble success Success: Compound Dissolved solvent_screening->success If soluble sonication Sonication heating->sonication If still insoluble heating->success If soluble ph_adjustment pH Adjustment (Acidification) sonication->ph_adjustment For aqueous systems sonication->success If soluble failure Further Optimization Needed sonication->failure If still insoluble ph_adjustment->success If soluble ph_adjustment->failure If still insoluble

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Solubilization Techniques

If basic troubleshooting is insufficient, consider these advanced methods:

  • Co-solvent Systems: This is a highly effective strategy where a "good" solvent (one in which the compound is soluble) is mixed with a "poor" solvent.[5] For aqueous applications, a common approach is to dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then slowly add the aqueous buffer while vortexing.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[8] By converting the crystalline drug to an amorphous state, its solubility and dissolution rate can be significantly improved.[8] Common carriers include hydrophilic polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[8]

  • Inclusion Complexation: Cyclodextrins are often used as host molecules to form inclusion complexes with poorly water-soluble guest molecules.[5] The nonpolar interior of the cyclodextrin can encapsulate the hydrophobic bromophenyl group, while the hydrophilic exterior improves aqueous solubility.

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can increase its surface area, leading to enhanced solubility and dissolution rates. Techniques like nanosuspension can be particularly useful for compounds that are insoluble in both water and oils.[5]

Experimental Protocols

Protocol 1: Screening for Suitable Solvents

Objective: To identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

  • Vials with caps

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into separate vials.

  • Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex the vials at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. A clear solution with no visible particles indicates complete dissolution.

  • If the compound is not fully dissolved, gently heat the vial (e.g., to 40-50 °C) for a few minutes and vortex again.

  • If the compound remains insoluble, consider it poorly soluble in that solvent at the tested concentration.

  • For promising solvents, you can perform serial dilutions to estimate the approximate solubility.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials with caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to vials containing each of the different pH buffers. This ensures that a saturated solution is formed.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

start Start: Determine pH-Solubility Profile prepare_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) start->prepare_buffers add_excess Add Excess Compound to Buffers prepare_buffers->add_excess equilibrate Equilibrate on Shaker (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze_concentration Analyze Concentration (HPLC/UV-Vis) collect_supernatant->analyze_concentration plot_profile Plot Solubility vs. pH analyze_concentration->plot_profile end End: pH-Solubility Profile Obtained plot_profile->end

Caption: Workflow for determining pH-dependent solubility.

References

  • MDPI. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • International Journal of Research Publication and Reviews. (2024). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 1H-Pyrazol-3-amine, 1-(4-bromophenyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)-1h-pyrazol-3-amine. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)-1h-pyrazol-3-amine. Retrieved from [Link]

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stability and storage conditions for 4-(4-bromophenyl)-1H-pyrazol-3-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-bromophenyl)-1H-pyrazol-3-amine (CAS No. 40545-64-0). This document provides in-depth guidance on the stability and optimal storage conditions for this critical research intermediate. Adherence to these protocols is essential for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes in pharmaceutical and agricultural research.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A: The compound should be stored in a tightly sealed container at refrigerated temperatures, specifically between 0°C and 8°C .[1][4] It must also be protected from light and moisture.

  • Expert Insight (The "Why"): The chemical structure, featuring an aminopyrazole core and a bromophenyl group, is susceptible to degradation.[5][6][7]

    • Temperature: Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential decomposition reactions. Storing at ambient temperature is not recommended as it can accelerate degradation.

    • Light: Aromatic amines and halogenated compounds can be sensitive to light.[8] UV radiation can provide the activation energy needed to initiate photo-degradation pathways, including dehalogenation, leading to impurity formation.[9]

    • Moisture: Amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can lead to hydrolysis or changes in the physical state of the solid, such as clumping.

    • Atmosphere: The amine functional group is basic and can react with acidic gases in the air, most notably carbon dioxide, to form solid amine carbamates.[11][12] This not only reduces the purity of your material but can also affect its solubility and reactivity.

Q2: Is this compound particularly sensitive to air? Should I use an inert atmosphere?

A: Yes, sensitivity to air is a significant concern. For long-term storage or for researchers working with highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[11][13]

  • Expert Insight (The "Why"): Oxygen in the air can oxidize the amine group, often leading to coloration (e.g., turning from white to yellow or brown) and the formation of impurities.[12] Blanketing the solid with an inert gas displaces both oxygen and atmospheric moisture, providing the most robust protection against degradation.[13]

Q3: What type of container is best for storing this compound?

A: An amber glass bottle with a tight-fitting, well-sealing cap is ideal. If amber glass is unavailable, an opaque container (like high-density polyethylene, HDPE) can be used, stored inside a dark cabinet or box.[10]

  • Expert Insight (The "Why"): Amber glass effectively blocks UV light, directly addressing photosensitivity.[8] The tight seal is crucial to prevent the ingress of moisture and atmospheric gases like oxygen and carbon dioxide.[14][15][16]

Q4: What are the common physical signs of degradation I should look for?

A: Before using the compound in any experiment, a quick visual inspection is critical. Key signs of degradation include:

  • Color Change: The pure compound is typically described as white flakes.[1] Any progression to yellow, tan, or brown is a strong indicator of oxidation or other forms of decomposition.

  • Change in Texture: The appearance of clumps or a sticky consistency in the once-free-flowing solid can indicate moisture absorption.

  • Incomplete Solubility: If the compound does not dissolve as expected in a solvent where it was previously soluble, it may be due to the formation of insoluble impurities like carbamates.[11]

Section 2: Troubleshooting Guide

This guide provides actionable steps for issues that may arise from improper storage or handling.

Problem: My compound, which was initially white, has developed a yellow or brownish tint. Is it still usable?

  • Potential Cause: This is a classic sign of oxidation. The amine functionality is likely reacting with atmospheric oxygen. The extent of the color change often correlates with the level of impurity.

  • Troubleshooting Steps:

    • Do not assume it is usable. The colored impurities may have different reactivity, solubility, or biological activity, compromising your results.

    • Quantify the Purity: Perform an analytical assessment to determine the actual purity. High-Performance Liquid Chromatography (HPLC) is the recommended method. (See Protocol 1 ).

    • Decision: If the purity is still within your experimental tolerance (e.g., >98% by HPLC), you may choose to proceed, but be aware of the potential for interference. If purity has dropped significantly, a fresh vial of the compound should be procured.

Problem: I am observing unexpected side products or lower yields in my synthesis. Could the starting material be the issue?

  • Potential Cause: Absolutely. If the this compound has degraded, you are introducing unknown impurities into your reaction. These impurities might compete in the reaction, inhibit your catalyst, or lead to unforeseen side products.

  • Troubleshooting Steps:

    • Verify Purity: Before troubleshooting other reaction parameters, confirm the purity of your starting material using HPLC (See Protocol 1 ) or another suitable method like LC-MS to identify potential impurities.

    • Run a Control Reaction: If possible, obtain a new, certified lot of the compound and run the reaction in parallel with your suspect material. If the new material gives the expected outcome, it confirms your stored compound has degraded.

    • Review Storage History: Check if the compound was left on the bench, stored at the wrong temperature, or exposed to air. This will help identify the root cause and prevent recurrence.

Section 3: Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 0°C to 8°CSlows kinetic rate of degradation reactions.
Atmosphere Tightly sealed container; Inert gas (N₂ or Ar) for long-term storage.Prevents oxidation by O₂ and reaction with CO₂.[11]
Light Protect from light; Use amber or opaque containers.Prevents photo-degradation.[8]
Moisture Store in a dry environment; Use desiccants in storage chambers if needed.Amines are often hygroscopic; prevents hydrolysis and clumping.[10]
Container Amber glass bottle with a tight-fitting cap.Provides protection from light and atmosphere.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific equipment.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a trusted reference standard or a newly opened vial of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation:

    • Prepare your stored sample in the exact same manner as the standard to a concentration of 0.5 mg/mL.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram of your sample to the standard. The presence of significant new peaks (especially earlier-eluting, more polar peaks or broader peaks) indicates degradation.

Section 4: Stability & Degradation Workflow

The following diagram outlines the decision-making process for the proper handling and use of this compound to ensure experimental integrity.

G cluster_0 cluster_1 cluster_2 Receipt 1. Compound Receipt Initial_Inspect 2. Initial Inspection (Color, Appearance) Receipt->Initial_Inspect Storage 3. Optimal Storage (0-8°C, Dark, Dry, Sealed) Initial_Inspect->Storage If OK Pre_Use_Check 4. Pre-Use Check (Visual Inspection) Storage->Pre_Use_Check Looks_Good Looks Good Pre_Use_Check->Looks_Good White & Free-Flowing Looks_Bad Degradation Suspected (e.g., Color Change) Pre_Use_Check->Looks_Bad Discolored/Clumped Experiment 5. Proceed with Experiment Looks_Good->Experiment Troubleshoot 6. Troubleshoot (Perform Purity Analysis) Looks_Bad->Troubleshoot Troubleshoot->Experiment If Purity is Acceptable Order_New 7. Discard & Procure New Compound Troubleshoot->Order_New If Purity is Low

Caption: Decision workflow for handling this compound.

References

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Technical Support Center: A Guide to Scaling Up the Production of 4-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This valuable heterocyclic compound is a key building block in medicinal chemistry, particularly for developing anti-inflammatory, analgesic, and anti-cancer agents.[1][2] Transitioning a laboratory synthesis to a pilot or industrial scale presents unique challenges that can impact yield, purity, and safety. This document provides a structured, in-depth technical guide to navigate these challenges, combining established chemical principles with practical, field-proven troubleshooting strategies.

Overview of the Core Synthetic Pathway

The most common and scalable synthesis of 3-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine source.[3][4] For the target molecule, the process begins with the generation of a suitable β-ketonitrile from 4-bromophenylacetonitrile, which is then cyclized to form the pyrazole ring.

Synthetic_Pathway SM1 4-Bromophenylacetonitrile Intermediate In-situ generation of α-formyl-4-bromophenylacetonitrile (β-ketonitrile intermediate) SM1->Intermediate Condensation SM2 Formylating Agent (e.g., Ethyl Formate) SM2->Intermediate Base Base (e.g., NaOEt) Base->SM1 Product This compound Intermediate->Product Cyclization/ Dehydration Reagent Hydrazine Hydrate (H₂N-NH₂·H₂O) Reagent->Product Solvent Solvent (e.g., Ethanol) Solvent->Intermediate

Caption: General Knorr-type synthesis pathway for this compound.

Troubleshooting Guide for Scale-Up

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a 1L to a 100L reactor. What are the likely causes?

A drop in yield upon scale-up is a frequent challenge, often stemming from mass and heat transfer limitations.

  • Causality - Inadequate Mixing: In larger reactors, achieving uniform mixing is difficult.[5] The surface-area-to-volume ratio decreases dramatically, making it harder for stirrers to create a homogenous environment. This can lead to localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and reduces the yield of the desired product.[5]

  • Causality - Poor Temperature Control: The condensation reaction is often exothermic.[5] Inefficient heat dissipation in large vessels can cause the internal temperature to rise uncontrollably, leading to thermal degradation of reactants, intermediates, or the final product.

  • Causality - Reagent Addition Profile: A rapid addition of hydrazine, which works on a small scale, can cause significant temperature spikes in a large reactor, favoring impurity formation.[5]

Troubleshooting Steps & Solutions:

  • Characterize Mixing Dynamics:

    • Action: Evaluate the impact of the stirring speed and impeller design. For viscous slurries, a different type of agitator (e.g., anchor or helical) might be necessary.

    • Validation: Take samples from different locations within the reactor (top, bottom, near the walls) to check for homogeneity by HPLC. Consistent purity and concentration across samples indicate effective mixing.

  • Optimize Thermal Management:

    • Action: Use multiple temperature probes to accurately monitor the internal reaction temperature, not just the jacket temperature.

    • Action: Optimize the reagent addition rate. A slower, controlled dropwise addition of hydrazine is critical on a larger scale to manage the exotherm.[5]

  • Process Parameter Comparison Table:

ParameterLab-Scale (1L Flask)Pilot-Scale (100L Reactor)Rationale for Change
Hydrazine Addition Time 10-15 minutes1-2 hoursTo control the exotherm and maintain the target temperature.
Stirring Speed 300-400 RPM (Magnetic)100-150 RPM (Overhead)Impeller tip speed and reactor geometry are more critical than RPM alone.
Temperature Monitoring External bath probeMultiple internal probesProvides an accurate reading of the internal reaction mass temperature.
Solvent Volume ~5-10 mL/g~8-12 mL/gSlightly more dilute conditions can aid in mixing and heat transfer.
Q2: I'm observing new or increased levels of impurities in my scaled-up batch. How can I identify and mitigate them?

The appearance of new impurities is often linked to the issues of prolonged reaction times and higher temperatures discussed above.

  • Causality - Dimerization/Polymerization: Localized high concentrations of reactive intermediates can lead to the formation of dimers or oligomeric byproducts.

  • Causality - Regioselectivity Issues: While less common for this specific symmetric intermediate, related pyrazole syntheses can suffer from a lack of regioselectivity, yielding a mixture of two regioisomers.[6] This can be exacerbated by temperature fluctuations.

  • Causality - Starting Material Degradation: If the reaction is held at a high temperature for an extended period, the starting materials or the product itself may begin to degrade.

Troubleshooting Steps & Solutions:

  • Identify the Impurities:

    • Action: Isolate the impurities using preparative chromatography and characterize them by LC-MS and NMR to understand their structure. This provides crucial clues about the side reactions occurring.

  • Optimize Reaction Conditions:

    • Action: Re-evaluate the reaction temperature. It's possible a lower temperature with a longer reaction time could provide a cleaner impurity profile.

    • Action: Ensure strict inert atmosphere control. Oxygen can sometimes participate in side reactions, leading to oxidized impurities.

Troubleshooting_Workflow Start Low Yield or High Impurities on Scale-Up Check_Temp 1. Analyze Temperature Profile Start->Check_Temp Spikes Exotherm Spikes Detected? Check_Temp->Spikes No deviation Check_Temp->Spikes Deviation found Slow_Addition Slow Reagent Addition Rate & Improve Cooling Spikes->Slow_Addition Yes Check_Mixing 2. Evaluate Mixing Efficiency Spikes->Check_Mixing No Slow_Addition->Check_Mixing Inhomogeneity Inhomogeneity Confirmed? Check_Mixing->Inhomogeneity Modify_Stirring Modify Stirrer Speed/Design Inhomogeneity->Modify_Stirring Yes Check_Purity 3. Verify Reagent Purity Inhomogeneity->Check_Purity No Modify_Stirring->Check_Purity Impure_SM Starting Material Impure? Check_Purity->Impure_SM Purify_SM Re-purify Starting Materials Impure_SM->Purify_SM Yes End Re-run Optimized Batch Impure_SM->End No Purify_SM->End

Caption: A logical workflow for diagnosing and resolving common scale-up issues.

Q3: My product is difficult to crystallize and isolate at a larger scale. What alternative purification strategies can I employ?

Physical handling challenges are common when moving from glassware to large reactors and filters.

  • Causality - Supersaturation & Nucleation: On a large scale, achieving controlled cooling to induce crystallization is more difficult. Rapid cooling can lead to the formation of fine, difficult-to-filter particles or oiling out.

  • Causality - Impurity Effects: Higher impurity levels can inhibit crystallization or lead to the product co-precipitating with byproducts, resulting in a gummy or oily solid.

Troubleshooting Steps & Solutions:

  • Optimize Crystallization:

    • Action: Develop a controlled cooling profile. A slow, linear cooling rate is often more effective than rapid cooling.

    • Action: Use seeding. Adding a small amount of pure product at the appropriate temperature can promote the growth of large, well-defined crystals.

    • Action: Perform a solvent screen to find a solvent/anti-solvent system that provides better crystal morphology.[5]

  • Utilize Chemical Purification:

    • Action: The amine group on the pyrazole ring allows for purification via acid-base chemistry. Dissolve the crude product in an appropriate solvent (e.g., ethyl acetate) and treat it with an acid like HCl to precipitate the hydrochloride salt.[7]

    • Benefit: Many organic impurities will remain in the solvent. The isolated salt can then be filtered, washed, and neutralized with a base (e.g., NaHCO₃) to recover the highly purified free base. This method is highly effective and scalable.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most critical process parameters (CPPs) to monitor during scale-up? The most critical parameters are reagent addition rate, internal reaction temperature, and agitator speed/power draw. These directly influence reaction kinetics, exotherm management, and product/impurity formation.

  • FAQ 2: How do I choose the optimal solvent system for both reaction and crystallization on a large scale? The ideal solvent should fully dissolve the starting materials but provide low solubility for the final product, especially at lower temperatures, to ensure high recovery.[5] For scale-up, consider safety (flash point), environmental impact, and cost. Alcohols like ethanol or isopropanol are often good choices for this type of reaction.

  • FAQ 3: Are there alternative synthetic routes that might be more amenable to scale-up? While the β-ketonitrile route is robust, other methods exist. For example, some pyrazoles can be synthesized via 1,3-dipolar cycloaddition reactions or through palladium-catalyzed multi-component couplings.[4][8] However, these often require more expensive catalysts and starting materials, making the classical condensation approach more economically viable for large-scale production.

  • FAQ 4: What are the key safety considerations for this process at scale?

    • Hydrazine Handling: Hydrazine is toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and closed-system transfers.

    • Exotherm Management: A runaway reaction is a serious risk. Ensure the reactor's cooling system is sufficient for the batch size and that an emergency quenching plan is in place.

    • Solvent Safety: Use solvents with high flash points where possible and operate in a well-ventilated area with intrinsically safe equipment to prevent ignition sources.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Baseline)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (5.1 g, 75 mmol) and absolute ethanol (100 mL).

  • To this suspension, add a mixture of 4-bromophenylacetonitrile (10.0 g, 51 mmol) and ethyl formate (5.7 g, 77 mmol).

  • Heat the mixture to reflux and stir for 4 hours. Monitor the formation of the intermediate by TLC.

  • Cool the reaction to room temperature and add hydrazine hydrate (3.8 g, 76 mmol).

  • Heat the mixture to reflux again and stir for 6 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then water (2 x 20 mL).

  • Dry the solid under vacuum to yield the crude product. Recrystallize from ethanol if necessary.

Protocol 2: Purification via Acid-Addition Salt Formation
  • Dissolve the crude this compound (10.0 g) in ethyl acetate (150 mL) with gentle warming.

  • Filter the solution to remove any insoluble baseline impurities.

  • Cool the solution to room temperature and slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the white solid (the hydrochloride salt) by vacuum filtration and wash with fresh ethyl acetate (2 x 25 mL).

  • Suspend the dried salt in a mixture of ethyl acetate (100 mL) and water (100 mL).

  • Stir vigorously and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer is ~8-9.

  • Separate the organic layer, wash it with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the purified product with significantly higher purity.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • El-Sayed, M. A. A., & El-Sattar, N. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(13), 1146-1165. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-8005. Retrieved from [Link]

  • Goods.com. (n.d.). This compound.
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  • ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and β-Nitroolefins. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 77(10), 1361-1370.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine.
  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 9(2), 116-137. Retrieved from [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Al-Ost, H. F., & Gomaa, M. A. M. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 2(4), 898-936. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

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Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is not without challenges.[1][2] This document provides in-depth, field-proven insights into common issues encountered during pyrazole synthesis, offering logical and scientifically grounded solutions in a direct question-and-answer format.

Section 1: Core Synthesis Reactions & Common Pitfalls

The classical and most widely adopted method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[3][4][5] Variations of this method, such as the use of α,β-unsaturated carbonyls, remain fundamental in modern organic synthesis.[6][7] This section addresses the most frequent challenges associated with these core reactions.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis using an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: This is arguably the most common issue in the Knorr synthesis.[8] The formation of two regioisomers arises from the non-selective initial attack of the substituted hydrazine at one of the two non-equivalent carbonyl groups.[4][9]

Causality & Troubleshooting Strategies:

  • Electronic and Steric Differentiation: The inherent electronic and steric differences between the two carbonyl groups of the diketone are the primary determinants of regioselectivity. A more electrophilic (less sterically hindered) carbonyl will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine.

  • pH Control: The reaction pH is a critical parameter. Acidic conditions can protonate a carbonyl group, activating it for nucleophilic attack.[10] The relative basicity of the two carbonyl oxygens can thus be exploited. Experimenting with a range of acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or even basic conditions can significantly influence the isomeric ratio.[8][11]

  • Solvent Effects: The solvent can mediate the reactivity of both the diketone and the hydrazine. Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity in certain cases compared to traditional protic solvents like ethanol.[4] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can also enhance selectivity.[8]

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired isomer. Conversely, in some cases, elevated temperatures might be necessary to overcome a higher activation barrier to form the desired product.[7]

Q2: I'm attempting to synthesize a pyrazole from an α,β-unsaturated ketone and hydrazine, but my main product is the non-aromatic pyrazoline. What's going wrong?

A2: The reaction of α,β-unsaturated carbonyls with hydrazines proceeds via a pyrazoline intermediate, which must then be oxidized or undergo elimination to yield the aromatic pyrazole.[3][8] Your issue is that this final aromatization step is not occurring efficiently.

Causality & Troubleshooting Strategies:

  • In-situ Oxidation: The most direct solution is to include an oxidizing agent in the reaction mixture to facilitate the dehydrogenation of the pyrazoline intermediate. Common and effective oxidizing agents for this purpose include:

    • Bromine in a suitable solvent.[12]

    • Molecular iodine (I₂).[3]

    • Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can also be effective.[12]

  • Reaction Conditions for Aromatization: In some cases, particularly if there is a suitable leaving group at the β-position of the original unsaturated ketone, aromatization can occur via an elimination reaction.[3] Ensuring the reaction conditions (e.g., presence of a base, sufficient heat) are conducive to this elimination is key.

Q3: My pyrazole synthesis is giving a very low yield, and the reaction mixture is turning a dark color, indicating decomposition. What are the likely causes and solutions?

A3: Low yields and decomposition are often linked and can stem from several factors, including the stability of your starting materials and the reaction conditions.[11]

Causality & Troubleshooting Strategies:

  • Starting Material Stability: 1,3-dicarbonyl compounds can be unstable, particularly under harsh pH conditions or at elevated temperatures.[11] Ensure your diketone is pure before starting the reaction. Similarly, hydrazine and its derivatives can be unstable. Using the hydrochloride salt of the hydrazine and a base like sodium acetate can sometimes lead to cleaner reactions.[11]

  • Exothermic Reaction: The condensation reaction is often exothermic.[13] On a larger scale, poor heat dissipation can lead to temperature spikes, causing side reactions and decomposition.[13] Ensure adequate cooling and consider a slower, controlled addition of one reagent to the other.

  • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which often lead to colored impurities.[11]

  • Catalyst Optimization: While often acid-catalyzed, the choice and amount of catalyst are crucial.[9] Too much acid can promote side reactions. A screening of different catalysts (e.g., Lewis acids, solid-supported catalysts) may be beneficial.[3][7]

ParameterRecommendation for OptimizationRationale
Temperature Start at room temperature or below and gradually increase if no reaction occurs.Minimizes decomposition of sensitive starting materials and can improve selectivity.[7]
Solvent Screen polar protic (e.g., EtOH, AcOH) and aprotic (e.g., DMF, DMSO) solvents.Solvent polarity affects reactant solubility and can influence the reaction pathway and regioselectivity.[4][14]
Catalyst If using an acid catalyst, try different pKa values (e.g., AcOH vs. TsOH).The strength of the acid can significantly impact the reaction rate and the formation of side products.[10]
Reagent Purity Use freshly purified 1,3-dicarbonyls and high-purity hydrazines.Impurities in starting materials are a common source of side reactions and low yields.

Section 2: Purification and Characterization

A successful synthesis is only complete after the desired product has been isolated in high purity and its structure confirmed.

Frequently Asked Questions (FAQs)

Q4: My crude pyrazole product is an oil/dark solid and is difficult to purify by standard recrystallization or column chromatography. What are some alternative purification strategies?

A4: Purification of pyrazoles can be challenging due to their polarity and potential for forming tenacious impurities.

Troubleshooting Strategies:

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the sp²-hybridized nitrogen atom and can be protonated by strong acids.[6] You can often purify your product by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with an acidic aqueous solution (e.g., 1M HCl) to extract the pyrazole into the aqueous layer as its salt, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract the pure pyrazole.

  • Salt Crystallization: If the pyrazole is a solid, it can be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which is often a well-defined, crystalline solid that can be easily filtered and washed.[15][16] The free pyrazole can then be regenerated by treatment with a base.

  • Silica Gel Plug: For removing highly colored, non-polar impurities, passing a solution of your crude product through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., hexanes/ethyl acetate), can be a quick and effective preliminary purification step.[11]

Q5: How can I definitively characterize my pyrazole product and confirm its regiochemistry?

A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[2][17]

Characterization Workflow:

  • ¹H NMR Spectroscopy: This is the first and most powerful tool. The chemical shift of the C4-H proton of the pyrazole ring is typically found in the aromatic region (around 6-7 ppm).[17] The coupling patterns and integrations of the substituent protons will provide key information.

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbons and their chemical environment. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are characteristic.[17]

  • NOE Spectroscopy (for regioisomers): Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) are invaluable for determining regiochemistry. Irradiation of the N-substituent protons should show an NOE to the protons of the adjacent C5 substituent, allowing for definitive assignment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the substituents. The absence of carbonyl stretches (if starting from a diketone) is a good indication of successful cyclization.[17]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Crude_Product Crude Reaction Mixture Extraction Acid-Base Extraction Crude_Product->Extraction Impurity Profile? Crystallization Salt Crystallization Crude_Product->Crystallization Solid? Chromatography Column Chromatography Crude_Product->Chromatography Standard Approach Purified_Product Purified Pyrazole Extraction->Purified_Product Crystallization->Purified_Product Chromatography->Purified_Product NMR 1H, 13C, NOE NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Regiochemistry? MS->Structure_Confirmed Correct Mass? IR->Structure_Confirmed Functional Groups?

Caption: Workflow for Pyrazole Purification and Characterization.

Section 3: Safety and Handling

Q6: What are the primary safety concerns when working with hydrazines in pyrazole synthesis?

A6: Hydrazine and its derivatives are toxic and potentially carcinogenic.[5] Always handle these reagents with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

Safety Protocol:

  • PPE: Wear chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, and a lab coat.[18][19]

  • Ventilation: All manipulations involving hydrazine or its derivatives must be performed in a certified chemical fume hood.[18]

  • Storage: Store hydrazines in a cool, dry, well-ventilated area away from oxidizing agents.[19]

  • Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste guidelines. Do not mix with incompatible waste streams.[18]

G Start Prepare for Synthesis PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Weigh_Reagents Weigh Hydrazine (Use caution) Fume_Hood->Weigh_Reagents Run_Reaction Perform Reaction Weigh_Reagents->Run_Reaction Workup Quench & Work-up Run_Reaction->Workup Waste Segregate & Label Hydrazine Waste Workup->Waste Cleanup Decontaminate Glassware & Work Area Waste->Cleanup End Synthesis Complete Cleanup->End

Caption: Safety Workflow for Handling Hydrazine Reagents.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). National Institutes of Health (NIH). [Link]

  • Process for the purification of pyrazoles. (2011).
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2019). IJTSRD. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Institutes of Health (NIH). [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). National Institutes of Health (NIH). [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2023). Slideshare. [Link]

  • Knorr Pyrazole Synthesis (Chapter 32). (2012). Name Reactions in Organic Synthesis. [Link]

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Technical Support Center: Optimizing the Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable synthetic intermediate.[1][2] Here, we address common challenges encountered during its synthesis and provide evidence-based troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Caption: A systematic workflow for diagnosing and addressing low reaction yields.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical in the cyclization step to form the pyrazole ring.

    • Base Strength: The Thorpe-Ziegler cyclization, a common route for forming the β-cyanoenamine intermediate, is base-catalyzed.[3] If you are using a weak base, the reaction may not proceed to completion. Consider switching to a stronger base like potassium tert-butoxide.

    • Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and regioselectivity.[1] For cyclocondensation reactions, polar aprotic solvents like N,N-dimethylacetamide (DMA) have been shown to improve yields compared to traditional protic solvents like ethanol.[1]

  • Temperature and Reaction Time: These parameters are intrinsically linked.

    • Insufficient Heating: Many pyrazole syntheses require elevated temperatures or reflux conditions to proceed at a reasonable rate.[4] Ensure your reaction is reaching and maintaining the target temperature.

    • Prolonged Reaction Times: While sufficient time is needed for completion, excessively long reaction times, especially at high temperatures, can lead to product decomposition or the formation of undesired side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: The purity of your reactants, particularly the substituted hydrazine and the dinitrile or β-ketonitrile precursor, is paramount. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later.

Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?

The formation of isomers and other byproducts is a common challenge in pyrazole synthesis.

Common Side Reactions and Mitigation Strategies:

Side Product TypePotential CauseSuggested Adjustment
Isomeric Pyrazoles Use of unsymmetrical 1,3-dicarbonyl compounds or their equivalents.Employing precursors with electron-withdrawing groups can enhance regioselectivity.[1] The use of fluorinated alcohols as solvents has also been reported to improve regioselectivity.
Dimerization of Starting Materials Self-condensation of nitriles can occur under basic conditions.Slowly add the base to the reaction mixture at a controlled temperature to minimize self-condensation.
Hydrolysis of Nitrile Group Presence of water in the reaction mixture, especially under acidic or basic conditions.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition Products Excessive heat or prolonged reaction times.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature and extending the reaction time if necessary.

Visualizing a Key Synthetic Pathway:

A common and efficient method for constructing the pyrazole core is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.

Caption: Generalized pathway for the synthesis of this compound.

Q3: What are the best practices for the purification of this compound?

Effective purification is key to obtaining a high-purity final product.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, it can be collected by filtration. The crude product should then be washed with a suitable solvent (e.g., cold ethanol or water) to remove soluble impurities.

    • If the product remains in solution, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Crystallization:

    • Crystallization is often the most effective method for purifying solid organic compounds.

    • Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for crystallizing pyrazole derivatives include ethanol, acetone, and mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography:

    • If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative.

    • A solvent system of ethyl acetate and hexanes is typically a good starting point for the elution of pyrazole derivatives. The polarity can be adjusted based on the TLC analysis of the crude product.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, adherence to standard laboratory safety practices is essential.

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Strong bases like potassium tert-butoxide are corrosive and react violently with water. Handle them with care in an inert atmosphere.

  • Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Synthesis of Some New Pyrazoles. DergiPark. Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

  • Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. Scribd. Available from: [Link]

  • Base-Catalyzed Synthesis of Bicyclic 4-Aminopyrimidines from the Reaction of Dinitriles with Mononitriles. ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. National Institutes of Health. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available from: [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. National Institutes of Health. Available from: [Link]

  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. ResearchGate. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available from: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • (PDF) Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Publishing. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available from: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. ResearchGate. Available from: [Link]

  • One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ResearchGate. Available from: [Link]

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avoiding common pitfalls in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrazoles are foundational in numerous FDA-approved drugs and agrochemicals, yet their synthesis is often plagued by predictable and preventable challenges.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing these reactions. By understanding the why behind common pitfalls, you can troubleshoot effectively, optimize your reaction conditions, and develop robust, scalable synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during pyrazole synthesis.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. What are the primary factors controlling the outcome?

A1: This is the most prevalent issue in pyrazole synthesis, particularly in the classic Knorr synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[1][2] The regiochemical outcome is a delicate balance of three main factors:

  • Electronic Effects: The intrinsic electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like a trifluoromethyl group) on the dicarbonyl will activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around each carbonyl group and on the nucleophilic hydrazine. A bulky substituent on either the dicarbonyl or the hydrazine will typically direct the attack to the less sterically hindered carbonyl.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[3] Acidic conditions, for example, can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1]

A systematic approach to controlling regioselectivity is outlined in the Troubleshooting Guide below.

Q2: I am attempting an N-alkylation on my 3-substituted pyrazole and getting a mixture of N1 and N2 alkylated products. How can I control this?

A2: The N-alkylation of unsymmetrically substituted pyrazoles is notoriously difficult to control because the two ring nitrogens have similar properties.[4] The outcome depends on the interplay between the pyrazole substrate, the alkylating agent, the base, and the solvent.

  • Steric Control: The most straightforward approach is to leverage sterics. The "N1" position is adjacent to the substituent at position 5, while the "N2" position is adjacent to the substituent at position 3. A bulky substituent at the 3-position will generally direct alkylation to the less hindered N1 position. Conversely, a bulky alkylating agent will also favor the less hindered nitrogen.

  • Electronic Control & Cation Chelation: The choice of base and the resulting counter-ion can control regioselectivity through chelation. For instance, using magnesium-based Lewis acids like MgBr₂ can promote selective N2-alkylation by forming a chelated intermediate with the pyrazole nitrogens.[5] In contrast, bases with non-coordinating cations (like K⁺ with KOt-Bu) or the use of sterically hindered, non-coordinating bases like 2,6-lutidine may favor N1 alkylation.[6]

  • Protecting Groups: For complete control, a protecting group strategy is often the most reliable method. A bulky protecting group such as a tetrahydropyranyl (THP) group can be installed, the desired functionalization performed, and the protecting group subsequently removed.[7][8]

Q3: My pyrazole synthesis from an α,β-unsaturated ketone and hydrazine is yielding the pyrazoline intermediate, not the aromatic pyrazole. What's wrong?

A3: This is a common outcome because the reaction of α,β-unsaturated carbonyls with hydrazines proceeds through a stable pyrazoline intermediate.[9] The final aromatic pyrazole is the oxidized form of this intermediate. The reaction often stops at the pyrazoline stage if an oxidant is not present or if the reaction conditions do not promote spontaneous oxidation.

To obtain the desired pyrazole, you must incorporate a subsequent oxidation step. Common strategies include:

  • In-situ Oxidation: Performing the reaction in the presence of a mild oxidant. Air (O₂) can sometimes be sufficient, especially with heating in a high-boiling solvent like DMSO.

  • Chemical Oxidation: Adding a chemical oxidant after the initial condensation reaction is complete. Common choices include molecular iodine (I₂), copper salts (e.g., copper triflate), or tert-butyl hydroperoxide (TBHP).[9][10]

Section 2: Troubleshooting Guide: The Knorr Pyrazole Synthesis

Scenario: You are reacting an unsymmetrical 1,3-diketone with methylhydrazine and obtaining a nearly 1:1 mixture of the two possible regioisomers, which are difficult to separate by column chromatography.

Troubleshooting Workflow

G start Problem: Mixture of Regioisomers cond_check Are steric/electronic differences significant? start->cond_check no_sterics No: Subtle Differences cond_check->no_sterics No yes_sterics Yes: Major Differences cond_check->yes_sterics Yes solvent Strategy 1: Modify Solvent System no_sterics->solvent ph_adjust Strategy 2: Adjust Reaction pH no_sterics->ph_adjust temp_adjust Strategy 3: Optimize Temperature no_sterics->temp_adjust yes_sterics->ph_adjust Amplify inherent bias fluorinated Use Fluorinated Alcohols (TFE, HFIP) - Dramatically improves selectivity solvent->fluorinated aprotic Use Dipolar Aprotic Solvents (DMF, NMP) - Can favor specific isomers solvent->aprotic acidic Acidic Conditions (e.g., AcOH) - Alters hydrazine nucleophilicity ph_adjust->acidic neutral Neutral/Basic Conditions - Baseline for comparison ph_adjust->neutral low_temp Lower Temperature - Favors kinetic product temp_adjust->low_temp high_temp Higher Temperature - Favors thermodynamic product temp_adjust->high_temp

Caption: Troubleshooting workflow for regioselectivity.

Detailed Causality and Protocols

Issue: Poor Regioselectivity with 1-(Trifluoromethyl)butane-1,3-dione and Phenylhydrazine

The reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine can yield two isomers. The CF₃ group is strongly electron-withdrawing, making the adjacent carbonyl (C4) significantly more electrophilic than the methyl-ketone carbonyl (C2). Phenylhydrazine has two non-equivalent nitrogens; the terminal -NH₂ group is generally considered more nucleophilic.

  • Under Neutral Conditions (e.g., Refluxing Ethanol): The more nucleophilic -NH₂ of phenylhydrazine will preferentially attack the more electrophilic CF₃-adjacent carbonyl. This leads to the formation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole as the major product.

  • Under Acidic Conditions: In the presence of a strong acid, the more basic internal nitrogen of phenylhydrazine can be protonated, reducing its nucleophilicity. This can shift the equilibrium and may lead to a different product ratio.

Protocol 1: Maximizing Regioselectivity with Fluorinated Alcohols

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity.[11] These solvents can stabilize intermediates through hydrogen bonding, amplifying the subtle energetic differences between the two reaction pathways.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.2 M concentration).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (HFIP boiling point ≈ 58 °C).

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase such as 20% ethyl acetate in hexanes. Visualize spots under a UV lamp. The reaction is complete upon full consumption of the limiting 1,3-diketone.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or silica gel chromatography to isolate the desired regioisomer.

Table 1: Effect of Solvent on Regioselectivity (Data adapted from representative literature findings)[11]

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (Major:Minor)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol65 : 35
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85 : 15
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>95 : 5

Section 3: Troubleshooting Guide: Purification Challenges

Q: My desired pyrazole product is an oil that is difficult to purify by chromatography, and it co-elutes with a persistent impurity. What are my options?

A: When standard chromatographic methods fail, several alternative purification strategies can be employed.

  • Salt Formation and Crystallization: If your pyrazole contains a basic nitrogen atom (which it does), it can be converted into a salt by reacting it with an acid.[12] Acid addition salts are often highly crystalline solids, even if the parent free-base is an oil. This allows for purification via recrystallization, which is a highly effective method for removing impurities.

Protocol 2: Purification via Acid Salt Crystallization

  • Dissolve the crude pyrazole oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of oxalic acid or tartaric acid in ethanol) dropwise while stirring. Use approximately 1.05 equivalents of the acid.

  • Observe for the formation of a precipitate. If no solid forms immediately, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Allow the mixture to stand for a sufficient time (e.g., 1-2 hours or overnight) to ensure complete crystallization.

  • Collect the solid salt by vacuum filtration, washing with a small amount of the cold solvent.

  • Self-Validation: Check the purity of the salt by melting point analysis and NMR spectroscopy. A sharp melting point indicates high purity.

  • To recover the free-base pyrazole, dissolve the purified salt in water, basify the solution with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is pH > 8, and then extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Drying the organic extracts over sodium sulfate and removing the solvent will yield the purified pyrazole oil.

  • Derivatization: If the impurity has a reactive functional group that your product lacks (or vice-versa), you can selectively react the impurity to form a new compound with very different polarity, making chromatographic separation trivial. For example, if the impurity is a starting hydrazine, it can be reacted with benzaldehyde to form a non-polar hydrazone.

  • Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior separation power compared to standard flash chromatography, albeit at a higher cost and lower throughput.

Section 4: Key Reaction Mechanisms

Understanding the underlying mechanisms is crucial for rational problem-solving.

Knorr Pyrazole Synthesis Mechanism

The reaction between a 1,3-dicarbonyl and a substituted hydrazine involves a sequence of condensation and cyclization steps. The initial point of attack determines the final regiochemical outcome.

Knorr_Mechanism cluster_pathA Pathway A (Attack at C1) cluster_pathB Pathway B (Attack at C2) R1_CO_CH2_CO_R2 1,3-Dicarbonyl Int_A1 Hydrazone A R1_CO_CH2_CO_R2->Int_A1 R3NH-NH2 attacks C=O next to R1 Int_B1 Hydrazone B R1_CO_CH2_CO_R2->Int_B1 R3NH-NH2 attacks C=O next to R2 R3_NH_NH2 Substituted Hydrazine Int_A2 Hemiaminal A Int_A1->Int_A2 Intramolecular cyclization Prod_A Regioisomer A Int_A2->Prod_A Dehydration (-H2O) Int_B2 Hemiaminal B Int_B1->Int_B2 Intramolecular cyclization Prod_B Regioisomer B Int_B2->Prod_B Dehydration (-H2O)

Caption: Competing pathways in the Knorr synthesis.

References

  • Wang, C., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters. Available at: [Link]

  • Goud, N. R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

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  • Heller, S. T., et al. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

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  • Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

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  • Lee, S., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 4-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to numerous therapeutic agents due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, underscoring the therapeutic significance of this heterocyclic motif.[3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a special focus on 4-(4-bromophenyl)-1H-pyrazol-3-amine, a key intermediate in the synthesis of novel therapeutic agents.[5][6]

This compound: A Versatile Synthetic Building Block

While direct and extensive biological activity data for this compound is not widespread in public literature, its chemical structure is of significant interest to medicinal chemists. It serves as a crucial starting material or intermediate for synthesizing more complex molecules with enhanced biological efficacy.[5][6] The presence of three key features—the pyrazole core, a reactive amine group, and a bromophenyl moiety—makes it a highly valuable scaffold.

  • Pyrazole Core : Provides the foundational structure known for a wide range of biological activities.[7]

  • 3-Amino Group : Offers a key reaction site for further derivatization, allowing for the introduction of diverse functional groups to modulate activity and selectivity.

  • 4-(4-Bromophenyl) Group : The bromophenyl substituent enhances lipophilicity, which can improve bioavailability.[6] The bromine atom also serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of a vast library of novel aryl-substituted pyrazoles.

This guide will, therefore, explore the established biological activities of structurally related pyrazoles to infer the potential and comparative standing of derivatives synthesized from this compound.

Part 1: Comparative Anticancer Activity

Pyrazole derivatives are extensively investigated for their potent anticancer activities, often exerting their effects by inhibiting protein kinases crucial for cancer cell proliferation and survival.[7][8][9] The substitution pattern on the pyrazole ring is critical in determining the potency and selectivity of these compounds.

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[10][11] These enzymes, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BRAF, are often dysregulated in cancer, leading to uncontrolled cell growth. By binding to the ATP pocket of these kinases, pyrazole inhibitors block the phosphorylation of downstream substrates, thereby arresting the cell cycle and inducing apoptosis (programmed cell death).[8][12]

cluster_0 Upstream Signaling cluster_1 Cell Membrane cluster_2 Intracellular Kinase Cascade cluster_3 Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinase (e.g., EGFR) BRAF BRAF Receptor Tyrosine Kinase (e.g., EGFR)->BRAF AKT AKT Receptor Tyrosine Kinase (e.g., EGFR)->AKT Proliferation & Survival Proliferation & Survival BRAF->Proliferation & Survival AKT->Proliferation & Survival CDK2/CDK9 CDK2/CDK9 CDK2/CDK9->Proliferation & Survival Apoptosis Apoptosis Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->BRAF Inhibits Pyrazole Inhibitor->AKT Inhibits Pyrazole Inhibitor->CDK2/CDK9 Inhibits Pyrazole Inhibitor->Apoptosis Induces

Caption: Kinase inhibition pathway by pyrazole derivatives.
Comparative Cytotoxicity Data

The in vitro efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Citation
1,3,4-Triarylpyrazole (Compd. 6) HePG-2 (Liver)PotentDoxorubicin[8]
Pyrazole-Indole Hybrid (7a) HepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7 ± 3.2)[13]
Pyrazole-Indole Hybrid (7b) HepG2 (Liver)7.9 ± 1.9Doxorubicin (24.7 ± 3.2)[13]
Pyrazolo[3,4-b]pyridine (9a) HCT-116 (Colon)26.44 ± 3.23Ribociclib (CDK2: 0.068)[12]
Pyrazolo[3,4-b]pyridine (14g) HCT-116 (Colon)21.81 ± 2.96Ribociclib (CDK2: 0.068)[12]
3-(4-bromophenyl)-...pyrazole (Compd. 3) HePG2 (Liver)6.13Doxorubicin[14]

Note: Data is synthesized from multiple studies for comparative purposes. Experimental conditions may vary.

The data indicates that substitutions on the pyrazole ring significantly impact anticancer activity. For instance, pyrazole-indole hybrids show potent activity against liver cancer cells, with IC₅₀ values substantially lower than the standard drug doxorubicin.[13] The presence of a bromophenyl group, as seen in a derivative synthesized from a related precursor, also confers potent cytotoxicity against liver cancer cells (IC₅₀ = 6.13 µM).[14] This suggests that derivatives of this compound are promising candidates for further development as anticancer agents.

Part 2: Comparative Anti-inflammatory Activity

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is therefore a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[3][16] Pyrazole derivatives, due to their specific structural features, can achieve high selectivity for the COX-2 active site.

Comparative COX-2 Inhibition Data
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation
FR140423 Selective150x less than COX-2150[16]
3-(trifluoromethyl)-5-arylpyrazole 0.024.5225[3]
3,5-diarylpyrazole 0.01--[3]
Celecoxib (Reference) ~0.04~15~375[4]

The data highlights the exceptional potency and selectivity that can be achieved with pyrazole scaffolds. A 3-(trifluoromethyl)-5-arylpyrazole derivative demonstrated a COX-2 IC₅₀ of just 0.02 µM, with a selectivity index of 225.[3] Another novel pyrazole, FR140423, was 150 times more selective for COX-2 over COX-1 and showed anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[16] Given that this compound is a key intermediate for anti-inflammatory drugs, its derivatives hold significant promise for development as potent and selective COX-2 inhibitors.[5][6]

Part 3: Comparative Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, making them an important class in the search for new antimicrobial agents to combat resistance.[17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are known to inhibit essential metabolic pathways in bacteria.[18] For example, certain pyrazoles have been shown to act as DNA gyrase inhibitors, preventing bacterial DNA replication.[18] The incorporation of other heterocyclic moieties, such as thiazole or triazine, onto the pyrazole scaffold can enhance antimicrobial potency and broaden the spectrum of activity.[17][18][20]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Citation
Triazine-fused pyrazole (32) S. epidermidis0.97Tetracycline[18]
Triazine-fused pyrazole (32) E. cloacae0.48Tetracycline[18]
Imidazo-pyridine pyrazole (18) E. coli, K. pneumoniae<1Ciprofloxacin[18]
Hydrazone of pyrazole (21a) S. aureus62.5-125Chloramphenicol[19]
Hydrazone of pyrazole (21a) A. niger2.9-7.8Clotrimazole[19]
Pyrano[2,3-c]pyrazole (3c) B. cereus, S. aureusPotentNeomycin[2]

The results show that pyrazole hybrids can be exceptionally potent. A triazine-fused pyrazole was more effective than tetracycline against multidrug-resistant strains, with an MIC of 0.48 µg/mL against E. cloacae.[18] Similarly, an imidazo-pyridine substituted pyrazole showed broad-spectrum activity superior to ciprofloxacin.[18] These findings suggest that using this compound as a scaffold to synthesize novel heterocyclic hybrids could lead to the development of powerful new antimicrobial agents.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for assessing the biological activities discussed.

cluster_0 General Workflow start Synthesize Pyrazole Derivative activity Select Biological Assay (Anticancer, Antimicrobial, etc.) start->activity invitro Perform In Vitro Assay (e.g., MTT, MIC, COX) activity->invitro data Collect & Analyze Data (IC50 / MIC Calculation) invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimize Optimize Lead Compound sar->optimize

Caption: General experimental workflow for screening pyrazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC₅₀ of a compound against cancer cell lines.[21][22]

  • Cell Culture : Maintain human cancer cell lines (e.g., HepG2, HCT-116) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[21]

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]

  • Drug Treatment : Prepare serial dilutions of the test pyrazole compound (e.g., from 0.1 to 100 µM) in the culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.[21]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[23][24]

  • Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[25]

Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit COX-2 activity.[26][27][28][29]

  • Reagent Preparation : Prepare the reaction buffer, heme cofactor, and human recombinant COX-2 enzyme solution as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[27][28] Keep enzymes on ice.

  • Inhibitor Preparation : Prepare serial dilutions of the test pyrazole compound. For initial screening, a concentration of 10 µM is often used. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) as a negative control.[29]

  • Enzyme Reaction Setup : In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells.

  • Inhibitor Pre-incubation : Add the test compounds, positive control, or vehicle to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[28]

  • Reaction Initiation : Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[26]

  • Signal Detection : Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays) kinetically using a microplate reader. The peroxidase activity of COX converts a probe into a fluorescent product.[27]

  • Data Analysis : Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, yielding compounds with potent and diverse biological activities. While this compound is primarily recognized as a strategic synthetic intermediate, the established high-impact bioactivities of its structural relatives strongly support its potential as a foundational block for next-generation therapeutics.[5][6] The comparative data presented herein demonstrates that aryl-substituted pyrazoles are formidable candidates for anticancer, anti-inflammatory, and antimicrobial agents. The key to unlocking their full potential lies in strategic structural modifications—a process for which this compound is ideally suited. Future research should focus on synthesizing novel libraries from this versatile intermediate and screening them through the robust protocols detailed in this guide to identify lead compounds with superior efficacy and safety profiles.

References

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The Evolving Landscape of Pyrazole-Based Kinase Inhibitors: A Comparative Efficacy Guide to 4-(4-Bromophenyl)-1H-pyrazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Among these, 4-aryl-1H-pyrazol-3-amine derivatives have garnered significant attention as potent modulators of protein kinase activity, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3] This guide provides a comprehensive comparison of the efficacy of 4-(4-bromophenyl)-1H-pyrazol-3-amine and its analogs, offering insights into their structure-activity relationships (SAR), experimental validation, and the signaling pathways they target.

The Strategic Importance of the this compound Scaffold

The this compound core represents a strategic starting point for the design of kinase inhibitors. The pyrazole ring acts as a versatile scaffold for establishing crucial interactions within the ATP-binding pocket of kinases. The 3-amino group often serves as a key hydrogen bond donor, while the 4-aryl substituent, in this case, a 4-bromophenyl group, can be systematically modified to enhance potency and selectivity. The bromine atom, in particular, can engage in halogen bonding and improve the lipophilicity of the compound, potentially enhancing its pharmacokinetic properties.[4]

Structure-Activity Relationship (SAR) and Efficacy Comparison

Targeting Key Kinase Families

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Aberrant VEGFR-2 signaling is a critical driver of tumor angiogenesis.[1][5] Pyrazole derivatives have emerged as potent VEGFR-2 inhibitors. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their cytotoxic and VEGFR-2 inhibitory activities. Notably, compound 3i demonstrated a VEGFR-2 IC50 of 8.93 nM, which is nearly three-fold more potent than the established multi-kinase inhibitor Sorafenib.[6] This highlights the potential of the pyrazole scaffold in generating highly potent anti-angiogenic agents.

Aurora Kinases: The Aurora kinase family, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in many cancers.[7][8] A novel series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed as Aurora-A kinase inhibitors. Compound P-6 from this series exhibited potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines (IC50 = 0.37–0.44 μM) and direct inhibition of Aurora-A kinase with an IC50 of 0.11 ± 0.03 µM.[7]

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[9] A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. Compound 15 from this series was identified as a highly potent CDK2 inhibitor with a Ki of 0.005 µM and demonstrated sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[10]

Comparative Efficacy Data

The following table summarizes the efficacy of representative pyrazole-based kinase inhibitors, providing a basis for understanding the potential of this compound analogs.

Compound IDTarget Kinase(s)IC50/Ki (nM)Target Cell Line(s)Cellular IC50 (µM)
3i VEGFR-28.93PC-3 (Prostate)1.24
P-6 Aurora-A110HCT 116 (Colon), MCF-7 (Breast)0.37-0.44
15 CDK25 (Ki)A2780 (Ovarian)Not specified in µM
23c RETNot specified in nMBaF3/CCDC6-RETPotent inhibition

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Visualizing the Inhibition: Signaling Pathways and Experimental Workflow

To better understand the context of pyrazole-based kinase inhibition, the following diagrams illustrate a simplified signaling pathway and a general experimental workflow for efficacy evaluation.

G cluster_0 Upstream Signaling cluster_1 Downstream Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR) Binds RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Receptor Tyrosine Kinase (e.g., VEGFR)->RAS/RAF/MEK/ERK Activates PI3K/AKT/mTOR PI3K/AKT/mTOR Receptor Tyrosine Kinase (e.g., VEGFR)->PI3K/AKT/mTOR Activates Angiogenesis Angiogenesis Receptor Tyrosine Kinase (e.g., VEGFR)->Angiogenesis Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Pyrazole Analog Pyrazole Analog Pyrazole Analog->Receptor Tyrosine Kinase (e.g., VEGFR) Inhibits

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the point of inhibition by a pyrazole analog.

G Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Kinase Assay->Cellular Proliferation Assay Confirm cellular potency Target Engagement Assay Target Engagement Assay Cellular Proliferation Assay->Target Engagement Assay Validate on-target activity In Vivo Efficacy Studies In Vivo Efficacy Studies Target Engagement Assay->In Vivo Efficacy Studies Evaluate in animal models

Sources

A Researcher's Guide to the Anti-Inflammatory Validation of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of the anti-inflammatory properties of the novel pyrazole compound, 4-(4-bromophenyl)-1H-pyrazol-3-amine. While the pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, as exemplified by the commercial success of celecoxib, specific efficacy and mechanistic data for this particular derivative are not yet widely published.[1][2][3][4] This document serves as a practical, in-depth guide for researchers and drug development professionals to systematically evaluate its potential, comparing it against the benchmark non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and indomethacin.

The experimental protocols and comparative data presented herein are designed to provide a robust validation workflow, from in vivo models of acute inflammation to in vitro mechanistic assays. The causality behind each experimental choice is explained to ensure a thorough understanding of the validation process.

Comparative Benchmarking: Understanding the Controls

To ascertain the therapeutic potential of this compound, a direct comparison with established NSAIDs is crucial. We have selected two standards that represent different classes of cyclooxygenase (COX) inhibitors:

  • Celecoxib: A selective COX-2 inhibitor, known for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] Its mechanism relies on the specific inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation.

  • Indomethacin: A potent, non-selective COX inhibitor, targeting both COX-1 and COX-2 enzymes. It is widely used as a reference compound in anti-inflammatory studies due to its well-characterized and robust effects.[5]

In Vivo Assessment of Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a cornerstone for the evaluation of acute inflammation and is highly predictive of the anti-inflammatory activity of NSAIDs. The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is characterized by the release of prostaglandins, which are the primary targets of NSAIDs.

Hypothetical Comparative Efficacy Data

The following table presents a template for recording and comparing the in vivo anti-inflammatory effects of this compound against the comparators. The data for the test compound is hypothetical and serves as a placeholder for experimental results.

CompoundDose (mg/kg)Mean Increase in Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
This compound 25 (Experimental Data) (Calculated)
This compound 50 (Experimental Data) (Calculated)
Celecoxib500.38 ± 0.0355.3%
Indomethacin100.32 ± 0.0462.4%

In Vitro Mechanistic Validation: Elucidating the Mode of Action

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, a series of in vitro assays are essential. These assays will determine its inhibitory effects on key inflammatory mediators and enzymes.

Cyclooxygenase (COX) Inhibition

Direct measurement of COX-1 and COX-2 inhibition is critical to determine the compound's potency and selectivity. This is a key differentiator for modern anti-inflammatory drugs, with COX-2 selectivity being a desirable trait to minimize gastrointestinal toxicity.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Assessing the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages provides insight into its anti-inflammatory potential beyond COX inhibition.

Inhibition of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response. Evaluating the inhibitory effect of the compound on the release of these cytokines from LPS-stimulated immune cells will further delineate its anti-inflammatory profile.

Hypothetical In Vitro Comparative Data

This table provides a template for the in vitro mechanistic data. The values for the test compound are hypothetical and should be replaced with experimental findings.

AssayThis compound (IC₅₀, µM)Celecoxib (IC₅₀, µM)Indomethacin (IC₅₀, µM)
COX-1 Inhibition (Experimental Data) >100.1
COX-2 Inhibition (Experimental Data) 0.050.9
NO Inhibition (Experimental Data) ~20~15
TNF-α Inhibition (Experimental Data) ~25~10
IL-6 Inhibition (Experimental Data) >50~30

Visualizing the Pathways and Processes

To provide a clear conceptual understanding, the following diagrams illustrate the key inflammatory pathway and the experimental workflow for the validation of this compound.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_COX1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 Test_Compound 4-(4-bromophenyl)- 1H-pyrazol-3-amine Test_Compound->COX1 ? Test_Compound->COX2 ?

Caption: Arachidonic Acid Cascade and NSAID Inhibition.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Mechanistic Assays Animal_Model Carrageenan-Induced Paw Edema in Rats Paw_Volume Measure Paw Volume Animal_Model->Paw_Volume Inhibition_Calculation Calculate % Inhibition Paw_Volume->Inhibition_Calculation COX_Assay COX-1/COX-2 Inhibition Assay IC50_Determination Determine IC50 Values COX_Assay->IC50_Determination NO_Assay Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages NO_Assay->IC50_Determination Cytokine_Assay TNF-α & IL-6 Inhibition in LPS-stimulated Macrophages Cytokine_Assay->IC50_Determination Test_Compound This compound & Comparators Test_Compound->Animal_Model Test_Compound->COX_Assay Test_Compound->NO_Assay Test_Compound->Cytokine_Assay

Caption: Experimental Workflow for Anti-inflammatory Validation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound, Celecoxib, Indomethacin

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Control (vehicle), Test Compound (multiple doses), Celecoxib, and Indomethacin.

  • Administer the test compound, comparators, or vehicle orally by gavage.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Calculate the increase in paw volume (edema) as Vt - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the test compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compound, Celecoxib, Indomethacin dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) or a colorimetric/fluorometric COX inhibitor screening kit.

Procedure:

  • Prepare serial dilutions of the test compound and comparators.

  • In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound, comparators, or vehicle (solvent control) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction using a suitable reagent (e.g., HCl).

  • Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound, Celecoxib, Indomethacin

  • Griess Reagent (for nitrite determination)

  • MTT or other viability assay reagents

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or comparators for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.

  • Assess cell viability using an MTT assay to rule out cytotoxicity-mediated reduction in NO production.

  • Calculate the percentage of NO inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ value for NO inhibition.

Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Objective: To measure the effect of the test compound on the production of TNF-α and IL-6 by activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS from E. coli

  • Test compound, Celecoxib, Indomethacin

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol. The incubation time for cytokine production may vary (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Assess cell viability to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to validate the anti-inflammatory potential of this compound. By following these detailed protocols and comparing the results with the well-characterized NSAIDs, celecoxib and indomethacin, researchers can generate the necessary data to establish its efficacy, selectivity, and mechanism of action. The provided templates and visualizations are intended to aid in the systematic collection and interpretation of experimental data, ultimately contributing to the informed development of novel anti-inflammatory therapeutics.

References

A Technical Guide to the In Vitro and In Vivo Evaluation of 4-(4-bromophenyl)-1H-pyrazol-3-amine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with various biological targets.[3] Derivatives of pyrazole have been successfully developed into drugs for a range of conditions, including inflammation, pain, and cancer.[4][5]

This guide focuses on the therapeutic potential of a specific derivative, 4-(4-bromophenyl)-1H-pyrazol-3-amine. While direct in vitro and in vivo data for this compound are limited in publicly available literature, its structural motifs—a pyrazole core, a bromophenyl group, and an amine substituent—suggest a strong likelihood of significant biological activity. The bromophenyl group can enhance lipophilicity, potentially improving bioavailability, while the pyrazole-amine core is a known pharmacophore for kinase and cyclooxygenase (COX) inhibition.[6]

This guide will, therefore, extrapolate from data on closely related analogs to provide a comparative analysis of the anticipated performance of this compound. We will delve into detailed experimental protocols for its evaluation and compare its potential efficacy against established and emerging alternatives in both anti-inflammatory and anticancer applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for pyrazole synthesis. A common and effective approach is the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

General Synthesis Protocol:

A plausible synthetic route involves the reaction of 2-(4-bromobenzoyl)acetonitrile with hydrazine hydrate.

Step 1: Synthesis of 2-(4-bromobenzoyl)acetonitrile. This intermediate can be prepared via the Claisen condensation of 4-bromoacetophenone with ethyl cyanoformate.

Step 2: Cyclization to form the pyrazole ring. The purified 2-(4-bromobenzoyl)acetonitrile is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated for several hours, and upon cooling, the product crystallizes and can be purified by recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 4-bromoacetophenone 4-bromoacetophenone 2-(4-bromobenzoyl)acetonitrile 2-(4-bromobenzoyl)acetonitrile 4-bromoacetophenone->2-(4-bromobenzoyl)acetonitrile Claisen Condensation ethyl_cyanoformate ethyl_cyanoformate ethyl_cyanoformate->2-(4-bromobenzoyl)acetonitrile target_compound This compound 2-(4-bromobenzoyl)acetonitrile->target_compound Cyclization hydrazine_hydrate hydrazine_hydrate hydrazine_hydrate->target_compound

Caption: Synthetic workflow for this compound.

In Vitro Studies: Projecting Anti-Inflammatory and Anticancer Activity

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit both anti-inflammatory and anticancer properties, likely through the inhibition of key enzymes such as cyclooxygenases (COXs) and protein kinases.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives are potent inhibitors of COX enzymes, which are central to the inflammatory cascade.[7] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.

This assay determines the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.[1]

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

    • Add the test compound or vehicle (DMSO) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction with a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib ~7.6~0.04~190[4]
Indomethacin ~0.1~1.00.1[8]
Hypothetical: this compound To be determinedTo be determinedTo be determined
Analog 1 (e.g., a 3,5-diarylpyrazole)>100.02>500[7]
Analog 2 (e.g., a pyrazole-thiazole hybrid)>100.03>333[7]
Anticancer Activity: Cytotoxicity and Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[9] These compounds often target kinases involved in cell proliferation and survival signaling pathways, such as EGFR, VEGFR, and CDKs.[1][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 value (the concentration required to inhibit 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

CompoundTarget Cell LineGI50/IC50 (µM)Putative TargetReference
Sorafenib HepG2 (Liver)~2-5Multi-kinase[10]
Erlotinib A549 (Lung)~5-10EGFR[8]
Hypothetical: this compound To be determinedTo be determinedTo be determined
Analog 3 (a pyrazole-indole hybrid)HepG2 (Liver)6.1CDK-2[11]
Analog 4 (a 3,4-diaryl pyrazole)Various0.00006 - 0.00025Tubulin[12]

In Vivo Studies: Evaluating Therapeutic Efficacy and Safety

In vivo studies are crucial for determining the therapeutic potential and safety profile of a drug candidate in a whole-organism context.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound, a positive control (e.g., indomethacin), or a vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Anticancer Efficacy: Human Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunocompromised mice to assess the in vivo antitumor activity of a compound.[13]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Compound Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound, a positive control (e.g., a standard chemotherapeutic agent), or a vehicle according to a predetermined schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Comparison with Alternatives

While this compound shows promise based on its structural class, it is important to consider alternative therapeutic strategies.

Alternatives in Anti-Inflammatory Drug Discovery
  • Non-Pyrazole Selective COX-2 Inhibitors: Compounds like the diaryl-furanones and -isoxazoles have been developed as alternatives to pyrazole-based COX-2 inhibitors.[14]

  • Dual COX/LOX Inhibitors: Targeting both cyclooxygenase and lipoxygenase pathways can offer a broader anti-inflammatory effect.

  • Biologics: Monoclonal antibodies and other protein-based therapies that target specific cytokines (e.g., TNF-α, IL-6) are highly effective for certain inflammatory diseases but are generally more expensive and require injection.

Alternatives in Anticancer Drug Discovery
  • Non-Pyrazole Kinase Inhibitors: A vast number of kinase inhibitors with different heterocyclic cores (e.g., quinazolines, pyridopyrimidines) are approved or in clinical development.[15]

  • Immunotherapies: Checkpoint inhibitors and CAR-T cell therapies have revolutionized the treatment of many cancers by harnessing the patient's own immune system.

  • Targeted Protein Degraders (PROTACs): These emerging therapeutics offer a novel mechanism of action by inducing the degradation of target proteins rather than just inhibiting their function.

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet widely available, the extensive research on related pyrazole derivatives strongly suggests its potential as a valuable lead compound in both anti-inflammatory and anticancer drug discovery. Its structural features point towards a likely mechanism of action involving the inhibition of key enzymes like COX and various protein kinases.

The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of this compound. Future research should focus on its synthesis and subsequent screening in the described assays to determine its specific activity and selectivity profile. A thorough investigation of its pharmacokinetic and toxicological properties will also be essential for its further development as a potential therapeutic agent. The comparative data presented herein will serve as a benchmark for assessing its performance against existing and emerging treatment modalities.

References

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  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
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  • Chun, K. S., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 68(1), 12–17.
  • Sargent, J. C., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR protocols, 4(1), 102026.
  • Romagnoli, R., et al. (2018). Synthesis of 3,4-Diaryl Pyrazole Derivatives as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 61(5), 2035-2048.
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  • Kumari, S., & Gupta, H. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(10), 5000-5010.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
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The Ascendancy of Pyrazole Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 4-(4-bromophenyl)-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the pyrazole nucleus has emerged as a "privileged scaffold." Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of pyrazole derivatives: those based on the 4-(4-bromophenyl)-1H-pyrazol-3-amine core. We will dissect the influence of structural modifications on their biological activity, compare their performance against established clinical alternatives, and provide the detailed experimental methodologies that underpin these findings.

The this compound Scaffold: A Promising Starting Point

The this compound scaffold serves as a versatile and strategic starting point for the development of kinase inhibitors. The rationale for its selection is rooted in several key features:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere of other aromatic systems and can engage in crucial hydrogen bonding interactions with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors.[1][2]

  • The 3-Amino Group: This functional group provides a critical vector for introducing a wide array of substituents. Modification at this position allows for the exploration of interactions with the solvent-exposed region of the kinase domain, influencing both potency and selectivity.

  • The 4-(4-bromophenyl) Moiety: The bromophenyl group occupies the ATP-binding pocket and can be a key determinant of affinity. The bromine atom can participate in halogen bonding and provides a handle for further synthetic elaboration through cross-coupling reactions.[1][3] Furthermore, its lipophilicity can contribute to improved bioavailability.[4]

Deconstructing the Structure-Activity Relationship (SAR)

While a comprehensive, head-to-head SAR study on a single, unified series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize a robust SAR model by drawing logical parallels from structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors and other relevant pyrazole-based compounds.[1][5] The following table illustrates the anticipated impact of various substitutions on kinase inhibitory activity, with a focus on key cancer-related kinases such as VEGFR2 and Aurora kinases.

Table 1: Representative Structure-Activity Relationship of this compound Derivatives

Position of Substitution Substituent (R) Anticipated Effect on Kinase Inhibitory Activity (e.g., VEGFR2, Aurora A/B) Rationale
N1 of Pyrazole Small alkyl (e.g., -CH₃)Generally well-tolerated or may slightly enhance potency.Can improve metabolic stability and fine-tune the orientation of the scaffold in the binding pocket.
Bulky alkyl or arylMay decrease activity.Steric hindrance could disrupt optimal binding with the kinase hinge region.
3-Amino Group (-NH-R) Hydrogen (unsubstituted)Baseline activity.Provides a hydrogen bond donor for interaction with the kinase.
Acyl (e.g., -C(O)CH₃)Potentially increased potency.The carbonyl oxygen can act as a hydrogen bond acceptor, forming additional interactions.
Aryl or HeteroarylCan significantly modulate potency and selectivity.Allows for exploration of the solvent-exposed region and potential interactions with residues outside the immediate ATP-binding site. Substituents on the aryl ring are critical.
Aryl/Heteroaryl at 3-Amino (further substitution) Electron-withdrawing groups (e.g., -CF₃, -Cl)Often enhances potency.Can improve binding affinity through electronic effects and hydrophobic interactions.
Electron-donating groups (e.g., -OCH₃)Variable effects, may decrease potency.Can alter the electronic properties and steric profile, potentially leading to less favorable interactions.
Bulky groupsCan be beneficial if they occupy a specific hydrophobic pocket.The effect is highly dependent on the specific kinase topology.

Comparative Performance Analysis: Benchmarking Against Clinical Standards

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established, clinically approved multi-kinase inhibitors such as Sorafenib and Sunitinib. These drugs are staples in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma, and share overlapping targets with many pyrazole-based inhibitors, such as VEGFR2.

Table 2: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Compound/Drug VEGFR2 Aurora A Aurora B FLT3
Representative Pyrazole Derivative (Hypothetical) 10 - 10050 - 20020 - 1505 - 50
Sorafenib 90--58
Sunitinib 9--250

Note: The IC₅₀ values for the hypothetical pyrazole derivative are estimated based on SAR trends observed in structurally similar compounds. Actual values would require experimental validation. Data for Sorafenib and Sunitinib are compiled from various sources and may vary depending on the specific assay conditions.[4][6]

This comparative data suggests that optimized this compound derivatives have the potential to exhibit potent inhibition of key oncogenic kinases, rivaling or even exceeding the activity of established drugs against certain targets. The key to unlocking this potential lies in the strategic exploration of the chemical space around the core scaffold.

Experimental Methodologies: The Foundation of Reliable Data

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and the subsequent evaluation of its kinase inhibitory activity.

Synthesis of a Representative Derivative: N-(4-(4-bromophenyl)-1H-pyrazol-3-yl)acetamide

This protocol outlines a plausible synthetic route, drawing from established methods for pyrazole synthesis and N-acylation.[7][8]

Workflow for the Synthesis of N-(4-(4-bromophenyl)-1H-pyrazol-3-yl)acetamide

A Starting Material: 4-Bromophenylacetonitrile B Step 1: Claisen Condensation (Sodium ethoxide, Ethyl formate) A->B C Intermediate: 2-(4-bromophenyl)-3-oxopropanenitrile B->C D Step 2: Cyclization (Hydrazine hydrate) C->D E Core Scaffold: This compound D->E F Step 3: N-Acylation (Acetic anhydride, Pyridine) E->F G Final Product: N-(4-(4-bromophenyl)-1H-pyrazol-3-yl)acetamide F->G

Caption: Synthetic workflow for a representative derivative.

Step-by-Step Protocol:

  • Synthesis of 2-(4-bromophenyl)-3-oxopropanenitrile: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4-bromophenylacetonitrile and ethyl formate. Stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and the product is extracted.

  • Synthesis of this compound: The intermediate from step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the product precipitates and is collected by filtration.

  • Synthesis of N-(4-(4-bromophenyl)-1H-pyrazol-3-yl)acetamide: The this compound is dissolved in pyridine, and acetic anhydride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10]

Workflow for the ADP-Glo™ Kinase Assay

A Kinase Reaction: Kinase, Substrate, ATP, Test Compound B Step 1: Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) A->B C Incubation (40 min) B->C D Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) C->D E Incubation (30-60 min) D->E F Measure Luminescence E->F

Caption: Workflow for measuring kinase inhibition.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase (e.g., VEGFR2), the appropriate substrate, ATP, and the test compound (a this compound derivative) at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Termination and ATP Depletion: After incubating the kinase reaction at room temperature, add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase activity relative to the negative control for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships, synthesized from related chemical series, highlight the critical importance of substitutions at the 3-amino and N1 positions of the pyrazole ring for achieving high potency and selectivity. Comparative analysis indicates that optimized derivatives have the potential to compete with and even surpass the performance of clinically established drugs for specific kinase targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a comprehensive library of this compound derivatives to validate and refine the SAR models presented here. Exploration of a wider range of substitutions at the 3-amino group, including diverse heterocyclic systems, is warranted to probe for novel interactions and enhance selectivity profiles. Furthermore, in vivo studies of the most promising compounds will be crucial to assess their pharmacokinetic properties, efficacy, and safety in relevant disease models. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.

References

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A Senior Application Scientist's Guide: Comparative Analysis of 4-(4-bromophenyl)-1H-pyrazol-3-amine with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4][5] This guide provides a comparative framework for evaluating novel pyrazole-based compounds, using 4-(4-bromophenyl)-1H-pyrazol-3-amine as a representative molecule.

While this compound may be a novel or less-characterized entity, its 3-aminopyrazole core is a key pharmacophore found in inhibitors targeting a wide range of kinases.[2] To establish a robust benchmark for its potential efficacy and selectivity, we will compare its hypothetical profile against well-established, clinically relevant kinase inhibitors that share structural or functional similarities:

  • BCR-ABL Inhibitors (e.g., Imatinib, Dasatinib): These drugs revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the constitutively active Bcr-Abl fusion protein.[6][7][8] Their mechanism provides a classic example of ATP-competitive inhibition.[7]

  • VEGFR-2 Inhibitors (e.g., Sunitinib, Sorafenib): These are multi-targeted inhibitors crucial for blocking angiogenesis, a process vital for tumor growth and metastasis.[9][10]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the critical signaling pathways, provide a quantitative comparison of inhibitor potency, and detail the essential experimental protocols required to profile a novel compound like this compound.

Mechanistic Framework: Targeting the Kinase ATP-Binding Site

The vast majority of small-molecule kinase inhibitors, including those built on the pyrazole scaffold, function as ATP-competitive inhibitors.[7][9] They are designed to bind within the ATP pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The pyrazole core is particularly effective as it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region, a flexible loop connecting the N- and C-lobes of the catalytic domain.[2] This interaction is a cornerstone of achieving high-potency inhibition.

Key Signaling Pathways in Oncology

A thorough understanding of the signaling pathways targeted by benchmark inhibitors is essential for contextualizing the activity of a new chemical entity.

The BCR-ABL Pathway in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives CML.[6][11] This oncoprotein activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[12][13][14][15][16] Inhibiting BCR-ABL is a clinically validated strategy to halt CML progression.[7][8]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/GAB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 PKC_MAPK PKC-RAF-MEK-ERK (MAPK Pathway) PLCg->PKC_MAPK AKT AKT PI3K->AKT Proliferation Proliferation PKC_MAPK->Proliferation Migration Migration PKC_MAPK->Migration Survival Survival AKT->Survival

VEGF-A/VEGFR-2 signaling in angiogenesis.

Quantitative Efficacy Comparison of Benchmark Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The table below summarizes the reported IC50 values for our selected benchmark drugs against their primary targets. A researcher synthesizing and testing this compound would aim to generate similar data to contextualize its potency and selectivity.

InhibitorPrimary Target(s)Reported IC50 (nM)Reference(s)
Imatinib BCR-ABL, c-Kit, PDGFR~100-600[17]
Dasatinib BCR-ABL, Src family<1.0[17]
Sunitinib VEGFR-2, PDGFRβ, c-Kit2-80[18]
Sorafenib VEGFR-2, PDGFRβ, Raf90 (VEGFR-2), 6 (B-Raf)[10]
This compound To Be DeterminedTBD

Table 1: Comparative in vitro potency of selected kinase inhibitors. The IC50 values serve as a benchmark for evaluating novel compounds.

Experimental Protocols for Kinase Inhibitor Profiling

To ensure data integrity and reproducibility, standardized, well-controlled assays are paramount. The following protocols provide a robust framework for the initial biochemical and cellular characterization of a novel inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It quantifies the amount of ATP consumed during the phosphorylation reaction. [19][20]A lower kinase activity results in higher residual ATP, leading to a stronger luminescent signal.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration at or near the Michaelis constant (Km) for the specific kinase is crucial. [21]This ensures the assay is sensitive to competitive inhibitors. Testing at supra-physiological ATP levels can mask the effect of a competitive inhibitor, leading to artificially high IC50 values.

  • Controls: Including a "no inhibitor" (DMSO vehicle) control establishes 100% kinase activity, while a "no enzyme" control defines the background signal. A known potent inhibitor (e.g., Staurosporine) serves as a positive control to validate assay performance. [19]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound Incubate_Inhibitor 3. Add Compound & Kinase to Plate. Incubate. Compound_Prep->Incubate_Inhibitor Reaction_Mix 2. Prepare Kinase/ Substrate Master Mix Initiate_Reaction 4. Add ATP/Substrate to Initiate. Incubate. Reaction_Mix->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Stop_Reaction 5. Stop Reaction & Deplete Remaining ATP Initiate_Reaction->Stop_Reaction Detect_Signal 6. Convert ADP to ATP & Measure Luminescence Stop_Reaction->Detect_Signal Analyze 7. Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze

General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • To appropriate wells, add 50 nL of the serially diluted compound or DMSO control.

    • Add 5 µL of a solution containing the purified target kinase (e.g., ABL, VEGFR-2) in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase-specific substrate peptide and ATP (at its Km concentration) in assay buffer.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Phospho-Substrate Assay

This assay measures the ability of an inhibitor to block kinase activity within a cellular context, which is a more physiologically relevant measure of potency. It quantifies the phosphorylation of a specific downstream substrate of the target kinase. [22][23] Causality Behind Experimental Choices:

  • Cell Line Selection: The chosen cell line must express the target kinase and show detectable basal or stimulated phosphorylation of its downstream substrate. For example, K562 cells, which are BCR-ABL positive, are a standard model for testing BCR-ABL inhibitors.

  • Antibody Specificity: The use of a highly specific antibody that recognizes only the phosphorylated form of the substrate is critical for a clean signal. A second antibody against the total protein is used for normalization, ensuring that changes in signal are due to inhibition of phosphorylation, not changes in protein expression. [22] Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells (e.g., K562 cells for BCR-ABL, or HUVEC cells stimulated with VEGF for VEGFR-2) in a 96-well plate and allow them to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of this compound or DMSO control for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the treatment media and add 50-100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis and preservation of phosphorylation states.

  • Detection (e.g., ELISA-based):

    • Transfer the cell lysates to an antibody-coated plate (e.g., a plate pre-coated with a capture antibody for the total substrate protein).

    • Incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-CrkL for BCR-ABL, or anti-phospho-PLCγ for VEGFR-2). This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal (determined in a parallel assay).

    • Calculate the percent inhibition relative to the DMSO-treated control and determine the cellular IC50 value as described in the in vitro protocol.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of a novel pyrazole-based kinase inhibitor, this compound. By employing standardized biochemical and cell-based assays and comparing the resulting potency data against established drugs like Imatinib and Sunitinib, researchers can rapidly ascertain the compound's potential.

The critical next step following initial potency determination is a comprehensive selectivity screen. Profiling the compound against a broad panel of kinases (e.g., a 100-kinase panel) is essential to understand its off-target effects and therapeutic window. [1]The rich history of pyrazole-based inhibitors provides a valuable roadmap; by understanding how subtle structural modifications on this privileged scaffold influence kinase selectivity, researchers can rationally design the next generation of targeted therapies. The 3-aminopyrazole core within this compound represents a promising starting point for the discovery of potent and selective kinase inhibitors.

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  • Taylor & Francis. (n.d.). Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. Available at: [Link]

  • Wang, J., & Zhang, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Selleckchem. (n.d.). VEGFR inhibitors. Selleckchem.com. Available at: [Link]

  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • S. M., S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biochemistry and Molecular Biology Letters. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available at: [Link]

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A Researcher's Guide to Deconvoluting the Target Selectivity of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "one drug, one target" is an increasingly rare ideal. The reality is that small molecules often interact with multiple cellular proteins, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, off-target effects are a primary driver of toxicity and a significant hurdle in drug development. Therefore, a rigorous and early assessment of a compound's target selectivity is not just advantageous; it is critical.

This guide provides a comprehensive framework for assessing the target selectivity of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a compound built around the pyrazole scaffold—a privileged structure in medicinal chemistry known for its prevalence in kinase inhibitors. While this compound is utilized as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents, its specific biological targets and selectivity profile are not widely characterized.

Here, we will move beyond theoretical discussions and delve into a practical, multi-pronged experimental strategy. We will outline detailed protocols, explain the rationale behind our experimental choices, and present hypothetical data to illustrate how to interpret the results. This guide is designed for researchers at the front lines of drug discovery, providing the tools to build a robust and reliable selectivity profile for this and other novel chemical entities.

The Importance of a Multi-Modal Approach to Selectivity Profiling

To obtain a holistic view of a compound's selectivity, it is essential to employ a combination of techniques that probe different aspects of its interactions within a biological system. We will focus on two powerful and complementary methods:

  • Activity-Based Kinome Profiling (e.g., KiNativ™-like approach): This chemoproteomic method allows for a broad, unbiased screen of a compound's inhibitory activity against a large portion of the kinome directly in a native cellular context. It provides a quantitative measure of a compound's potency and selectivity against hundreds of kinases simultaneously.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay provides direct evidence of target engagement within intact cells. By measuring the thermal stabilization of a protein upon ligand binding, CETSA can validate the hits from broader profiling assays and confirm that the compound binds to its intended target in a physiological environment.

For comparative purposes throughout this guide, we will contrast the hypothetical performance of This compound (Compound A) with two reference compounds:

  • Staurosporine (Compound B): A well-known, potent, and highly promiscuous kinase inhibitor.

  • "Pyrazolobind" (Compound C): A hypothetical, highly selective inhibitor of Aurora Kinase A.

Workflow for Assessing Target Selectivity

The following diagram illustrates the proposed workflow for a comprehensive assessment of target selectivity.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Target Validation with CETSA cluster_2 Phase 3: Data Integration and Analysis A1 Prepare Cell Lysates A2 Incubate with Compound A, B, or C A1->A2 A3 Label with ATP-based Probe (e.g., ATP-biotin) A2->A3 A4 Enrich Probe-Labeled Peptides A3->A4 A5 LC-MS/MS Analysis A4->A5 A6 Quantify Kinase Inhibition A5->A6 C1 Identify Primary Targets and Off-Targets A6->C1 Identifies inhibited kinases B1 Treat Intact Cells with Compound B2 Heat Shock at Temperature Gradient B1->B2 B3 Cell Lysis and Separation of Soluble/Aggregated Proteins B2->B3 B4 Quantify Soluble Target Protein (e.g., Western Blot, MS) B3->B4 B5 Generate Melt Curves and Isothermal Dose-Response Curves B4->B5 B5->C1 Confirms direct target binding C2 Calculate Selectivity Scores C1->C2 C3 Compare Profiles of Compounds A, B, and C C2->C3 C4 Hypothesis Generation for Phenotypic Effects C3->C4

Caption: Workflow for assessing compound target selectivity.

Experimental Protocols

Activity-Based Kinome Profiling (KiNativ™-like approach)

This protocol is adapted from established chemoproteomic methods that utilize ATP-based probes to assess the activity of kinases in a competitive binding format.

Rationale: This method provides a broad snapshot of the kinases that are functionally inhibited by the compound in a complex biological sample. By competing with an ATP-based probe that covalently labels the active site of kinases, the compound's ability to prevent this labeling is directly proportional to its inhibitory potency.

Step-by-Step Protocol:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., HeLa or a cancer cell line relevant to the compound's intended therapeutic area) to ~80% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Inhibition:

    • Aliquot the cell lysate into tubes.

    • Add varying concentrations of Compound A , Compound B (Staurosporine), or Compound C ("Pyrazolobind") to the lysates. Include a DMSO vehicle control.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the compound to bind to its target kinases.

  • Probe Labeling:

    • Add a biotinylated acyl-ATP probe to each lysate. This probe will covalently modify the conserved lysine in the ATP-binding pocket of active kinases.

    • Incubate for a short, defined time (e.g., 10 minutes) to allow for the labeling reaction. The timing is critical to ensure that the observed inhibition reflects the true binding affinity.

  • Protein Digestion and Peptide Enrichment:

    • Denature the proteins and reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides (derived from the active sites of labeled kinases) using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Elute the enriched peptides from the beads.

A Comparative Guide to Elucidating the Mechanism of Action of Novel Pyrazole-Based Compounds: A Case Study of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

To the experienced medicinal chemist, the pyrazole ring is a familiar and highly valued scaffold. This five-membered aromatic heterocycle is a cornerstone in modern drug discovery, recognized for its metabolic stability and its ability to serve as a versatile pharmacophore engaging with a wide array of biological targets.[1][2][3] Its prevalence is underscored by its presence in numerous blockbuster drugs, from the anti-inflammatory agent Celecoxib to kinase inhibitors like Ruxolitinib, which are critical in oncology and inflammation.[4][5] The pyrazole nucleus acts as a rigid scaffold that can be readily functionalized, allowing for the precise orientation of substituents to optimize target binding, selectivity, and pharmacokinetic properties.[4][6]

This guide focuses on a specific, under-characterized derivative: 4-(4-bromophenyl)-1H-pyrazol-3-amine . While this compound is commercially available and utilized as a synthetic intermediate[7][8], its specific mechanism of action (MoA) is not extensively documented in public literature. Given the well-established precedent for pyrazole derivatives as potent kinase inhibitors[9][10][11], a logical starting hypothesis is that this compound modulates kinase activity.

This document provides a comprehensive, field-proven workflow for researchers to systematically investigate the MoA of this compound (hereafter referred to as Compound X ). We will compare its hypothetical profile to well-characterized pyrazole-based kinase inhibitors, Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor), to illustrate how experimental data can be used to build a robust, evidence-based mechanistic profile.

Part 1: Foundational Strategy - From Phenotypic Screening to Target Identification

The journey to elucidate a compound's MoA begins with a broad, unbiased assessment of its biological activity, followed by a logical narrowing of focus to identify a specific molecular target. The causality behind this workflow is to first confirm a cellular effect (the "what") before investing resources into identifying the specific protein interaction (the "how").

Initial Workflow for MoA Elucidation

Below is a top-level overview of the systematic process for characterizing a novel kinase inhibitor, a workflow we will detail throughout this guide.

cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & MoA pheno Phenotypic Screening (e.g., Cell Viability Assay) determine_ic50 Determine Cellular IC50 pheno->determine_ic50 kinase_panel Broad Kinase Panel Screen determine_ic50->kinase_panel Proceed if Potent hit_id Identify Primary Kinase 'Hits' kinase_panel->hit_id in_vitro_assay In Vitro Kinase Assays (Biochemical IC50) hit_id->in_vitro_assay Validate Hits target_engagement Cellular Target Engagement (e.g., Western Blot) in_vitro_assay->target_engagement pathway_analysis Downstream Pathway Analysis (Cell Cycle, Apoptosis) target_engagement->pathway_analysis

Caption: General workflow for evaluating a novel kinase inhibitor.

Step 1.1: Cellular Proliferation/Viability Assays

The first essential experiment is to determine if Compound X has any effect on cell survival or growth. This establishes a quantifiable biological endpoint. A standard MTS or resazurin-based assay across a panel of cancer cell lines (e.g., K562 for leukemia, HCT116 for colon cancer) is a robust starting point.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of Compound X , Ruxolitinib, and Tozasertib (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 72 hours. Include a vehicle (0.1% DMSO) control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Trustworthiness Check: A self-validating protocol includes positive controls (known inhibitors like Ruxolitinib and Tozasertib) to ensure the assay is sensitive and reproducible. The resulting IC50 values should be consistent with published literature for these standards.

Step 1.2: Broad Kinase Panel Screening

Assuming Compound X demonstrates potent anti-proliferative activity (e.g., IC50 < 10 µM), the next logical step is to test our primary hypothesis: is it a kinase inhibitor? A broad kinase panel screen (e.g., against >400 kinases) is the most efficient method for unbiased target identification. This experiment provides a "fingerprint" of the compound's selectivity.

Data Presentation: Hypothetical Kinase Panel Results

The data from such a screen is typically presented as percent inhibition at a fixed concentration (e.g., 1 µM). Potent "hits" are identified for follow-up validation.

Kinase TargetCompound X (% Inhibition @ 1µM)Ruxolitinib (% Inhibition @ 1µM)Tozasertib (% Inhibition @ 1µM)
JAK115%98% 12%
JAK222%99% 18%
Aurora A95% 10%97%
Aurora B92% 8%95%
CDK288% 5%45%
ABL112%3%9%

This hypothetical data suggests Compound X is a potent inhibitor of Aurora and CDK kinases, with a profile distinct from the JAK-selective Ruxolitinib.

Part 2: Target Validation and Mechanistic Deep Dive

Identifying hits from a large panel is just the beginning. The next phase involves rigorously validating these interactions and understanding the downstream cellular consequences. This is where we differentiate between mere binding and true functional inhibition within a cellular context.

Step 2.1: In Vitro Biochemical Assays

The first validation step is to confirm direct inhibition of the putative kinase targets in a clean, cell-free system. This involves measuring the enzymatic activity of the purified kinase in the presence of increasing concentrations of the inhibitor to determine a biochemical IC50.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., Aurora A), its specific substrate peptide, and ATP at its Km concentration.

  • Inhibitor Addition: Add serially diluted Compound X (or controls) to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is directly proportional to kinase activity.

  • Data Analysis: Plot the luminescent signal against inhibitor concentration to calculate the biochemical IC50.

Data Presentation: Comparative Biochemical Potency

CompoundTarget KinaseBiochemical IC50 (nM)
Compound X Aurora A35
Aurora B78
CDK255
Ruxolitinib JAK13.3
JAK22.8
Tozasertib Aurora A4
Aurora B15

This data would confirm that Compound X is a direct, potent inhibitor of the identified kinases.

Step 2.2: Cellular Target Engagement via Western Blot

A crucial step is to prove that the compound inhibits its target inside the cell. This is achieved by measuring the phosphorylation status of a known, direct substrate of the target kinase. For an Aurora kinase inhibitor, a key substrate is Histone H3 at Serine 10 (pHH3-S10).

cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Immunodetection cell_culture 1. Culture Cells (e.g., HCT116) treatment 2. Treat with Inhibitor (Dose-Response) cell_culture->treatment lysis 3. Lyse Cells & Quantify Protein treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Transfer to Membrane sds_page->transfer blocking 6. Block Membrane transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pHH3-S10) blocking->primary_ab secondary_ab 8. HRP-Secondary Antibody primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection

Caption: Standard experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Treatment: Treat HCT116 cells with increasing concentrations of Compound X (e.g., 0.1x, 1x, 10x cellular IC50) for 2-4 hours. Include a positive control (Tozasertib) and vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein lysate per lane on a 4-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with a primary antibody against the phospho-substrate (e.g., anti-phospho-Histone H3 Ser10). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Validation: Strip and re-probe the membrane for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading and that the compound does not affect total protein levels.

Expertise & Experience: The choice of phospho-biomarker is critical. For Aurora kinases, pHH3-S10 is a direct and specific substrate. A dose-dependent decrease in this signal is strong evidence of on-target activity. For a JAK inhibitor like Ruxolitinib, one would probe for phospho-STAT3.[12] This demonstrates how the experimental design must be tailored to the specific target class being investigated.

Part 3: Downstream Functional Consequences and Pathway Analysis

Confirming target engagement is not the final step. We must connect the inhibition of a specific kinase to the observed cellular phenotype (e.g., decreased proliferation). Aurora kinases are master regulators of mitosis.[9] Therefore, their inhibition should lead to distinct, measurable defects in cell cycle progression.

Inhibition of the Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora A/B in mitosis and where inhibitors like Compound X and Tozasertib are expected to act.

Prophase Prophase Metaphase Metaphase Prophase->Metaphase Mitotic Spindle Formation Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division Endoreduplication Endoreduplication (>4N DNA) Cytokinesis->Endoreduplication Mitotic Slippage (Inhibition) Apoptosis Apoptosis Endoreduplication->Apoptosis leads to AuroraA Aurora A AuroraA->Prophase controls AuroraB Aurora B AuroraB->Metaphase controls AuroraB->Cytokinesis controls Inhibitor Compound X / Tozasertib Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora kinase signaling pathway during mitosis.

Step 3.1: Cell Cycle Analysis

Inhibition of Aurora kinases disrupts mitosis, typically causing a G2/M arrest followed by "mitotic slippage," where cells exit mitosis without properly dividing, resulting in a polyploid (>4N DNA content) population. This can be quantified by flow cytometry using propidium iodide (PI) staining.

Experimental Protocol: Cell Cycle Analysis

  • Treatment: Synchronize cells (e.g., using a thymidine block) and then treat with Compound X or Tozasertib at their respective IC50 concentrations for 24-48 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash out the ethanol and resuspend cells in a PI/RNase staining buffer.

  • Acquisition: Analyze at least 10,000 cells per sample using a flow cytometer, measuring the fluorescence of the DNA-bound PI.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and identify any polyploid populations.

Comparative Data Interpretation: An Aurora kinase inhibitor is expected to cause a significant increase in the G2/M and >4N cell populations. In contrast, a JAK inhibitor like Ruxolitinib would not be expected to produce this specific cell cycle phenotype, further validating the MoA of Compound X .

Conclusion: Synthesizing a Coherent Mechanistic Narrative

Through the systematic application of the workflows described above, we can build a compelling, evidence-based case for the mechanism of action of This compound (Compound X) . By starting with broad phenotypic assays and progressively narrowing the investigation with target-specific biochemical and cellular validation experiments, we move from correlation to causation.

The hypothetical data presented here paints a picture of Compound X as a potent dual inhibitor of Aurora and CDK kinases. This profile was confirmed through:

  • Cellular Potency: Demonstrated anti-proliferative effects in cancer cell lines.

  • Direct Target Inhibition: Showed low nanomolar IC50 values against purified Aurora A/B and CDK2 kinases.

  • Cellular Target Engagement: Caused a dose-dependent reduction in the phosphorylation of the Aurora substrate Histone H3.

  • Functional Consequence: Induced a G2/M cell cycle arrest and endoreduplication, a hallmark phenotype of Aurora kinase inhibition.

This comparative guide provides a robust framework for any researcher tasked with characterizing a novel compound. By employing these self-validating protocols and comparing the resulting data to well-characterized standards, one can confidently elucidate the mechanism of action, a critical step in the journey of drug discovery and development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (2021). MDPI. [Link]

  • This compound. (n.d.). Stellarlii. [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis & Pharmacological Activities of Substituted Pyrazoles. (2008). Asian Journal of Chemistry. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2015). Springer. [Link]

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A Guide to the Spectroscopic Analysis and Structural Confirmation of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, pyrazole derivatives are foundational scaffolds, valued for their diverse biological activities. The compound 4-(4-bromophenyl)-1H-pyrazol-3-amine is a key intermediate, serving as a versatile building block for synthesizing a range of pharmaceutical and agrochemical agents.[1][2] Its utility is predicated on its precise molecular architecture. An unconfirmed or incorrectly assigned structure can derail research programs, leading to wasted resources and invalid biological data.

This guide provides an in-depth, multi-technique spectroscopic protocol for the unambiguous structural confirmation of this compound. We will move beyond a simple recitation of data to explain the causality behind our experimental choices and interpretative logic, providing a robust framework for researchers, scientists, and drug development professionals.

The Analytical Strategy: A Convergence of Evidence

A single analytical technique is rarely sufficient for absolute structural proof. A far more rigorous and trustworthy approach involves the convergence of data from multiple, complementary spectroscopic methods. For this compound, we will employ a quartet of powerful techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise connectivity of the hydrogen and carbon framework.

  • Infrared (IR) Spectroscopy: To identify and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight, confirm the elemental formula, and analyze fragmentation patterns.

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the comprehensive analytical process, from sample handling to the final, confirmed structure.

Spectroscopic_Workflow Figure 1. Integrated Spectroscopic Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Sample Purified Sample: This compound Prep Sample Preparation (Dissolution, KBr Pellet, etc.) Sample->Prep NMR ¹H & ¹³C NMR Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpretation Integrated Data Analysis: - Connectivity (NMR) - Functional Groups (IR) - Molecular Formula (MS) NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Unambiguous Structural Confirmation Interpretation->Confirmation

Caption: Workflow from sample to confirmed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. We will analyze both the proton (¹H) and carbon-13 (¹³C) spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The choice of DMSO-d₆ is strategic; its polarity effectively dissolves the amine, and its ability to form hydrogen bonds allows for the observation of exchangeable N-H protons, which might otherwise be broadened into obscurity.

  • Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] Solids can severely degrade the magnetic field homogeneity, resulting in poor spectral resolution.[6]

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

¹H NMR: Interpretation and Expected Data

The ¹H NMR spectrum provides a map of all protons in the molecule. Key signals are predicted as follows:

  • 4-Bromophenyl Protons: The para-substitution pattern on the phenyl ring creates a magnetically symmetrical environment. This results in a characteristic AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the bromine atom will be at a different chemical shift than those meta to it.

  • Pyrazole C₅-H Proton: This single proton is on the pyrazole ring and is adjacent to a carbon atom (C4) and a nitrogen atom. With no adjacent protons to couple with, it will appear as a sharp singlet.

  • Amine (-NH₂) Protons: The two protons of the primary amine group will likely appear as a broad singlet. Their chemical shift is variable and depends on concentration, temperature, and residual water in the solvent.

  • Pyrazole N₁-H Proton: This is also an exchangeable proton and is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole N₁-H ~11.5 - 12.5Broad Singlet1HAcidic, exchangeable proton on the pyrazole ring.
Bromophenyl H (2', 6')~7.50 - 7.60Doublet2HProtons ortho to the bromine atom, coupled to H-3' and H-5'.
Bromophenyl H (3', 5')~7.35 - 7.45Doublet2HProtons meta to the bromine atom, coupled to H-2' and H-6'.
Pyrazole C₅-H ~7.80 - 8.00Singlet1HIsolated proton on the pyrazole ring with no adjacent H for coupling.
Amine -NH₂ ~5.00 - 5.50Broad Singlet2HExchangeable protons of the primary amine group.
¹³C NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, confirming the overall carbon count and substitution pattern.

  • Aromatic Carbons: Six distinct signals are expected for the bromophenyl ring. The carbon directly attached to the bromine (C-4') will be significantly shifted, while the carbon attached to the pyrazole ring (C-1') will also have a characteristic shift.

  • Pyrazole Carbons: The three carbons of the pyrazole ring (C-3, C-4, C-5) will have distinct chemical shifts. C-3, being attached to the electron-donating amine group, is expected to be the most shielded of the pyrazolic carbons.[7]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C -3 (Pyrazole)~150 - 155Carbon bearing the amine group, deshielded by nitrogen.
C -5 (Pyrazole)~135 - 140CH carbon of the pyrazole ring.
C -1' (Bromophenyl)~130 - 135Quaternary carbon of the phenyl ring attached to the pyrazole.
C -3', 5' (Bromophenyl)~128 - 132CH carbons meta to the bromine atom.
C -2', 6' (Bromophenyl)~125 - 130CH carbons ortho to the bromine atom.
C -4' (Bromophenyl)~118 - 122Carbon directly attached to the electronegative bromine atom.
C -4 (Pyrazole)~110 - 115Carbon bearing the bromophenyl substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: FTIR
  • Sample Preparation: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and press into a transparent disk. ATR is often simpler, requiring only a small amount of solid sample to be placed directly on the crystal.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

FTIR: Interpretation and Expected Data

The FTIR spectrum provides direct evidence for the key functional groups that define this compound.

  • N-H Stretching: This is a crucial region. Because the molecule contains both a primary amine (-NH₂) and a secondary amine-like moiety (the pyrazole N-H), multiple peaks are expected. A primary amine typically shows two bands: an asymmetric stretch and a symmetric stretch.[8][9][10] The pyrazole N-H will contribute a broader absorption in the same region.

  • N-H Bending: The scissoring vibration of the primary amine group provides a confirmatory peak.[8][11]

  • Aromatic and Heterocyclic Vibrations: Peaks corresponding to C=C and C=N stretching within the aromatic and pyrazole rings are expected, as are C-H stretching vibrations.

  • C-Br Stretching: The vibration of the carbon-bromine bond will appear in the fingerprint region at a low wavenumber.

Table 3: Predicted FTIR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityFunctional Group Confirmed
N-H Stretch (asymmetric & symmetric)3450 - 3300Medium - StrongPrimary Amine (-NH₂)[9][11]
N-H Stretch (pyrazole)3200 - 3100Medium, BroadPyrazole Ring N-H
Aromatic C-H Stretch3100 - 3000MediumAromatic Ring
N-H Bend (scissoring)1650 - 1580Medium - StrongPrimary Amine (-NH₂)[8][10]
C=C / C=N Stretch (ring)1600 - 1450Medium - StrongAromatic & Pyrazole Rings[12][13]
C-N Stretch1335 - 1250Medium - StrongAromatic Amine[8][10]
C-Br Stretch600 - 500MediumBromophenyl Group

Mass Spectrometry (MS): The Final Verification

Mass spectrometry provides two critical pieces of information: the exact molecular weight (and thus the elemental formula) and a fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is excellent for inducing fragmentation, while "softer" techniques like Electrospray Ionization (ESI) are ideal for clearly identifying the molecular ion.

  • Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements.

MS: Interpretation and Expected Data
  • Molecular Ion Peak (M⁺): The most critical signal is the molecular ion peak. For C₉H₈BrN₃, the calculated monoisotopic mass is approximately 237.00 g/mol .

  • The Bromine Isotopic Signature: This is the definitive confirmatory feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for any bromine-containing fragment: the M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br).[15] The presence of this 1:1 doublet is irrefutable evidence for a single bromine atom in the molecule.

  • Fragmentation: The pyrazole ring can undergo characteristic fragmentation, such as the loss of HCN or N₂.[16] Alpha-cleavage is also common for amines, where the bond adjacent to the C-N bond breaks.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Daltons)AssignmentRationale
~238.00[M+H]⁺ (with ⁷⁹Br)Protonated molecular ion.
~240.00[M+H]⁺ (with ⁸¹Br)Isotopic peak for bromine, expected to be ~98% the intensity of the 238.00 peak.
Varies[M+H - NH₃]⁺Loss of ammonia from the protonated amine.
Varies[M+H - HCN]⁺Characteristic loss from the pyrazole ring.[17]
~157[C₉H₈N₃]⁺Fragment resulting from the loss of the bromine radical.

Conclusion: Synthesizing the Evidence for Unambiguous Confirmation

By integrating the data from these three powerful spectroscopic techniques, we can confirm the structure of this compound with a high degree of confidence.

  • NMR spectroscopy establishes the precise C-H framework, confirming the para-substituted bromophenyl ring and the substitution pattern on the pyrazole core.

  • FTIR spectroscopy provides direct, confirmatory evidence for the essential -NH₂ and N-H functional groups.

  • Mass spectrometry verifies the correct molecular formula through accurate mass measurement and, most critically, proves the presence of a single bromine atom via its unmistakable M⁺/M+2 isotopic pattern.

This multi-faceted approach provides a self-validating system, ensuring the structural integrity of this critical chemical intermediate. Adherence to this rigorous analytical standard is essential for ensuring the validity and reproducibility of subsequent research and development efforts.

References

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A Comparative Guide to the Synthetic Routes of Bromophenyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, pyrazole-based scaffolds are fundamental building blocks due to their prevalence in pharmaceuticals and agrochemicals.[1][2][3] The introduction of a bromophenyl moiety offers a versatile handle for further functionalization, typically through cross-coupling reactions, making the efficient and regioselective synthesis of bromophenyl pyrazole isomers a critical challenge.[4]

This guide provides an in-depth comparison of the primary synthetic strategies for accessing different bromophenyl pyrazole isomers. We will delve into the mechanistic underpinnings of each route, compare their performance with experimental data, and provide detailed protocols to illustrate the practical application of these methods.

Strategic Overview: Key Pathways to Isomeric Diversity

The synthesis of bromophenyl pyrazoles can be broadly categorized into three main strategies, each offering distinct advantages and leading to specific isomeric products. The choice of strategy is dictated by the desired substitution pattern on both the pyrazole and phenyl rings.

  • Strategy A: Building the Pyrazole Ring with a Bromophenyl Precursor. This classical approach involves the condensation of a (bromophenyl)hydrazine with a 1,3-dicarbonyl compound. It is the most direct route for isomers where the bromophenyl group is attached to the N1 position of the pyrazole.

  • Strategy B: Direct Bromination of a Phenylpyrazole Core. This method involves the post-synthetic modification of a pre-formed phenylpyrazole. It is used to install a bromine atom directly onto the pyrazole ring, typically at the C4 position.

  • Strategy C: One-Pot Condensation and Bromination. A modern, efficiency-focused approach that combines pyrazole formation and bromination into a single, streamlined process, offering advantages in terms of time and resource management.[4][5]

Diagram: Strategic Approaches to Bromophenyl Pyrazole Synthesis

G cluster_A Strategy A: N-Arylation via Condensation cluster_B Strategy B: C-Bromination via EAS cluster_C Strategy C: One-Pot Synthesis A1 Bromophenyl Hydrazine A3 1-(Bromophenyl)pyrazole A1->A3 Knorr Synthesis A2 1,3-Dicarbonyl Compound A2->A3 B1 1-Phenylpyrazole B3 4-Bromo-1-phenylpyrazole B1->B3 Electrophilic Aromatic Substitution (EAS) B2 Brominating Agent (e.g., Br₂, NBS) B2->B3 C1 Aryl Hydrazine + 1,3-Diketone + Brominating Agent C3 4-Bromo-1-aryl-pyrazole C1->C3 H₂SO₄/SiO₂ Catalyst C2 Solvent-Free Grinding C2->C3

Caption: High-level overview of the three primary synthetic strategies.

Strategy A: Synthesis of 1-(Bromophenyl)pyrazoles via Knorr Condensation

This is arguably the most traditional and straightforward method for synthesizing N-aryl pyrazoles.[6][7][8] The reaction involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound.[8] To obtain 1-(bromophenyl)pyrazoles, a (bromophenyl)hydrazine is the key starting material.

Mechanism Insight: The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The primary challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[1] However, for symmetrical dicarbonyls like acetylacetone or dibenzoylmethane, this is not a concern.

Representative Protocol: Synthesis of 1-(4-bromophenyl)-3,5-dimethylpyrazole

This procedure is adapted from classic Knorr synthesis methodologies.

Step-by-Step Methodology:

  • To a solution of 4-bromophenylhydrazine hydrochloride (10 mmol) in ethanol (30 mL), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops).

  • Add acetylacetone (10 mmol, 1.0 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[9]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-bromophenyl)-3,5-dimethylpyrazole.

ParameterTypical ValueSource
Yield 70-95%[10]
Purity High after recrystallizationGeneral Knowledge
Key Advantage Readily available starting materials[10]
Key Disadvantage Lack of regioselectivity with unsymmetrical dicarbonyls[10]

Strategy B: Synthesis of 4-Bromo-1-phenylpyrazole via Electrophilic Aromatic Substitution (EAS)

When the desired isomer has a bromine atom on the pyrazole ring itself, direct bromination of a 1-phenylpyrazole precursor is the most common approach. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution.

Mechanism Insight: The C4 position of the 1-phenylpyrazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack.[11] The reaction conditions determine the outcome. In neutral or inert solvents (like chloroform or acetic acid), bromination occurs selectively at the C4-position of the pyrazole ring.[11][12] However, under strongly acidic conditions (e.g., Br₂ in concentrated H₂SO₄), the pyrazole ring is protonated and deactivated. Electrophilic attack then occurs preferentially on the activated para-position of the N-phenyl ring, yielding 1-(4-bromophenyl)pyrazole.[11][12]

Diagram: Regioselectivity in the Bromination of 1-Phenylpyrazole

G cluster_neutral Neutral Conditions cluster_acidic Strongly Acidic Conditions Start 1-Phenylpyrazole Neutral_Cond Br₂ in CHCl₃ or NBS in MeCN Start->Neutral_Cond Acidic_Cond Br₂ in conc. H₂SO₄ Start->Acidic_Cond Prod_C4 4-Bromo-1-phenylpyrazole (Major Product) Neutral_Cond->Prod_C4 Attack on Pyrazole Ring Prod_N_p_Br 1-(4-Bromophenyl)pyrazole (Major Product) Acidic_Cond->Prod_N_p_Br Attack on Phenyl Ring

Caption: Reaction conditions dictate the site of electrophilic bromination.

Representative Protocol: Synthesis of 4-Bromo-1-phenylpyrazole

This procedure is based on established methods for the direct bromination of N-aryl pyrazoles.[13]

Step-by-Step Methodology:

  • Dissolve 1-phenylpyrazole (10 mmol) in a suitable solvent such as glacial acetic acid or chloroform (40 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (10 mmol, 1.0 equiv.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

ParameterTypical ValueSource
Yield ~65-85%[13]
Purity High after purification[13]
Key Advantage High regioselectivity for the C4 position[11]
Key Disadvantage Requires handling of elemental bromine; conditions are critical for selectivity[14]

Strategy C: One-Pot Synthesis of 4-Bromo-1-arylpyrazoles

To improve efficiency and align with green chemistry principles, one-pot procedures have been developed. These methods combine the Knorr condensation and subsequent C4-bromination into a single synthetic operation without isolating the intermediate pyrazole.[4][5]

Mechanism Insight: This approach leverages a catalyst, such as silica gel-supported sulfuric acid (H₂SO₄/SiO₂), to first promote the condensation of a 1,3-diketone and an arylhydrazine under solvent-free conditions.[4][5] Once the pyrazole is formed in situ, a brominating agent like N-bromosaccharin (NBSac) or N-bromosuccinimide (NBS) is added directly to the mixture to achieve regioselective bromination at the C4 position.[4][5] The use of solvent-free grinding is both environmentally advantageous and often leads to shorter reaction times and high yields.[4]

Representative Protocol: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole

This protocol is adapted from the solvent-free method described by Alinezhad et al.[4][5]

Step-by-Step Methodology:

  • In a mortar, add acetylacetone (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of silica gel-supported sulfuric acid (H₂SO₄/SiO₂, ~0.01 g).

  • Grind the mixture thoroughly with a pestle at room temperature for approximately 5-10 minutes until TLC analysis indicates the complete formation of the intermediate 3,5-dimethyl-1-phenylpyrazole.

  • To this mixture, add N-bromosaccharin (NBSac) (1 mmol, 1.0 equiv.) and continue to grind the mixture for an additional 5-7 minutes.

  • Monitor the reaction by TLC. Upon completion, add water to the mortar and triturate the solid product.

  • Filter the solid, wash with water, and dry. The product is often obtained in high yield and purity without the need for further column chromatography.[4]

ParameterTypical ValueSource
Yield >90%[4][5]
Purity Often high without further purification[4]
Reaction Time < 20 minutes[4][5]
Key Advantage Environmentally friendly (solvent-free), rapid, and highly efficient[4]
Key Disadvantage Substrate scope may be more limited than stepwise methodsGeneral Consideration

Comparative Summary

Synthetic StrategyTarget Isomer TypeKey ReagentsYield RangeKey AdvantagesKey Limitations
A: Knorr Condensation 1-(Bromophenyl)pyrazoles(Bromophenyl)hydrazine, 1,3-Dicarbonyl70-95%Direct, uses common starting materials.[10]Potential for regioisomers with unsymmetrical dicarbonyls.[10]
B: Electrophilic Substitution 4-Bromo-1-phenylpyrazoles1-Phenylpyrazole, Br₂ or NBS65-85%High C4-regioselectivity under neutral conditions.[11]Regioselectivity is highly dependent on reaction conditions; use of hazardous Br₂.[11]
C: One-Pot Synthesis 4-Bromo-1-arylpyrazolesArylhydrazine, 1,3-Diketone, NBSac/NBS>90%Fast, high-yielding, solvent-free, atom-economical.[4][5]May not be applicable to all substrate combinations.

Conclusion

The synthesis of bromophenyl pyrazole isomers is a well-established field with multiple robust strategies.

  • The Knorr condensation remains the method of choice for preparing 1-(bromophenyl)pyrazoles , offering simplicity and high yields when regioselectivity is not a concern.

  • Electrophilic aromatic substitution provides precise control for the synthesis of 4-bromo-1-phenylpyrazoles , with the crucial caveat that reaction conditions dictate the site of bromination. The ability to switch between C4-bromination and phenyl-ring bromination by simply changing the solvent system from neutral to strongly acidic is a powerful tool for isomeric control.[11]

  • For 4-bromo-1-arylpyrazoles , modern one-pot, solvent-free methods represent a significant advancement, offering unparalleled efficiency, speed, and adherence to green chemistry principles.[4]

The optimal synthetic route depends entirely on the specific isomer required. By understanding the mechanistic principles behind each strategy, researchers can make informed decisions to efficiently access the target molecules essential for their drug discovery and materials science programs.

References

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  • Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(7), 1210. [Online] Available at: [Link]

  • Brian, M., & Khan, M. A. (1964). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 42(11), 2597-2602. [Online] Available at: [Link]

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Evaluating the Therapeutic Potential of 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Promise of a Novel Pyrazole Derivative

In the landscape of medicinal chemistry, pyrazole-containing compounds represent a privileged scaffold, consistently yielding molecules with a broad spectrum of biological activities.[1][2][3][4] These five-membered heterocyclic rings are cornerstones in the development of therapeutics ranging from anti-inflammatory agents to anticancer drugs.[5][6] This guide focuses on a specific, yet promising, derivative: 4-(4-bromophenyl)-1H-pyrazol-3-amine. This compound serves as a versatile chemical building block in the synthesis of more complex bioactive molecules, with its bromophenyl group potentially enhancing lipophilicity and, consequently, bioavailability.[7] While its primary utility has been as a synthetic intermediate, its inherent structural features warrant a direct and thorough evaluation of its therapeutic potential.

This document provides a comprehensive framework for assessing the therapeutic efficacy of this compound. We will objectively compare its potential performance against established therapeutic agents in key areas of pharmacology: oncology, inflammation, and infectious diseases. This guide is designed for researchers, scientists, and drug development professionals, offering not just a comparative analysis but also detailed experimental protocols to enable independent validation and further exploration. Our approach is grounded in scientific integrity, providing a logical, evidence-based pathway to understanding the true potential of this intriguing molecule.

Part 1: Anticancer Potential - A Head-to-Head with a Kinase Inhibitor

The pyrazole nucleus is a common feature in many anticancer agents, often acting as a bioisostere for other aromatic systems and facilitating crucial interactions with biological targets.[8][9] Several studies have highlighted the antiproliferative properties of pyrazole derivatives against various cancer cell lines.[10][11] Given this precedent, a primary area of investigation for this compound is its potential as an anticancer agent.

For a robust comparative analysis, we propose evaluating our subject compound against Sorafenib , a well-established multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sorafenib's mechanism of action, involving the inhibition of several serine/threonine and receptor tyrosine kinases, provides a relevant benchmark for a novel compound with potential kinase-inhibitory activity, a common mechanism for pyrazole-based anticancer drugs.

Comparative Efficacy Evaluation: In Vitro Cytotoxicity

The initial step in assessing anticancer potential is to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human hepatocellular carcinoma (HepG2) and renal cell carcinoma (A-498) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media will be replaced with fresh media containing serial dilutions of this compound or Sorafenib (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) will also be included. Cells will be incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The media containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) values will be determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Data Presentation:

CompoundHepG2 IC50 (µM)A-498 IC50 (µM)
This compound15.2 ± 1.822.5 ± 2.1
Sorafenib5.8 ± 0.78.1 ± 0.9
Investigating the Mechanism: Apoptosis Induction

To understand if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: HepG2 cells will be treated with the IC50 concentrations of this compound and Sorafenib for 24 hours.

  • Cell Harvesting and Staining: Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI will be added according to the manufacturer's protocol, and the cells will be incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Workflow:

G cluster_0 Anticancer Evaluation Workflow A Cancer Cell Lines (HepG2, A-498) B Treatment with This compound & Sorafenib A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E IC50 Determination C->E F Quantification of Apoptosis D->F

Caption: Workflow for in vitro anticancer evaluation.

Part 2: Anti-inflammatory Activity - Challenging a COX-2 Inhibitor

Inflammation is a key pathological feature of numerous diseases, and pyrazole derivatives have a rich history as anti-inflammatory agents.[1][5] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. We will therefore compare this compound with Celecoxib to evaluate its potential as an anti-inflammatory therapeutic.

In Vitro Assessment of Anti-inflammatory Efficacy

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, measuring the inhibition of NO production is a standard in vitro assay for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells will be cultured in DMEM with 10% FBS.

  • Cell Seeding and Treatment: Cells will be seeded in 96-well plates and treated with various concentrations of this compound or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) will be added to induce an inflammatory response, and the cells will be incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant will be measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition will be calculated relative to the LPS-stimulated control. The IC50 values will be determined.

Hypothetical Data Presentation:

CompoundNO Inhibition IC50 (µM)
This compound25.8 ± 3.2
Celecoxib10.5 ± 1.5
Elucidating the Molecular Mechanism: COX Enzyme Inhibition

To determine if the anti-inflammatory effect is mediated through the cyclooxygenase pathway, a direct enzyme inhibition assay is necessary.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Commercially available COX-1 and COX-2 inhibitor screening assay kits will be used. These assays typically measure the peroxidase activity of the enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes will be used.

  • Compound Incubation: The enzymes will be pre-incubated with various concentrations of this compound or Celecoxib.

  • Substrate Addition: A chromogenic substrate and arachidonic acid will be added to initiate the reaction.

  • Absorbance Measurement: The change in absorbance will be monitored over time using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition will be calculated, and the IC50 values for both COX-1 and COX-2 will be determined to assess potency and selectivity.

Visualizing the Inflammatory Pathway:

G cluster_inhibitors Inhibitory Action LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation CompoundX This compound CompoundX->iNOS Potential Inhibition CompoundX->COX2 Potential Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Potential sites of action in the inflammatory cascade.

Part 3: Antimicrobial Activity - A Challenge to a Broad-Spectrum Antibiotic

The pyrazole scaffold is also present in some antimicrobial agents, and the introduction of a halogen, such as bromine, can enhance antimicrobial properties.[1] Therefore, it is logical to evaluate the antimicrobial potential of this compound. We will compare its activity against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Screening for Antimicrobial Efficacy

The initial screening for antimicrobial activity is typically performed using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Strains: A panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), will be used.

  • Inoculum Preparation: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration.

  • Compound Dilution: Two-fold serial dilutions of this compound and Ciprofloxacin will be prepared in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound64>128
Ciprofloxacin0.50.25

Conclusion and Future Directions

This guide provides a structured and comparative framework for the initial evaluation of the therapeutic potential of this compound. The proposed experimental protocols are standard, robust, and designed to yield clear, quantifiable data for comparison against established drugs in oncology, inflammation, and microbiology.

The hypothetical data presented suggests that while this compound may exhibit some biological activity, it may not be as potent as the selected market-leading comparators in its current form. However, this does not diminish its value. As a versatile chemical intermediate, it represents a promising starting point for the synthesis of more complex and potent derivatives. Future research should focus on structure-activity relationship (SAR) studies, where modifications to the pyrazole ring and the phenyl group could lead to the development of novel therapeutic agents with enhanced efficacy and selectivity. The experimental workflows outlined in this guide provide a solid foundation for such future drug discovery and development endeavors.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(4-bromophenyl)-1H-pyrazol-3-amine. As a brominated, nitrogen-containing heterocyclic compound, this substance requires careful handling and specific disposal pathways to mitigate risks to personnel and the environment. This guide moves beyond simple procedural lists to explain the chemical rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and scientific integrity. The core principle of this protocol is to treat the compound and all associated contaminated materials as hazardous halogenated organic waste , ensuring its final disposition is handled by a licensed environmental management facility.

Part 1: Core Directive: Hazard Profile and Risk Assessment

Understanding the molecular structure of this compound is fundamental to appreciating its hazard profile and the necessity for a stringent disposal protocol. The molecule incorporates three key functional groups that dictate its classification and handling procedures.

  • Brominated Phenyl Group: The presence of a carbon-bromine bond firmly places this compound in the category of halogenated organic waste.[1] Brominated aromatic compounds can be persistent in the environment and may have bioaccumulative potential.[2] Improper disposal, such as uncontrolled combustion, could theoretically lead to the formation of hazardous by-products. Therefore, disposal must be managed via channels equipped to handle such substances.

  • Pyrazolamine Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, known for a vast range of biological activities.[3][4] This inherent bioactivity means that the compound should be treated as potentially toxic, and its release into the environment must be strictly avoided. While specific toxicological data for this exact compound is not widely available, the general principle for novel or uncharacterized pyrazole derivatives is to handle them with a high degree of caution.[5][6]

  • Amine Functionality: The amine group can influence the compound's reactivity and provides a site for metabolic activity, underscoring its potential biological impact. During high-temperature incineration, the nitrogen content will contribute to the formation of nitrogen oxides (NOx), which must be managed by the disposal facility's emission control systems.[7]

Based on safety data sheets (SDS) for structurally similar compounds, this compound should be presumed to be, at a minimum, a skin, eye, and respiratory tract irritant, and potentially harmful if swallowed.[8][9][10]

Table 1: Summary of Hazard Profile and Disposal Classification
ParameterAssessment & RationaleDisposal Implication
Chemical Class Halogenated Aromatic; Nitrogen-Containing HeterocycleMust be segregated as Halogenated Organic Waste .[11]
Assumed Physical Hazards Solid powder, potential for dust formation.Handle in a well-ventilated area or fume hood to minimize inhalation.[10]
Assumed Health Hazards Causes skin, eye, and respiratory irritation.[12] Potentially harmful if swallowed.[13] Unknown long-term toxicity.[14]Full Personal Protective Equipment (PPE) is mandatory. Avoid all direct contact.
Environmental Hazards Potential for persistence and bioaccumulation due to the brominated aromatic structure.[2]Do not discharge to drains or the environment under any circumstances.[9]
Primary Disposal Route High-temperature incineration at a licensed hazardous waste facility.[15]Ensures complete destruction and scrubbing of acidic gases (HBr) and NOx.[15]

Part 2: Procedural Guide: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the laboratory bench to final pickup.

Step 1: Immediate Segregation at the Point of Generation
  • Action: As soon as the material is designated as waste (e.g., residual solid, contaminated weigh paper, spent reaction mixture), it must be classified as Halogenated Organic Waste .

  • Causality: Segregating halogenated from non-halogenated waste is critical for disposal facilities. Mixing them can complicate the incineration process and increases disposal costs. Proper segregation at the source is the most effective way to ensure compliance and safety.[16]

Step 2: Containerization and Labeling
  • Action for Solid Waste:

    • Place dry, solid this compound and any contaminated solids (e.g., gloves, weigh boats, silica gel) into a dedicated, robust, sealable polyethylene bag.

    • Place this bag inside a rigid, wide-mouthed container made of chemically resistant plastic (e.g., HDPE) with a screw-top lid.[17]

  • Action for Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, chemically compatible (e.g., glass or HDPE) waste container clearly marked for Halogenated Organic Solvents .

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.

  • Labeling Protocol:

    • The container must be labeled immediately with the words "HAZARDOUS WASTE" .[16]

    • List all chemical constituents by their full names, including solvents, and their approximate percentages. For example:

      • Methanol: ~95%

      • This compound: ~5%

    • Indicate the primary hazards: "Irritant," "Toxic."

    • Record the accumulation start date (the date the first drop of waste was added).[17]

Step 3: Decontamination of Glassware and Equipment
  • Action:

    • Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., acetone or methanol).

    • Crucially, this first rinseate must be collected and disposed of as hazardous halogenated liquid waste. [16]

    • Subsequent rinses can follow standard laboratory cleaning procedures.

  • Causality: The first rinse will contain the highest concentration of the compound. Disposing of it as hazardous waste prevents the introduction of this environmentally persistent chemical into the water system.

Step 4: On-Site Storage and Accumulation
  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to capture any potential leaks.

  • Causality: Proper storage prevents accidental spills and exposure. The area should be away from heat sources and incompatible materials, particularly strong oxidizing agents, to prevent unwanted reactions.[7]

Step 5: Arranging for Final Disposal
  • Action: Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or their contracted hazardous waste disposal vendor.

  • Trustworthiness: Never attempt to dispose of this chemical through alternative means. Only licensed hazardous waste disposal companies are equipped with the high-temperature incinerators and flue-gas scrubbing technology required to destroy the compound and neutralize harmful by-products like hydrogen bromide (HBr).[15]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Step 1: Identification & Classification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage & Final Disposal start Waste Generated (e.g., excess solid, solution, contaminated material) classify Is it this compound or contaminated with it? start->classify halogenated Classify as: HAZARDOUS HALOGENATED ORGANIC WASTE classify->halogenated Yes other_waste Follow Standard Lab Procedures for Non-Hazardous or Non-Halogenated Waste classify->other_waste No container Select Appropriate Container (Solid vs. Liquid) halogenated->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Names - Hazards (Irritant, Toxic) - Date container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Arrange for Pickup by Licensed Waste Vendor (via EHS Dept.) storage->pickup

Caption: Disposal workflow for this compound.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Bromophenyl)-4-methyl-1H-pyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-(3-Bromophenyl)-1H-pyrazol-5-amine.
  • Enamine. (n.d.). Safety Data Sheet: 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
  • Lima, P. C., et al. (2016). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 21(5), 645. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
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  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
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  • The LENS. (n.d.). Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative.
  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a comprehensive, technically grounded framework for the safe handling of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a versatile intermediate in pharmaceutical and agricultural research.[1] The protocols herein are designed to be a self-validating system, empowering you, the researcher, to maintain a secure laboratory environment.

The necessity for stringent safety protocols stems from the compound's chemical nature. As a primary aromatic amine, it belongs to a class of compounds known for potential health hazards, including carcinogenicity, mutagenicity, and ready absorption through the skin.[2][3][4] The presence of a bromophenyl group further underscores the need for caution.[1] Therefore, understanding and implementing a robust PPE strategy is not merely a procedural formality but a critical component of responsible research.

Hazard Assessment: The "Why" Behind the Protocol

Before detailing specific PPE, it is crucial to understand the hazards that necessitate these precautions. While a comprehensive toxicological profile for every novel compound is not always available, we can infer significant potential risks based on its structural motifs—a primary aromatic amine and a brominated phenyl group.

  • Dermal Absorption: Primary aromatic amines are often lipid-soluble and can be readily absorbed through intact skin, representing a significant route of exposure.[2]

  • Skin and Eye Irritation: Safety Data Sheets (SDS) for structurally similar compounds consistently list skin and eye irritation as primary hazards.[5][6][7] Direct contact can lead to redness, inflammation, and in severe cases, chemical burns.

  • Respiratory Irritation: As a solid, this compound can form dust upon handling.[1] Inhalation of these airborne particulates may cause respiratory tract irritation.[6][7]

  • Systemic Toxicity: Aromatic amines as a class are associated with long-term health risks.[2][4] Minimizing all routes of exposure is paramount to mitigate these potential chronic effects.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between you and the chemical. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls: All weighing and handling of solid this compound, and any subsequent work with its solutions, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable as it contains airborne particulates and vapors at the source.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. This includes clear labeling of containers, restricting access to authorized personnel, and providing comprehensive training on its specific hazards.[2]

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and matched to the potential exposure risk of the procedure being performed. The following table outlines the mandatory PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne dust particles. Must provide a complete seal around the eyes.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation (e.g., transfers, solution preparation).[8][10]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum thickness of 4 mil) are suitable for incidental contact.[8][11]Prevents direct skin contact. Double-gloving is recommended for extended procedures or when handling solutions.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cottonProtects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.[8]
Full-Length Pants & Closed-Toe ShoesMade of a non-porous materialProtects lower body and feet from spills and falling objects.[8]
Respiratory Protection N95 Respirator (or higher)NIOSH-approvedMandatory when handling the solid powder outside of a fume hood (not recommended). Required if there is any risk of aerosolization that cannot be contained by engineering controls.

Procedural Guide: Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

Doffing Procedure (Taking Off)

This process is designed to contain contaminants.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing. Place it in the designated bin for lab laundry or disposal.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow Start Start: Handling This compound Task Define Task: Weighing Solid or Preparing Solution? Start->Task Weighing Weighing Solid Task->Weighing Solid Solution Preparing/Using Solution Task->Solution Solution FumeHood Is work performed in a certified chemical fume hood? Weighing->FumeHood Solution->FumeHood BasePPE Mandatory Base PPE: - Lab Coat - Nitrile Gloves (Double) - ANSI Z87.1 Goggles FumeHood->BasePPE Yes StopWork STOP WORK Relocate to Fume Hood FumeHood->StopWork No SplashRisk High Splash Risk? BasePPE->SplashRisk AddFaceShield Add Face Shield over Goggles SplashRisk->AddFaceShield Yes End Proceed with Caution SplashRisk->End No AddFaceShield->End

Caption: PPE Selection Workflow for Handling the Compound.

Emergency Response and Disposal

Immediate Actions for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

Decontamination and Waste Disposal:

  • Work Surfaces: Decontaminate surfaces with an appropriate cleaning solution, wiping the area thoroughly.[14]

  • Solid Waste: All contaminated materials, including gloves, weigh paper, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound must be collected in a labeled hazardous waste container for halogenated organic waste.[8] Do not dispose of this chemical down the drain.[8]

By integrating these protocols into your daily laboratory practice, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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